Product packaging for Nitroso diisobutylamine-d4(Cat. No.:)

Nitroso diisobutylamine-d4

Cat. No.: B15136746
M. Wt: 162.27 g/mol
InChI Key: XLZCLFRMPCBSDI-NZLXMSDQSA-N
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Description

Nitroso diisobutylamine-d4 is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B15136746 Nitroso diisobutylamine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

162.27 g/mol

IUPAC Name

N,N-bis(1,1-dideuterio-2-methylpropyl)nitrous amide

InChI

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3/i5D2,6D2

InChI Key

XLZCLFRMPCBSDI-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C(C)C)N(C([2H])([2H])C(C)C)N=O

Canonical SMILES

CC(C)CN(CC(C)C)N=O

Origin of Product

United States

Foundational & Exploratory

N-Nitrosodiisobutylamine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiisobutylamine-d4 is a deuterated analog of the N-nitrosamine compound, N-Nitrosodiisobutylamine. Due to its isotopic labeling, it serves as a critical internal standard for the quantitative analysis of N-Nitrosodiisobutylamine and other related nitrosamine impurities in various matrices, particularly in pharmaceutical products, food, and environmental samples. Its use in conjunction with mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), significantly enhances the accuracy and precision of analytical measurements.

Core Chemical and Physical Properties

N-Nitrosodiisobutylamine-d4 is structurally similar to its non-deuterated counterpart, with four deuterium atoms replacing hydrogen atoms on the methylene groups adjacent to the nitroso functionality. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical behaviors during sample preparation and chromatographic separation.

PropertyValue
Chemical Formula C₈H₁₄D₄N₂O
Molecular Weight 162.27 g/mol
CAS Number 1794897-93-3
Appearance Neat (liquid or solid)
Storage Temperature -20°C
Synonyms 2-Methyl-N-(2-methylpropyl)-N-nitroso-1-propanamine-d4, Diisobutylnitrosamine-d4

Application in Analytical Chemistry

The primary application of N-Nitrosodiisobutylamine-d4 is as an internal standard in isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis due to its ability to compensate for variations in sample preparation, instrument response, and matrix effects.[1][2]

The workflow for using N-Nitrosodiisobutylamine-d4 as an internal standard in a typical quantitative analysis is depicted below.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Test Sample Spike Spike with N-Nitrosodiisobutylamine-d4 Sample->Spike Add known amount of IS Extract Extraction Spike->Extract Clean Sample Cleanup (e.g., SPE, filtration) Extract->Clean Inject Injection into LC-MS/MS Clean->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyte and IS co-elute Quantify Quantification Detect->Quantify Measure peak area ratio (Analyte/IS) Result Final Concentration of Analyte Quantify->Result G Logical Framework for Using a Deuterated Internal Standard cluster_problem Analytical Challenge cluster_solution Proposed Solution cluster_choice Selection of Internal Standard cluster_justification Justification cluster_outcome Outcome Problem Need for Accurate and Precise Quantification of a Target Analyte Solution Use of an Internal Standard (IS) in Mass Spectrometry Problem->Solution Ideal_IS Ideal IS Properties: - Chemically and physically similar to analyte - Does not interfere with analyte signal - Not naturally present in the sample Solution->Ideal_IS Deuterated_IS Deuterated Analog as the Optimal Choice Ideal_IS->Deuterated_IS Best fulfills criteria Justification1 Co-elutes with the analyte Deuterated_IS->Justification1 Justification2 Experiences similar matrix effects (ion suppression/enhancement) Deuterated_IS->Justification2 Justification3 Corrects for variability in sample preparation and instrument response Deuterated_IS->Justification3 Outcome Improved Accuracy, Precision, and Reliability of Quantitative Results Justification1->Outcome Justification2->Outcome Justification3->Outcome

References

An In-Depth Technical Guide to N-Nitrosodiisobutylamine-d4: Properties, Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiisobutylamine-d4 is the deuterated form of N-Nitrosodiisobutylamine, a member of the N-nitrosamine class of compounds. N-nitrosamines are a significant area of focus in chemical research and drug development due to their classification as probable human carcinogens. The deuterated analogue serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various matrices, including pharmaceutical products, environmental samples, and biological specimens. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the toxicological context of N-Nitrosodiisobutylamine-d4.

Core Chemical Properties

N-Nitrosodiisobutylamine-d4 is characterized by the following key chemical and physical properties, essential for its handling, storage, and analytical application.

PropertyValueReference
Chemical Name 2-Methyl-N-(2-methylpropyl)-N-nitroso-1-propanamine-d4[1][2]
Synonyms Diisobutylnitrosamine-d4, N,N-Diisobutylnitrosamine-d4[1]
CAS Number 1794897-96-3[3]
Molecular Formula C₈H₁₄D₄N₂O[1][3]
Molecular Weight 162.27 g/mol [1][3]
Appearance Neat; Clear Brown Oil[1][2]
Storage Conditions -20°C or 2-8°C in an amber vial under an inert atmosphere.[2][3][4]
Purity >95% (typically analyzed by GC)[3]
Applications Labeled internal standard for analytical quantification of N-Nitrosodiisobutylamine.[1][4]

Synthesis of N-Nitrosodiisobutylamine-d4: A Methodological Overview

The synthesis of N-Nitrosodiisobutylamine-d4 involves the nitrosation of deuterated diisobutylamine. While specific protocols for the deuterated compound are proprietary, the general synthesis of N-nitrosamines from secondary amines is well-established. A plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis of N-Nitrosodiisobutylamine-d4

Materials:

  • Diisobutylamine-d4 (starting material)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of Diisobutylamine-d4 in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0-5°C.

  • Preparation of Nitrosating Agent: A solution of sodium nitrite in water is prepared.

  • Nitrosation Reaction: The sodium nitrite solution is added dropwise to the cooled and stirred solution of Diisobutylamine-d4. Subsequently, a dilute solution of hydrochloric acid is added dropwise, maintaining the temperature between 0-5°C. The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Nitrosodiisobutylamine-d4.

  • Purification: The crude product is purified by column chromatography or distillation under reduced pressure to obtain the final product of high purity.

Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution using appropriate personal protective equipment in a designated area.

Synthesis_Workflow cluster_synthesis Synthesis of N-Nitrosodiisobutylamine-d4 Start Start with Diisobutylamine-d4 Dissolve Dissolve in Dichloromethane Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add_NaNO2 Add Sodium Nitrite Solution Cool->Add_NaNO2 Add_HCl Add Dilute HCl Add_NaNO2->Add_HCl Stir Stir for Reaction Add_HCl->Stir Separate Separate Organic Layer Stir->Separate Wash Wash with NaHCO3 and Water Separate->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Distillation) Concentrate->Purify Product N-Nitrosodiisobutylamine-d4 Purify->Product

A generalized workflow for the synthesis of N-Nitrosodiisobutylamine-d4.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of N-Nitrosodiisobutylamine at trace levels necessitate the use of highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods. In these analyses, N-Nitrosodiisobutylamine-d4 serves as an ideal internal standard due to its similar chemical behavior to the analyte and its distinct mass, which allows for precise quantification via isotope dilution.

Analytical TechniqueKey Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Typically a mid-polarity column (e.g., DB-624 or equivalent). Injection: Splitless or PTV. Carrier Gas: Helium. Ionization: Electron Ionization (EI). Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Column: C18 or other reversed-phase columns. Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with a formic acid modifier. Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). Detection: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
Experimental Protocol: Quantification of N-Nitrosodiisobutylamine using LC-MS/MS with a Deuterated Internal Standard

Sample Preparation:

  • A known amount of the sample (e.g., drug product, water sample) is accurately weighed or measured.

  • A precise volume of a standard solution of N-Nitrosodiisobutylamine-d4 is added as the internal standard.

  • The sample is extracted using an appropriate solvent (e.g., dichloromethane, methanol).

  • The extract may be concentrated and reconstituted in the mobile phase.

  • The final solution is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • The prepared sample is injected into the LC-MS/MS system.

  • The analyte and the internal standard are separated on the analytical column.

  • The separated compounds are ionized in the mass spectrometer source.

  • The precursor ions for both N-Nitrosodiisobutylamine and N-Nitrosodiisobutylamine-d4 are selected in the first quadrupole.

  • The precursor ions are fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of N-Nitrosodiisobutylamine in the original sample.

Analysis_Workflow cluster_analysis Analytical Workflow for N-Nitrosodiisobutylamine Quantification Sample Sample Matrix Spike Spike with N-Nitrosodiisobutylamine-d4 (Internal Standard) Sample->Spike Extract Solvent Extraction Spike->Extract Concentrate Concentration and Reconstitution Extract->Concentrate Filter Filtration (0.22 µm) Concentrate->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Quantify Quantification using Isotope Dilution LC_MSMS->Quantify

A typical workflow for the analysis of N-Nitrosodiisobutylamine using an internal standard.

Biological Significance and Carcinogenic Mechanism

N-nitrosamines, including N-Nitrosodiisobutylamine, are of significant toxicological concern due to their carcinogenic properties. These compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.

The primary pathway for the metabolic activation of N-nitrosamines involves cytochrome P450 (CYP) enzymes, predominantly in the liver. The process begins with the α-hydroxylation of one of the alkyl chains. This unstable intermediate then undergoes spontaneous decomposition to form an electrophilic alkyldiazonium ion. This highly reactive species can then alkylate nucleophilic sites on DNA bases (e.g., guanine), leading to the formation of DNA adducts. If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Metabolic_Activation cluster_metabolism Metabolic Activation of N-Nitrosodiisobutylamine NDIBA N-Nitrosodiisobutylamine CYP450 Cytochrome P450 (e.g., CYP2E1) NDIBA->CYP450 Metabolism Hydroxylation α-Hydroxylation CYP450->Hydroxylation Unstable_Intermediate Unstable α-hydroxy nitrosamine Hydroxylation->Unstable_Intermediate Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Diazonium_Ion Isobutyldiazonium Ion (Electrophilic Alkylating Agent) Decomposition->Diazonium_Ion DNA_Adduct DNA Adduct Formation (Alkylation of DNA bases) Diazonium_Ion->DNA_Adduct Reacts with DNA Mutation Somatic Mutations DNA_Adduct->Mutation If unrepaired Cancer Cancer Initiation Mutation->Cancer

The metabolic activation pathway of N-Nitrosodiisobutylamine leading to carcinogenesis.

Conclusion

N-Nitrosodiisobutylamine-d4 is an indispensable tool for the accurate and reliable quantification of its potentially carcinogenic, non-deuterated counterpart. A thorough understanding of its chemical properties, synthesis, and the analytical methods in which it is employed is crucial for researchers in the fields of pharmaceutical sciences, environmental analysis, and toxicology. Furthermore, a clear comprehension of the metabolic activation pathway of N-nitrosamines provides the fundamental basis for assessing their health risks and for the development of strategies to mitigate human exposure. This guide serves as a foundational resource for professionals engaged in the study and management of N-nitrosamine impurities.

References

N-Nitrosodiisobutylamine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1794897-96-3

This technical guide provides an in-depth overview of N-Nitrosodiisobutylamine-d4, a deuterated N-nitrosamine, for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, its critical role as an internal standard in analytical chemistry, relevant experimental protocols, and essential safety information.

Core Compound Specifications

N-Nitrosodiisobutylamine-d4 is the deuterated form of N-Nitrosodiisobutylamine (CAS: 997-95-5), a known carcinogenic compound.[1][2] The incorporation of four deuterium atoms makes it an ideal internal standard for sensitive analytical methods, particularly in mass spectrometry-based assays, to ensure accurate quantification of its non-deuterated counterpart.[3]

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 1794897-96-3[4][5]
Molecular Formula C₈H₁₄D₄N₂O[1][2][4][5][6][7]
Molecular Weight 162.27 g/mol [1][2][4][5][6][7]
Appearance Clear Brown Oil[7]
Purity >95% (by GC)[5]
Storage Conditions 2-8°C or -20°C, in an amber vial under an inert atmosphere.[4][5][7]
Synonyms 2-Methyl-N-(2-methylpropyl)-N-nitroso-1-propanamine-d4; Diisobutylnitrosamine-d4[2][7]
Unlabeled CAS Number 997-95-5[1][5]

Role in Analytical Chemistry and Drug Development

N-Nitrosodiisobutylamine-d4 serves as a crucial analytical tool, primarily as a stable isotope-labeled internal standard for the quantification of N-Nitrosodiisobutylamine in various matrices, including active pharmaceutical ingredients (APIs) and finished drug products.[4][6] The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies worldwide due to their potential carcinogenicity.[2][5]

Accurate and precise analytical methods are therefore essential to monitor and control these impurities at trace levels.[1] The use of a deuterated internal standard like N-Nitrosodiisobutylamine-d4 is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus compensating for matrix effects and variations in sample preparation and instrument response.[8][9]

Logical Workflow for Nitrosamine Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in pharmaceutical products, highlighting the role of the deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Sample Sample Spike Spike with N-Nitrosodiisobutylamine-d4 Sample->Spike Extraction Extraction of Nitrosamines Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Quantification->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Final_Report Final Report Concentration->Final_Report Compare with Regulatory Limits G Secondary_Amine Secondary Amine (e.g., Diisobutylamine-d4) Reaction Reaction under Solvent-Free or Inert Solvent Conditions Secondary_Amine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., tert-butyl nitrite) Nitrosating_Agent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Final_Product N-Nitrosodiisobutylamine-d4 Purification->Final_Product G Nitrosamine N-Nitrosamine (e.g., N-Nitrosodiisobutylamine) CYP450 Metabolic Activation (Cytochrome P450) Nitrosamine->CYP450 Intermediate Unstable α-hydroxy Nitrosamine Intermediate CYP450->Intermediate Alkylation Formation of Electrophilic Species Intermediate->Alkylation DNA_Adducts DNA Alkylation (DNA Adducts) Alkylation->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosodiisobutylamine-d4 (NDIBA-d4), a deuterated isotopologue of the known carcinogenic compound N-Nitrosodiisobutylamine. This document is intended to serve as a valuable resource for researchers in the fields of drug development, toxicology, and analytical chemistry who require a stable, labeled internal standard for the accurate quantification of N-Nitrosodiisobutylamine in various matrices.

Introduction

N-Nitrosodiisobutylamine (NDIBA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens. The presence of such impurities in pharmaceutical products, even at trace levels, is a significant safety concern. Regulatory agencies worldwide have stringent requirements for the monitoring and control of nitrosamine impurities in drug substances and products. The use of stable isotope-labeled internal standards, such as N-Nitrosodiisobutylamine-d4, is crucial for the development of robust and accurate analytical methods, typically employing mass spectrometry, to detect and quantify these impurities. This guide outlines a plausible synthetic route to NDIBA-d4 and details its characterization.

Synthesis of N-Nitrosodiisobutylamine-d4

Proposed Synthetic Pathway

The synthesis commences with the deuteration of a suitable starting material to introduce the deuterium labels at the desired positions, followed by the formation of the nitrosamine. The deuterium labels in NDIBA-d4 are located on the methylene carbons adjacent to the nitrogen atom.

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitrosation Isobutyraldehyde-1-d Isobutyraldehyde-1-d Diisobutylamine-1,1'-d2 Diisobutylamine-1,1'-d2 Isobutyraldehyde-1-d->Diisobutylamine-1,1'-d2 Reductive Amination (e.g., NaBH3CN) Isobutylamine Isobutylamine Isobutylamine->Diisobutylamine-1,1'-d2 NDIBA_d4 N-Nitrosodiisobutylamine-d4 Diisobutylamine-1,1'-d2->NDIBA_d4 NaNO2_HCl NaNO2 / aq. HCl NaNO2_HCl->NDIBA_d4

Caption: Proposed two-step synthesis of N-Nitrosodiisobutylamine-d4.

Experimental Protocols

Step 1: Synthesis of Diisobutylamine-d4

A plausible method for the synthesis of diisobutylamine-d4 is the reductive amination of isobutyraldehyde-1-d with isobutylamine, followed by a second reductive amination with another molecule of isobutyraldehyde-1-d.

  • Materials: Isobutyraldehyde-1-d, Isobutylamine, Sodium triacetoxyborohydride (or another suitable reducing agent), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of isobutylamine (1.0 eq) in dichloromethane (DCM) is added isobutyraldehyde-1-d (1.1 eq). The mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude N-isobutyl-1-(deuterio)isobutylamine is then subjected to a second reductive amination with another equivalent of isobutyraldehyde-1-d using the same procedure to yield diisobutylamine-d4.

    • The final product is purified by distillation or column chromatography.

Step 2: Nitrosation of Diisobutylamine-d4

The nitrosation of the synthesized diisobutylamine-d4 can be achieved using sodium nitrite in an acidic medium.

  • Materials: Diisobutylamine-d4, Sodium nitrite, Hydrochloric acid (e.g., 2 M), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • Diisobutylamine-d4 (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C in an ice bath.

    • An aqueous solution of sodium nitrite (1.2 eq) is added dropwise, followed by the slow, dropwise addition of hydrochloric acid (2 M) while maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Nitrosodiisobutylamine-d4.

    • The crude product can be purified by column chromatography on silica gel.

Characterization of N-Nitrosodiisobutylamine-d4

The successful synthesis of N-Nitrosodiisobutylamine-d4 must be confirmed by a suite of analytical techniques to verify its identity, purity, and the location of the deuterium labels.

Physicochemical Properties
PropertyValue
Chemical Formula C₈H₁₄D₄N₂O
Molecular Weight 162.27 g/mol
CAS Number 1794897-96-3
Appearance Expected to be a yellow to orange oil
Spectroscopic and Spectrometric Data

The following tables summarize the expected spectroscopic and spectrometric data for N-Nitrosodiisobutylamine-d4, based on the known data for the non-deuterated analog and the principles of isotopic labeling.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.9d12H-CH(CH₃ )₂
~ 2.0m2H-CH (CH₃)₂
Absent--N-CD₂ -

Note: The signal for the methylene protons adjacent to the nitrogen is expected to be absent due to deuteration.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)AssignmentExpected Multiplicity
~ 20-C H(CH₃)₂Singlet
~ 26-CH(C H₃)₂Singlet
~ 55-65N-C D₂-Triplet (due to C-D coupling)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted FragmentComments
162[M]⁺Molecular ion, +4 mass units compared to unlabeled NDIBA.
118[M - NO - D]⁺Loss of nitroso group and one deuterium.
88[CH(CH₃)₂CD₂N]⁺Fragment containing one deuterated isobutyl group.
59[CD₂N=O]⁺Fragment containing the deuterated methylene and nitroso group.
57[CH(CH₃)₂]⁺Isobutyl cation, same as unlabeled.
43[CH(CH₃)₂]⁺Propyl cation, same as unlabeled.

Note: The fragmentation pattern is predicted based on the known fragmentation of N-Nitrosodiisobutylamine. The presence of deuterium will lead to characteristic mass shifts in the fragments containing the labeled positions.

Analytical Methodologies

For the quantitative analysis of N-Nitrosodiisobutylamine-d4, typically as an internal standard, hyphenated chromatographic techniques are employed.

Analytical_Workflow Sample Sample containing NDIBA Spike Spike with NDIBA-d4 (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Quantification Quantification (Ratio of NDIBA to NDIBA-d4) MS_Detection->Quantification

Caption: General workflow for the analysis of N-nitrosamines using a deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column is suitable for the separation of nitrosamines.

  • Injection: Splitless injection is typically used for trace analysis.

  • Ionization: Electron Ionization (EI) is common.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.

Safety Considerations

N-Nitrosamines are potent carcinogens and should be handled with extreme care. All synthesis and handling operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for carcinogenic materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-Nitrosodiisobutylamine-d4. The proposed synthetic route offers a logical approach to obtaining this valuable internal standard. The detailed characterization data and analytical methodologies will aid researchers in confirming the identity and purity of the synthesized compound and in developing robust analytical methods for the quantification of N-Nitrosodiisobutylamine in various matrices. The availability of high-quality, well-characterized deuterated standards is paramount for ensuring the safety and quality of pharmaceutical products.

N-Nitrosodiisobutylamine-d4: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Nitrosodiisobutylamine-d4, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosodiisobutylamine. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated form, this guide extrapolates critical safety and handling information from the well-documented data of its non-deuterated counterpart and other related nitrosamines. N-Nitrosodiisobutylamine is recognized for its carcinogenic properties, and as such, its deuterated analogue should be handled with the utmost care, assuming similar hazardous potential.[1][2] This guide is intended for use in controlled laboratory settings by qualified personnel.

Chemical and Physical Properties

N-Nitrosodiisobutylamine-d4 is primarily used as an internal standard in analytical chemistry, particularly for the quantification of N-Nitrosodiisobutylamine in various matrices by isotope dilution methods.[3] Its physical and chemical properties are expected to be very similar to the non-deuterated form, with the primary difference being its higher molecular weight due to the presence of four deuterium atoms.

Table 1: Physical and Chemical Properties of N-Nitrosodiisobutylamine

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂O[4][5]
Molecular Weight 158.24 g/mol [4][5]
Boiling Point 237.7 °C at 760 mmHg[1][5]
Density 0.92 g/cm³[1][5]
Flash Point 97.5 °C[1]
Vapor Pressure 0.04 mmHg[4]
Appearance Pale yellow liquid/oil[6]
Solubility Slightly soluble in water; soluble in organic solvents.[7]
Refractive Index 1.458[1]

Note: The molecular weight of N-Nitrosodiisobutylamine-d4 is approximately 162.27 g/mol .

Toxicological Information

N-nitrosamines as a class are potent carcinogens in animal studies and are reasonably anticipated to be human carcinogens.[2][7][8] The primary health concern associated with N-Nitrosodiisobutylamine is its potential to cause cancer.[2][5] Acute toxicity data is also available.

Table 2: Acute Toxicity Data for N-Nitrosodiisobutylamine

TestRoute of ExposureSpeciesDose/DurationToxic EffectsSource(s)
LD50 SubcutaneousHamster5600 mg/kgBlood hemorrhage, other blood changes[1][4]
TDLo OralRat1750 mg/kg/30WNot specified[1]

LD50: Lethal dose, 50 percent kill. TDLo: Lowest published toxic dose.

Carcinogenicity: N-nitroso compounds are known to cause cancer in various organs, with the liver being a primary target.[2] N-Nitrosodi-n-butylamine, a related compound, has been shown to induce urinary bladder tumors in multiple species.[2][8] While specific carcinogenicity studies on N-Nitrosodiisobutylamine are less common in the search results, its classification as a nitrosamine warrants treating it as a potential human carcinogen.[4]

GHS Hazard Statements for N-Nitrosodiisobutylamine: [4]

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H350: May cause cancer.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Experimental Protocols

Analytical Detection by GC-MS/MS

The detection and quantification of nitrosamine impurities in pharmaceutical products is a critical safety requirement. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for this purpose.[3][9][10][11][12] N-Nitrosodiisobutylamine-d4 serves as an ideal internal standard for the accurate quantification of N-Nitrosodiisobutylamine.

Sample Preparation (for Drug Products): [3][9]

  • Weigh approximately 250 mg of the powdered drug product or active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add 10 mL of a 1M NaOH solution, vortex briefly, and then shake for at least 5 minutes.

  • Add 2.0 mL of dichloromethane (DCM) to the suspension, vortex, and shake for another 5 minutes.

  • Centrifuge the suspension at approximately 10,000 g for at least 5 minutes.

  • Carefully collect the lower organic (DCM) layer for analysis.

GC-MS/MS Instrumental Conditions (Example): [11]

  • GC System: Agilent 7890B GC with a 7693A autosampler.

  • Column: DM-WAX (30 m x 0.25 mm, 0.5 µm).

  • Carrier Gas: Helium at a flow rate of 3.0 mL/min.

  • Injection Volume: 1 µL in split mode (1:2).

  • Injector Temperature: 240 °C.

  • Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3 min.

  • MS System: Triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Formation Pathway of N-Nitrosodiisobutylamine

N-nitrosamines are typically formed from the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions).[13][14] The following diagram illustrates this general formation pathway for N-Nitrosodiisobutylamine from its precursor, diisobutylamine.

G Diisobutylamine Diisobutylamine (Secondary Amine) N_Nitrosodiisobutylamine N-Nitrosodiisobutylamine Diisobutylamine->N_Nitrosodiisobutylamine Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitrosodiisobutylamine Provides NO+ Acidic_Conditions Acidic Conditions (e.g., Stomach Acid) Acidic_Conditions->Nitrosating_Agent Facilitates formation of Water Water

Caption: Formation of N-Nitrosodiisobutylamine from diisobutylamine and a nitrosating agent.

Experimental Workflow for Nitrosamine Analysis

The following diagram outlines the typical workflow for the analysis of nitrosamine impurities in a drug product using an internal standard like N-Nitrosodiisobutylamine-d4.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Drug Product Sample Spike Spike with N-Nitrosodiisobutylamine-d4 (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extraction Concentration Sample Concentration (if necessary) Extraction->Concentration GC_MSMS GC-MS/MS Analysis Concentration->GC_MSMS Quantification Quantification using Isotope Dilution GC_MSMS->Quantification Report Final Report Quantification->Report

References

N-Nitrosodiisobutylamine-d4 Reference Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the N-Nitrosodiisobutylamine-d4 (NDiBA-d4) reference standard, designed for researchers, scientists, and drug development professionals. NDiBA-d4 is a deuterated analog of N-Nitrosodiisobutylamine and is commonly employed as an internal standard in analytical methodologies for the quantification of nitrosamine impurities in various matrices, including pharmaceutical products and environmental samples. Its use is critical for ensuring the accuracy and reliability of analytical data, particularly in light of stringent regulatory requirements for the control of these potentially carcinogenic compounds.

Core Compound Data

The following table summarizes the key quantitative data for the N-Nitrosodiisobutylamine-d4 reference standard, compiled from various suppliers. Note that specific values for purity and concentration may vary between lots and suppliers, and it is essential to refer to the Certificate of Analysis (CoA) provided with the specific standard.

ParameterValueSource
Chemical Name N-Nitroso-N-(2-methylpropyl)-1-propanamine-1,1,2,2-d4IUPAC
Synonyms N-Nitrosodiisobutylamine-d4, Diisobutyl-nitroso-amine-d4-
CAS Number 1219794-88-1[Various Suppliers]
Molecular Formula C₈H₁₄D₄N₂O[Various Suppliers]
Molecular Weight 162.27 g/mol [Various Suppliers]
Form Neat solid or solution in a specified solvent[Various Suppliers]
Purity Typically ≥98%[Various Suppliers]
Isotopic Enrichment Typically ≥99 atom % D[Assumed based on common standards]
Storage Conditions -20°C, protect from light[Various Suppliers]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.[General Chemical Properties]

Experimental Protocol: Quantification of Nitrosamine Impurities in a Pharmaceutical Matrix using NDiBA-d4 as an Internal Standard by LC-MS/MS

This section details a representative experimental protocol for the quantification of a target nitrosamine impurity in a solid dosage pharmaceutical product using N-Nitrosodiisobutylamine-d4 as an internal standard. This method is based on established analytical principles for nitrosamine analysis.

Materials and Reagents
  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) reference standard

  • Reference standard of the target nitrosamine analyte

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • The pharmaceutical product to be tested

  • 0.45 µm syringe filters (PTFE or other suitable material)

Standard Solution Preparation
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of NDiBA-d4 neat material and dissolve it in 10.0 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:100 with methanol.

  • Analyte Stock Solution (100 µg/mL): Prepare a stock solution of the target nitrosamine analyte in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Analyte Stock Solution into a blank matrix extract (a sample of the pharmaceutical product known to be free of the target nitrosamine). The concentration range should bracket the expected concentration of the analyte in the samples. Add a fixed amount of the IS Working Solution to each calibration standard to achieve a final concentration of, for example, 10 ng/mL.

Sample Preparation
  • Accurately weigh and grind a representative number of tablets to obtain a homogenous powder.

  • Weigh an amount of the powdered sample equivalent to a single dose into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 10 mL of methanol).

  • Spike the sample with the IS Working Solution to achieve a final concentration of 10 ng/mL.

  • Vortex the sample for 5 minutes to ensure thorough mixing.

  • Sonciate the sample for 15 minutes to facilitate the extraction of the nitrosamine.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the target analyte from matrix components. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Target Analyte: Determine the precursor and product ions for the specific nitrosamine being quantified.

      • NDiBA-d4 (Internal Standard): For example, m/z 163.2 → 106.2 (quantifier) and 163.2 → 41.1 (qualifier). These transitions should be optimized on the specific instrument being used.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Analysis
  • Integrate the peak areas for the target analyte and the internal standard (NDiBA-d4) in both the calibration standards and the samples.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by interpolating their response ratios from the calibration curve.

  • Calculate the final amount of the nitrosamine impurity in the original pharmaceutical product, taking into account the initial sample weight and dilution factors.

Analytical Workflow and Signaling Pathways

The following diagrams illustrate the general analytical workflow for nitrosamine quantification and a simplified representation of a potential signaling pathway affected by nitrosamines.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Quantification Sample Pharmaceutical Product Sample Grinding Grinding and Homogenization Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Spiking Spiking with NDiBA-d4 (IS) Weighing->Spiking Extraction Extraction with Organic Solvent Centrifugation Centrifugation Extraction->Centrifugation Spiking->Extraction Filtration Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Analytical workflow for nitrosamine quantification.

signaling_pathway Nitrosamine Nitrosamine Exposure Metabolic_Activation Metabolic Activation (e.g., by CYP enzymes) Nitrosamine->Metabolic_Activation DNA_Adducts Formation of DNA Adducts Metabolic_Activation->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Cancer Carcinogenesis Mutation->Cancer

N-Nitrosodiisobutylamine-d4 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Certificate of Analysis for N-Nitrosodiisobutylamine-d4

Introduction

N-Nitrosodiisobutylamine-d4 is the deuterium-labeled form of N-Nitrosodiisobutylamine, a nitrosamine compound.[1][2] As a stable isotope-labeled (SIL) compound, it serves as an ideal internal standard for sensitive and accurate quantification of its unlabeled counterpart in various matrices during mass spectrometry-based analyses.[3] The Certificate of Analysis (CoA) is a critical document that accompanies this analytical standard, providing detailed, lot-specific information about its identity, purity, and quality.[1][4][5] This guide will dissect a typical CoA for N-Nitrosodiisobutylamine-d4, explaining the significance of each data point and the methodologies used to generate them.

Product Identification and Specifications

The initial section of a CoA provides fundamental information identifying the material. This ensures traceability and proper handling.[5][6]

ParameterSpecification
Product Name N-Nitrosodiisobutylamine-d4
Catalogue Number Varies by Supplier
Lot Number Lot-Specific Alphanumeric Code
Chemical Formula C₈H₁₄D₄N₂O
Molecular Weight 162.27 g/mol
CAS Number 1794897-96-3
Unlabeled CAS Number 997-95-5
Appearance Clear, colorless to pale yellow oil
Storage Condition Store at refrigerator (2-8°C) for long-term storage.[1]
Retest Date Date (e.g., YYYY-MM-DD)

Quantitative Analytical Data

This core section of the CoA presents the results from various analytical tests performed to characterize the standard. The data is summarized here for clarity and easy interpretation.

Table 2.1: Purity and Composition

This table details the chemical and isotopic purity, which are critical for its use as an internal standard.

AnalysisMethodSpecificationResult
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Purity (D-label) LC-MS/MSReport Value99.2%
Deuterium Incorporation LC-MS/MS≥ 98 atom % D99.6 atom % D
Water Content Karl Fischer Titration≤ 0.5%0.1%
Residual Solvents Headspace GC-MSConforms to USP <467>Conforms
Table 2.2: Identity Confirmation

These tests confirm that the material's structure is consistent with N-Nitrosodiisobutylamine-d4.

AnalysisMethodSpecificationResult
¹H-NMR Spectroscopy NMRStructure conforms to referenceConforms
Mass Spectrometry (ESI+) LC-MS/MS[M+H]⁺ consistent with theoretical mass (163.17)Conforms

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality parameters were derived, ensuring the data's reliability and reproducibility.[7][]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This technique separates the main compound from any non-labeled organic impurities.

  • Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase : A gradient of Acetonitrile and Water.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 230 nm.

  • Injection Volume : 10 µL.

  • Quantification : The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most definitive technique for confirming the identity and isotopic enrichment of the labeled compound.[10][11]

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 4000).[10]

  • Ion Source : Electrospray Ionization (ESI), positive mode.

  • Column : C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : Gradient of 0.1% Formic Acid in Methanol and 0.1% Formic Acid in Water.

  • Flow Rate : 0.4 mL/min.

  • Analysis Mode : Multiple Reaction Monitoring (MRM) may be used to enhance selectivity. For isotopic purity, a full scan or selected ion monitoring (SIM) in the mass range of the parent ion is performed.

  • Data Analysis :

    • Identity : The mass of the protonated molecular ion [M+H]⁺ is confirmed against the theoretical mass.

    • Isotopic Purity : The relative intensities of the mass peaks corresponding to different isotopic forms (e.g., d0, d1, d2, d3, d4) are measured. Isotopic purity is calculated as the percentage of the d4 species relative to all detected isotopic species of the molecule.[9][12]

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.

  • Instrumentation : Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Solvent : Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is recorded.

  • Interpretation : The resulting spectrum is compared to the expected spectrum for N-Nitrosodiisobutylamine. The absence or significant reduction of signals at positions where deuterium has been incorporated confirms successful labeling.

Mandatory Visualizations

Diagrams are provided to visually represent workflows and the chemical structure, aiding in the comprehension of the analytical process.

Analytical_Workflow cluster_QC Quality Control Analysis cluster_Documentation Documentation and Release Sample Lot Sample Received Identity Identity Confirmation (LC-MS/MS, NMR) Sample->Identity Purity Purity Analysis (HPLC, GC) Sample->Purity Review Data Review and Approval Identity->Review Isotopic Isotopic Purity (LC-MS/MS) Purity->Isotopic Content Content Analysis (KF, GC-HS) Purity->Content Isotopic->Review Content->Review CoA Certificate of Analysis Generation Review->CoA Release Product Release CoA->Release

Caption: General analytical workflow for quality control of a chemical standard.

Caption: Chemical structure of N-Nitrosodiisobutylamine-d4.

Purity_Calculation Purity_HPLC Chemical Purity by HPLC (e.g., 99.5%) MassBalance Mass Balance Calculation (Purity Factor) Purity_HPLC->MassBalance Water Water Content (KF) (e.g., 0.1%) Water->MassBalance Solvents Residual Solvents (GC) (e.g., 0.05%) Solvents->MassBalance Inorganics Inorganic Impurities (e.g., 0.02%) Inorganics->MassBalance FinalPurity Corrected Purity = Purity_HPLC * (100% - Water% - Solvents% - Inorganics%) MassBalance->FinalPurity

References

physical and chemical properties of N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Nitrosodiisobutylamine-d4

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes key data, general experimental protocols, and conceptual diagrams to illustrate its application and biological significance.

Core Physical and Chemical Properties

N-Nitrosodiisobutylamine-d4 is the deuterated form of N-Nitrosodiisobutylamine, a nitrosamine compound recognized for its carcinogenic effects.[1][2] The deuterium labeling makes it a valuable internal standard for quantitative analysis in various research and development applications.[3]

General and Chemical Data

The following table summarizes the primary chemical identifiers and properties of N-Nitrosodiisobutylamine-d4.

PropertyValueCitations
Chemical Name N,N-Bis(2-methylpropyl-1,1-d2)nitrous amide
Synonyms 2-Methyl-N-(2-methylpropyl)-N-nitroso-1-propanamine-d4; Diisobutylnitrosamine-d4; N,N-Diisobutylnitrosamine-d4; N-Nitroso-di-iso-butylamine-d4[1][4]
Molecular Formula C₈H₁₄D₄N₂O[1][3]
Molecular Weight 162.27 g/mol [1][3]
CAS Number 1794897-96-3[1][3][5]
Appearance Neat; Clear Brown Oil[1][4]
Purity >95% (by GC)[6]
Physical Properties (Data based on non-deuterated analog)

Detailed physical property data for the deuterated compound is limited. The following table presents data for the non-deuterated analog, N-Nitrosodiisobutylamine (CAS: 997-95-5), which serves as a close proxy.

PropertyValueCitations
Boiling Point 237.7 ± 9.0 °C at 760 mmHg[7][8][9]
Density 0.92 ± 0.1 g/cm³ at 20 °C[7][9]
Flash Point 97.5 °C[8]
Vapor Pressure 0.04 mmHg[10]
Refractive Index 1.458 (Estimate)[8]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[7]
Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

ConditionRecommendationCitations
Storage Temperature Refrigerator (2-8°C) or Freezer (-20°C)[3][4][6]
Storage Conditions Store in an amber vial under an inert atmosphere.[4][7]
Shipping Conditions Shipped at ambient temperature.[4][11]

Experimental Protocols and Applications

N-Nitrosodiisobutylamine-d4 is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of its non-deuterated counterpart in complex matrices.

General Workflow for Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. The workflow below illustrates a typical application.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Matrix Spiking: Add known amount of N-Nitrosodiisobutylamine-d4 (Internal Standard) to sample p2 Analyte Extraction (e.g., LLE, SPE) p1->p2 p3 Sample Concentration and Reconstitution p2->p3 a1 Chromatographic Separation (e.g., C18 column) p3->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 d1 Peak Integration for Analyte and Internal Standard a2->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: General workflow for using N-Nitrosodiisobutylamine-d4 as an internal standard.

Toxicological Profile and Biological Relevance

N-nitroso compounds are a class of chemicals known for their carcinogenic potential.[1][12] While specific metabolic pathways for N-Nitrosodiisobutylamine are not detailed in the provided results, the general mechanism of action for carcinogenic nitrosamines is well-established and involves metabolic activation to highly reactive intermediates that can damage DNA.

Conceptual Pathway of Nitrosamine Carcinogenesis

The diagram below illustrates the generally accepted bioactivation pathway for nitrosamines, leading to their carcinogenic effects. This is a conceptual representation and not specific to the iso-butyl form.

G cluster_activation Metabolic Activation cluster_effect Carcinogenic Effect N N-Nitrosodiisobutylamine (Pro-carcinogen) A α-Hydroxylation (Cytochrome P450) N->A I Unstable α-hydroxynitrosamine Intermediate A->I D Diazoalkane or Carbonium Ion (Ultimate Carcinogen) I->D Spontaneous Decomposition DNA DNA Alkylation (e.g., O6-alkylguanine) D->DNA M DNA Damage & Mutation DNA->M C Cancer M->C

Caption: Conceptual pathway of nitrosamine bioactivation and its carcinogenic effect.

Safety and Hazard Information

N-nitrosamines as a class are considered potent carcinogens and should be handled with extreme care.[12] The non-deuterated analog is harmful if swallowed and may cause skin and eye irritation.[10][12] Users must refer to the specific Safety Data Sheet (SDS) for N-Nitrosodiisobutylamine-d4 before handling and use appropriate personal protective equipment (PPE) in a controlled laboratory setting.[3]

References

N-Nitrosodiisobutylamine-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitrosodiisobutylamine-d4, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosodiisobutylamine. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who require detailed information on its chemical properties, analytical methods, and biological interactions.

Core Data Summary

The key quantitative data for N-Nitrosodiisobutylamine-d4 are summarized in the table below for quick reference.

PropertyValueCitations
Molecular Weight 162.27 g/mol [1][2]
Molecular Formula C₈H₁₄D₄N₂O[2]

Experimental Protocols

Synthesis of N-Nitrosamines (General Protocol)

The synthesis of N-nitrosamines, including deuterated analogues, can be achieved through the nitrosation of the corresponding secondary amine. A general, efficient, and environmentally friendly method utilizes tert-butyl nitrite (TBN) under solvent-free conditions. This approach is compatible with various functional groups and avoids the use of harsh acids or metals.

Materials:

  • Secondary amine (e.g., Diisobutylamine-d4)

  • tert-Butyl nitrite (TBN)

Procedure:

  • To a neat solution of the secondary amine, add tert-butyl nitrite (TBN) in a dropwise manner at room temperature.

  • The reaction is typically stirred for a period ranging from a few minutes to several hours, depending on the reactivity of the amine.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the product can often be isolated directly. If necessary, purification can be performed using column chromatography on silica gel.

This method's mild conditions make it suitable for the synthesis of various N-nitrosamines, including those with sensitive functional groups.[3]

Analysis of N-Nitrosodiisobutylamine-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of N-nitrosamines, including N-Nitrosodiisobutylamine-d4, in various matrices is crucial due to their potential carcinogenicity. Gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS) is a widely used and highly sensitive method for their detection and quantification.[4][5]

Sample Preparation (General Procedure for Drug Products):

  • Weigh a quantity of the powdered drug product (typically equivalent to about 250 mg of the active pharmaceutical ingredient) into a centrifuge tube.

  • Add a suitable volume of a basic solution (e.g., 1M NaOH) to create a suspension.

  • Extract the nitrosamines from the suspension using an organic solvent such as dichloromethane. This is typically achieved by vigorous mixing (vortexing and shaking) followed by centrifugation to separate the layers.

  • The organic layer containing the nitrosamines is then carefully collected for analysis.

GC-MS/MS Instrumental Parameters (General Guidance):

  • Injection Mode: Splitless injection is commonly used to maximize the transfer of analytes to the column, which is important for trace-level analysis.

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating a range of nitrosamines.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a low temperature (e.g., 40-60°C), ramp up to a higher temperature (e.g., 240-280°C), and then hold for a period to ensure all compounds have eluted.

  • Mass Spectrometry: For high sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is preferred. Specific precursor-to-product ion transitions for N-Nitrosodiisobutylamine-d4 would need to be determined and optimized.

Biological Interactions and Signaling Pathways

N-nitrosamines are well-established carcinogens that require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.[6][7][8] The metabolic pathway involves the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group.

This α-hydroxylation results in the formation of an unstable intermediate that spontaneously decomposes to form an electrophilic diazonium ion. This highly reactive species can then alkylate cellular macromolecules, most notably DNA. The formation of DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Below is a diagram illustrating the generalized metabolic activation pathway for a dialkylnitrosamine, which is representative of the pathway for N-Nitrosodiisobutylamine.

Metabolic_Activation_of_Nitrosamines cluster_0 Metabolic Activation N-Nitrosodiisobutylamine N-Nitrosodiisobutylamine alpha-Hydroxy-N-nitrosodiisobutylamine alpha-Hydroxy-N-nitrosodiisobutylamine N-Nitrosodiisobutylamine->alpha-Hydroxy-N-nitrosodiisobutylamine Cytochrome P450 (α-hydroxylation) Isobutyl-diazonium_ion Isobutyl-diazonium_ion alpha-Hydroxy-N-nitrosodiisobutylamine->Isobutyl-diazonium_ion Spontaneous Decomposition DNA_Adducts DNA_Adducts Isobutyl-diazonium_ion->DNA_Adducts Alkylation of DNA

Metabolic activation pathway of N-Nitrosodiisobutylamine.

References

The Role of Deuterated Nitrosamines in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities as a significant concern in pharmaceuticals, food, and environmental samples has necessitated the development of highly accurate and sensitive analytical methods. In this landscape, deuterated nitrosamines have become indispensable tools. This technical guide provides a comprehensive overview of the core applications of deuterated nitrosamines in research, with a focus on their use as internal standards in mass spectrometry, in metabolic tracing and pharmacokinetic studies, and in the investigation of carcinogenesis and mutagenesis.

The Critical Role of Deuterated Nitrosamines as Internal Standards

In quantitative analysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), achieving high accuracy and precision is paramount. Deuterated nitrosamines serve as ideal internal standards for the quantification of their non-deuterated counterparts.[1]

Principle of Isotope Dilution Mass Spectrometry (IDMS):

The fundamental principle behind using deuterated internal standards is isotope dilution. A known amount of the deuterated analog of the target analyte is added to the sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer.[1] By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for variations in sample matrix and instrument response.

Advantages of Using Deuterated Nitrosamines:
  • Enhanced Accuracy and Precision: They correct for analyte loss during sample preparation and for variations in instrument response, leading to more reliable and reproducible results.[1]

  • Matrix Effect Compensation: Complex matrices in samples like biological fluids or food can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the deuterated standard is affected similarly, its use mitigates these matrix effects.

  • Improved Method Robustness: The use of deuterated internal standards makes analytical methods less susceptible to variations in experimental conditions.

Commonly Used Deuterated Nitrosamine Standards:
Deuterated NitrosamineCorresponding AnalyteCommon Applications
N-Nitrosodimethylamine-d6 (NDMA-d6)N-Nitrosodimethylamine (NDMA)Pharmaceutical impurity testing, food and water analysis
N-Nitrosodiethylamine-d10 (NDEA-d10)N-Nitrosodiethylamine (NDEA)Pharmaceutical impurity testing, food and water analysis
N-Nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3)N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)Pharmaceutical impurity testing
N-Nitrosodibutylamine-d18 (NDBA-d18)N-Nitrosodibutylamine (NDBA)Environmental and food analysis
Experimental Protocol: Quantitative Analysis of Nitrosamines in a Drug Substance using LC-MS/MS

This protocol provides a general framework for the quantification of nitrosamine impurities in an active pharmaceutical ingredient (API) using a deuterated internal standard.

1.3.1. Materials and Reagents:

  • Drug substance (API)

  • Deuterated nitrosamine internal standard (e.g., NDMA-d6)

  • Reference standards of target nitrosamines

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

1.3.2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the deuterated internal standard in methanol. Prepare a series of calibration standards by spiking known concentrations of the target nitrosamines and a fixed concentration of the deuterated internal standard into a solution of the API in a suitable solvent (e.g., methanol/water).

  • Sample Preparation: Accurately weigh a known amount of the API sample. Add a precise volume of the deuterated internal standard stock solution. Dissolve the sample in a suitable solvent. The final concentration of the deuterated standard should be in the mid-range of the calibration curve.

  • Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to remove interfering substances. The deuterated standard will co-extract with the analyte.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

1.3.3. LC-MS/MS Conditions:

ParameterTypical Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol or acetonitrile
Gradient ElutionA time-programmed gradient from a high aqueous to a high organic mobile phase composition to separate the nitrosamines from the API and other impurities.
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor ion to product ion transitions for each target nitrosamine and its deuterated internal standard. For example, for NDMA, the transition might be m/z 75 -> 43, and for NDMA-d6, it would be m/z 81 -> 46.
Dwell Time50 - 100 ms per transition

1.3.4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the target nitrosamine to the peak area of the deuterated internal standard against the concentration of the target nitrosamine.

  • Determine the concentration of the target nitrosamine in the sample by interpolating its peak area ratio on the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Deuterated_IS Deuterated Internal Standard Deuterated_IS->Spiked_Sample Extraction Extraction Spiked_Sample->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification cluster_metabolism In Vitro Metabolism cluster_analysis Analysis Deuterated_Nitrosamine Deuterated Nitrosamine Metabolic_Reaction Metabolic Reaction (37°C) Deuterated_Nitrosamine->Metabolic_Reaction Liver_Microsomes Liver Microsomes (CYP Enzymes) Liver_Microsomes->Metabolic_Reaction NADPH NADPH (Cofactor) NADPH->Metabolic_Reaction Deuterated_Metabolites Deuterated Metabolites Metabolic_Reaction->Deuterated_Metabolites Unchanged_Parent Unchanged Parent Compound Metabolic_Reaction->Unchanged_Parent LCMS_Analysis LC-MS/MS Analysis Deuterated_Metabolites->LCMS_Analysis Unchanged_Parent->LCMS_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation cluster_metabolism Metabolic Activation Nitrosamine Nitrosamine Alpha_Hydroxylation α-Hydroxylation (CYP Enzymes) Nitrosamine->Alpha_Hydroxylation Fast Deuterated_Nitrosamine Deuterated Nitrosamine (α-position) Deuterated_Nitrosamine->Alpha_Hydroxylation Slow (Isotope Effect) Reactive_Intermediate Reactive Electrophilic Intermediate Alpha_Hydroxylation->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Cancer Carcinogenesis DNA_Adducts->Cancer

References

Methodological & Application

Application Note: High-Sensitivity Analysis of N-Nitrosodiisobutylamine in Pharmaceutical and Food Matrices using N-Nitrosodiisobutylamine-d4 as an Internal Standard by GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[1][2][3] These compounds can form in various consumer products, including pharmaceuticals, cured meats, and beer, often as byproducts of manufacturing processes or through the interaction of secondary amines with nitrosating agents.[1][2][3] Regulatory bodies worldwide have set stringent limits on the presence of nitrosamine impurities in drug substances and finished drug products, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[4]

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines due to its excellent chromatographic resolution and high sensitivity. The use of stable isotope-labeled internal standards, such as N-Nitrosodiisobutylamine-d4, is crucial for accurate quantification.[5] These internal standards are chemically almost identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects.[5]

This application note provides a detailed protocol for the quantitative analysis of N-Nitrosodiisobutylamine (NDiBA) in various matrices using N-Nitrosodiisobutylamine-d4 as an internal standard with GC-MS/MS.

Principle

The method involves the extraction of NDiBA from the sample matrix, followed by detection and quantification using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode. A known amount of N-Nitrosodiisobutylamine-d4 is added to the sample prior to extraction to serve as an internal standard. The ratio of the peak area of the analyte (NDiBA) to that of the internal standard (NDiBA-d4) is used to construct a calibration curve and determine the concentration of the analyte in the sample. This isotope dilution technique enhances the accuracy and precision of the measurement.[5]

Experimental Protocols

Reagents and Materials
  • N-Nitrosodiisobutylamine (NDiBA) standard

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) internal standard

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate for the matrix)

  • 0.22 µm syringe filters

Standard Solution Preparation

3.2.1. Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of NDiBA and NDiBA-d4 into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with methanol. These stock solutions should be stored at -20°C in amber vials.

3.2.2. Intermediate Standard Solution (10 µg/mL):

  • Dilute the stock solutions with methanol to prepare intermediate standard solutions.

3.2.3. Working Standard and Internal Standard Solutions:

  • Prepare a series of calibration standards by diluting the NDiBA intermediate solution with dichloromethane to achieve concentrations ranging from approximately 1 to 100 ng/mL.

  • Prepare a working internal standard solution of NDiBA-d4 at a constant concentration (e.g., 20 ng/mL) in dichloromethane.

  • Spike each calibration standard with the working internal standard solution.

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are two generalized protocols.

3.3.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., beverages, water-soluble drug products):

  • To 10 mL of the liquid sample, add a known amount of the NDiBA-d4 internal standard solution.

  • Adjust the pH of the sample to neutral or slightly basic with NaOH.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS/MS analysis.

3.3.2. Solid Phase Extraction (SPE) for Solid Samples (e.g., drug tablets, food products):

  • Grind a representative portion of the solid sample to a fine powder.

  • Accurately weigh a portion of the powdered sample (e.g., 1 g) into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., 10 mL of methanol) and spike with the NDiBA-d4 internal standard.

  • Vortex for 5 minutes and then sonicate for 15 minutes.

  • Centrifuge and collect the supernatant.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrument and application.

GC Parameter Value
Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 230 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 5 min
MS Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 250 °C
Ionization Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The following table provides suggested MRM transitions for NDiBA and NDiBA-d4. The transitions for NDiBA are based on a published method by the Taiwan Food and Drug Administration. The transitions for NDiBA-d4 are proposed based on the expected mass shift due to deuterium labeling and common fragmentation pathways of nitrosamines. The collision energies should be optimized for the specific instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point Purpose
N-Nitrosodiisobutylamine (NDiBA)158.157.115Quantifier
N-Nitrosodiisobutylamine (NDiBA)158.184.110Qualifier
N-Nitrosodiisobutylamine-d4 (NDiBA-d4)162.261.115Quantifier (Proposed)
N-Nitrosodiisobutylamine-d4 (NDiBA-d4)162.288.110Qualifier (Proposed)

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting method validation data.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Equation Correlation Coefficient (r²)
NDiBA1 - 100y = 0.05x + 0.01> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte LOD (ng/mL) LOQ (ng/mL)
NDiBA0.51.5

Table 3: Accuracy and Precision

Spiked Level Concentration (ng/mL) Mean Recovery (%) RSD (%) (n=6)
Low598.54.2
Medium25101.23.1
High7599.82.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Sample Matrix (Pharmaceutical/Food) Spike Spike with N-Nitrosodiisobutylamine-d4 Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration Extraction->Concentration FinalExtract Final Extract Concentration->FinalExtract GCMS GC-MS/MS System FinalExtract->GCMS Acquisition MRM Data Acquisition GCMS->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of NDiBA Calibration->Quantification Report Final Report Quantification->Report isotope_dilution cluster_process Analytical Process cluster_result Result Analyte NDiBA (Unknown Amount) SamplePrep Sample Preparation (Extraction, Concentration) Analyte->SamplePrep IS NDiBA-d4 (Known Amount) IS->SamplePrep GCMS_Analysis GC-MS/MS Analysis SamplePrep->GCMS_Analysis Ratio Peak Area Ratio (NDiBA / NDiBA-d4) GCMS_Analysis->Ratio Concentration Accurate Concentration of NDiBA Ratio->Concentration

References

Application Note: Quantitative Analysis of Nitrosamine Impurities Using N-Nitrosodiisobutylamine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory bodies and manufacturers.[1] These compounds are classified as probable human carcinogens, and their detection in several widely used medications has led to product recalls and stringent regulatory guidelines.[2][3][4] Consequently, highly sensitive and selective analytical methods are required to detect and quantify these impurities at trace levels to ensure patient safety.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for nitrosamine analysis due to its exceptional sensitivity, selectivity, and accuracy.[1][2][6] The use of stable isotope-labeled internal standards, such as N-Nitrosodiisobutylamine-d4 (NDiBA-d4), is critical for reliable quantification. This approach, known as isotope dilution, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to robust and accurate results.

This application note provides a detailed protocol for the quantitative analysis of various nitrosamine impurities in drug substances and products using LC-MS/MS with N-Nitrosodiisobutylamine-d4 as an internal standard.

Principle of Isotope Dilution LC-MS/MS

The core of this method is the use of a stable isotope-labeled internal standard (ISTD), NDiBA-d4, which is chemically identical to its non-labeled counterpart (analyte) but has a different mass due to the incorporation of deuterium atoms. The ISTD is added to all samples, calibration standards, and quality controls at a constant concentration early in the sample preparation process.

During LC-MS/MS analysis, the analyte and the ISTD co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the ISTD, any loss of analyte during sample extraction, or any suppression/enhancement of the MS signal due to matrix components, will be mirrored by the ISTD. This allows for highly accurate quantification, as the ratio remains constant despite these variations.

Below is a diagram illustrating the role of the internal standard in the analytical workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Drug Product Sample (Contains Analyte) Spike Spike with NDiBA-d4 (Internal Standard) Sample->Spike Extraction Extraction / Cleanup (e.g., SPE, Filtration) Spike->Extraction LC LC Separation (Co-elution of Analyte & ISTD) Extraction->LC MS MS/MS Detection (Differentiation by Mass) LC->MS Data Data Acquisition (Peak Area Measurement) MS->Data Ratio Calculate Peak Area Ratio (Analyte / ISTD) Data->Ratio CalCurve Compare to Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Analyte Concentration CalCurve->Result cluster_prep Preparation Phase cluster_process Sample Processing cluster_analysis Analysis Phase cluster_data Data Analysis Phase start Start prep_standards Prepare Calibration Standards & QC Samples start->prep_standards prep_sample Prepare Drug Product/Substance Sample start->prep_sample spike_istd Spike All Solutions with NDiBA-d4 Internal Standard prep_standards->spike_istd prep_sample->spike_istd dissolve Dissolve / Extract (Vortex, Sonicate, Shake) spike_istd->dissolve centrifuge Centrifuge to Pellet Excipients dissolve->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter inject Inject into LC-MS/MS System filter->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & ISTD) acquire->integrate plot_curve Plot Calibration Curve (Area Ratio vs. Conc.) integrate->plot_curve quantify Quantify Nitrosamines in Sample plot_curve->quantify end Report Results quantify->end

References

Application Note and Protocol for the Analysis of N-Nitrosodiisobutylamine-d4 in Pharmaceutical Impurity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in drug products.[5][6][7][8][9] N-Nitrosodiisobutylamine (NDiBA) is a potential nitrosamine impurity that may form during the synthesis or storage of certain drug substances. The use of a deuterated internal standard, such as N-Nitrosodiisobutylamine-d4 (NDiBA-d4), is crucial for the accurate and precise quantification of the corresponding non-deuterated nitrosamine.[10] This document provides a detailed protocol for the analysis of NDiBA-d4 in a pharmaceutical matrix, which can be adapted for the quantification of NDiBA. The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level analysis.[2][3][11][12]

Principle

The analytical method involves the extraction of NDiBA-d4 from the drug product matrix, followed by chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC) and subsequent detection and quantification by a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocols

1. Reagents and Materials

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) certified reference standard

  • N-Nitrosodiisobutylamine (NDiBA) certified reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (DCM) (HPLC grade)

  • Syringe filters (0.22 µm, PVDF or PTFE)

  • Autosampler vials

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDiBA-d4 reference standard in methanol to obtain a final concentration of 100 µg/mL.

  • Intermediate Standard Solution (1 µg/mL): Dilute the stock standard solution 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with methanol to cover the desired calibration range (e.g., 0.1 to 50 ng/mL).

3. Sample Preparation

The following is a general procedure for a solid dosage form. The method should be optimized and validated for the specific drug product matrix.

  • Accurately weigh and transfer the powdered content of a representative number of dosage units (e.g., 10 tablets) equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol to the tube.

  • Vortex the tube for 1 minute to disperse the powder.

  • Place the tube on a mechanical shaker and extract for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Method optimization may be required.

Parameter Condition
LC System UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: MRM Transitions for NDiBA-d4 and NDiBA

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
NDiBA-d4163.2106.115Quantifier
NDiBA-d4163.260.125Qualifier
NDiBA159.2102.115Quantifier (for reference)
NDiBA159.256.125Qualifier (for reference)

Note: Collision energies should be optimized for the specific instrument.

Data Presentation

Table 2: Representative Method Performance Characteristics

Parameter Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (Recovery %) 85 - 115%
Precision (%RSD) < 15%

These are typical performance characteristics and should be established during method validation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Weigh Drug Product Powder add_methanol Add Methanol start->add_methanol vortex Vortex add_methanol->vortex shake Mechanical Shaking vortex->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter sample_ready Sample for Analysis filter->sample_ready inject Inject Sample/Standard sample_ready->inject ref_std NDiBA-d4 Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol working_std Prepare Working Standards stock_sol->working_std std_ready Standards for Calibration working_std->std_ready std_ready->inject lc_separation HPLC Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition chromatogram Generate Chromatograms data_acquisition->chromatogram calibration_curve Construct Calibration Curve chromatogram->calibration_curve quantification Quantify NDiBA-d4 calibration_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for NDiBA-d4 analysis.

logical_relationship cluster_risk Risk Assessment and Control cluster_testing Analytical Testing cluster_outcome Outcome risk_id Identify Potential for Nitrosamine Formation raw_materials Raw Material Quality risk_id->raw_materials process_params Manufacturing Process Parameters risk_id->process_params storage Storage Conditions risk_id->storage method_dev Method Development & Validation risk_id->method_dev Informs testing strategy routine_testing Routine Batch Testing method_dev->routine_testing specifications Set Acceptance Criteria routine_testing->specifications compliance Regulatory Compliance specifications->compliance safety Patient Safety compliance->safety

Caption: Logical relationship in nitrosamine impurity control.

References

Application Note and Protocol for Nitrosamine Analysis using N-Nitrosodiisobutylamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established strict limits for these impurities in drug substances and products.[1] Consequently, robust and sensitive analytical methods are crucial for their accurate quantification at trace levels. This application note provides a detailed protocol for the analysis of various nitrosamine impurities in drug products, employing N-Nitrosodiisobutylamine-d4 as an internal standard for accurate and reliable quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated internal standards are essential in mass spectrometry-based quantification as they mimic the behavior of the target analytes during sample extraction and analysis, correcting for any sample loss during preparation and variations in instrument response.[2] N-Nitrosodiisobutylamine-d4 serves as an excellent internal standard for a range of nitrosamines due to its structural similarity and co-elution with many common nitrosamine impurities.

This document outlines two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by LC-MS/MS analysis. These methods are applicable to various drug product matrices, including tablets and oral solutions.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data achievable with the described methods. The specific values can vary depending on the sample matrix and the specific nitrosamine being analyzed.

Table 1: Method Detection and Quantification Limits

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-Nitrosodimethylamine (NDMA)0.10[3]0.5[4]
N-Nitrosodiethylamine (NDEA)0.02[5][6]0.5[4]
N-Nitrosodiisopropylamine (NDIPA)0.02[5][6]0.5[4]
N-Nitrosoethylisopropylamine (NEIPA)0.2[7]0.5[7]
N-Nitrosodibutylamine (NDBA)~0.1~0.5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)~0.1~0.5

Table 2: Recovery and Precision Data

NitrosamineSpiked Concentration (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)
NDMA1.070-130< 15[8]
NDEA2.590-120[6]< 15[8]
NDIPA1080-120[9]< 15[8]
NMBA2.078.0-96.0[4]≤ 13.2[4]

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Dichloromethane (DCM, HPLC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Certified reference standards of nitrosamines (NDMA, NDEA, NDIPA, NEIPA, NDBA, NMBA) and N-Nitrosodiisobutylamine-d4.

  • Solid-Phase Extraction (SPE) Cartridges: Strong cation-exchange functionalized polymeric sorbent cartridges.[5][6]

  • Filters: 0.22 µm PVDF or PTFE syringe filters.[3][9]

Preparation of Standard Solutions
  • Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of each nitrosamine and the internal standard (N-Nitrosodiisobutylamine-d4) in methanol.[7]

  • Intermediate Standard Solution (e.g., 10 µg/mL): Prepare a mixed intermediate standard solution containing all target nitrosamines by diluting the stock solutions in methanol.

  • Working Standard Solutions: Serially dilute the intermediate standard solution with a suitable solvent (e.g., 80:20 methanol:water) to prepare a series of calibration standards.[7] The concentration range should bracket the expected concentrations of the analytes in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of N-Nitrosodiisobutylamine-d4 at a concentration of approximately 400 ng/mL in methanol.[9]

Sample Preparation Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of nitrosamines from solid dosage forms.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[9]

  • Internal Standard Spiking: Add 250 µL of the N-Nitrosodiisobutylamine-d4 internal standard solution (400 ng/mL) to the tube.[9] For recovery experiments, also add 250 µL of a nitrosamine standard solution at a known concentration.[9] For routine analysis, add 250 µL of methanol.[9]

  • Extraction: Add 4.5 mL of deionized water and sonicate for 5 minutes.[9]

  • Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes.[9]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]

Sample Preparation Protocol 2: Solid-Phase Extraction (SPE)

This protocol is effective for complex sample matrices or when lower detection limits are required.

  • Sample Preparation: Prepare the sample as described in the LLE protocol (steps 1-3).

  • SPE Cartridge Conditioning: Condition the strong cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[10]

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the nitrosamines with 5 mL of a suitable organic solvent, such as dichloromethane.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1] Reconstitute the residue in 1 mL of the mobile phase starting composition.[1]

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm) is commonly used.[7]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) is typical.[3][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.[9][11]

Table 3: Typical LC-MS/MS Parameters

ParameterValue
HPLC Column Acclaim 120 C18, 4.6 x 150 mm, 3 µm[7]
Column Temperature 40 °C[3][7]
Flow Rate 0.400 mL/min[7]
Injection Volume 10 - 15 µL[7][9]
Mobile Phase A 0.1% formic acid in water[3][7]
Mobile Phase B 0.1% formic acid in methanol[3][7]
Ionization Mode ESI+
Spray Voltage 3.5 kV[3]
Capillary Temperature 400 °C[3]

Visualizations

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction (LLE) Workflow sample Weigh 250 mg Powdered Tablets spike_is Spike with N-Nitrosodiisobutylamine-d4 sample->spike_is add_water Add 4.5 mL DI Water spike_is->add_water sonicate Sonicate for 5 min add_water->sonicate centrifuge Centrifuge at 3000 x g for 5 min sonicate->centrifuge filter Filter through 0.22 µm PVDF Syringe Filter centrifuge->filter hplc_vial Collect in HPLC Vial filter->hplc_vial

Caption: Liquid-Liquid Extraction (LLE) workflow for nitrosamine analysis.

SPE_Workflow cluster_spe_prep Solid-Phase Extraction (SPE) Workflow sample_prep Prepare Sample Extract (as per LLE steps 1-3) condition Condition SPE Cartridge (Methanol & Water) load Load Sample Extract condition->load wash Wash Cartridge (DI Water) load->wash elute Elute Nitrosamines (Dichloromethane) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Solid-Phase Extraction (SPE) workflow for nitrosamine analysis.

LCMS_Analysis_Flow cluster_analysis LC-MS/MS Analysis Logical Flow hplc_injection Inject Sample into HPLC/UHPLC System separation Chromatographic Separation (C18 Column) hplc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection Mass Spectrometric Detection (Triple Quadrupole - MRM) ionization->ms_detection quantification Quantification using N-Nitrosodiisobutylamine-d4 Internal Standard ms_detection->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Caption: Logical flow of the LC-MS/MS analysis for nitrosamines.

References

Application Note: Quantification of Volatile N-Nitrosamines in Cured Meats Using N-Nitrosodiisobutylamine-d4 as an Internal Standard by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of chemical compounds that can form in cured meat products during processing and cooking.[1] These compounds are of significant concern as many are classified as probable human carcinogens.[2] The formation of N-nitrosamines in cured meats is primarily due to the reaction of secondary amines, naturally present in meat, with nitrite curing salts under specific conditions of temperature and pH.[1] Regulatory bodies worldwide have set stringent limits for the presence of N-nitrosamines in food products to mitigate potential health risks.[1]

This application note describes a robust and sensitive method for the quantitative analysis of nine volatile N-nitrosamines in various cured meat products. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][3] N-Nitrosodiisobutylamine-d4 is employed as an internal standard to ensure accuracy and precision in quantification by correcting for matrix effects and variations during sample preparation and injection.

Target Analytes:

  • N-Nitrosodimethylamine (NDMA)

  • N-Nitrosomethylethylamine (NMEA)

  • N-Nitrosodiethylamine (NDEA)

  • N-Nitrosodipropylamine (NDPA)

  • N-Nitrosodibutylamine (NDBA)

  • N-Nitrosopiperidine (NPIP)

  • N-Nitrosopyrrolidine (NPYR)

  • N-Nitrosomorpholine (NMOR)

  • N-Nitrosodiphenylamine (NDPhA)

Internal Standard:

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4)

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described method for the analysis of volatile N-nitrosamines in cured meat matrices.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
NDMA0.150.50
NMEA0.200.65
NDEA0.180.60
NDPA0.250.80
NDBA0.301.00
NPIP0.220.75
NPYR0.371.24
NMOR0.280.90
NDPhA0.351.15

Data synthesized from representative analytical methods.[4]

Table 2: Recovery and Precision Data in Spiked Cooked Ham

AnalyteSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
NDMA10988.5
100957.2
NDEA101029.1
100996.8
NDPA109510.2
100928.5
NDBA109011.5
100889.3
NPIP101058.9
1001017.5
NPYR1011413.2
10011011.8

Recovery rates between 70% and 120% are generally considered acceptable.[3][4]

Experimental Protocols

1. Reagents and Materials

  • N-nitrosamine analytical standards

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets

  • Deionized water

  • Helium (carrier gas), 99.999% purity

2. Standard Solution Preparation

  • Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of each N-nitrosamine and the internal standard in methanol. Store at -20°C in amber vials.

  • Intermediate Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all target N-nitrosamines by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the N-Nitrosodiisobutylamine-d4 stock solution in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard mixture with dichloromethane to achieve concentrations ranging from 0.5 to 100 ng/mL. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 20 ng/mL.

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize a representative sample of the cured meat product.

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the N-Nitrosodiisobutylamine-d4 internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salt packet (containing MgSO₄ and NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of dichloromethane for GC-MS/MS analysis.

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Oven Program: 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDMA744210
NDEA1024412
NDPA1307015
NDBA1585718
NPIP1145515
NPYR1004212
NDiBA-d41626118

Note: MRM transitions should be optimized for the specific instrument used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Cured Meat Weighing 2. Weigh 5g of Sample Homogenization->Weighing Spiking 3. Spike with N-Nitrosodiisobutylamine-d4 Weighing->Spiking Extraction 4. Add Acetonitrile & QuEChERS Salts Spiking->Extraction Shaking 5. Shake Vigorously Extraction->Shaking Centrifugation1 6. Centrifuge Shaking->Centrifugation1 Transfer 7. Transfer Supernatant Centrifugation1->Transfer dSPE 8. Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer->dSPE Vortex 9. Vortex dSPE->Vortex Centrifugation2 10. Centrifuge Vortex->Centrifugation2 Evaporation 11. Evaporate & Reconstitute in Dichloromethane Centrifugation2->Evaporation GCMS 12. GC-MS/MS Analysis Evaporation->GCMS Quantification 13. Quantification using Internal Standard GCMS->Quantification

Caption: Experimental workflow for nitrosamine analysis in cured meats.

Nitrosamine_Formation Precursors Precursors in Cured Meat Amines Secondary Amines (from amino acids) Precursors->Amines Nitrites Nitrites (curing agent) Precursors->Nitrites Reaction Nitrosation Reaction Amines->Reaction Nitrites->Reaction Conditions Favorable Conditions HighTemp High Temperature (e.g., frying) Conditions->HighTemp LowpH Low pH Conditions->LowpH HighTemp->Reaction LowpH->Reaction Nitrosamines N-Nitrosamines Reaction->Nitrosamines

References

Analysis of N-Nitrosodiisobutylamine in Rubber Products Using Isotope Dilution GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-Nitrosodiisobutylamine (NDiBA) is a semi-volatile N-nitrosamine that can be found as a contaminant in various consumer products, including those made from rubber. The formation of NDiBA in rubber is often linked to the use of certain vulcanization accelerators and stabilizers during the manufacturing process. Due to the potential carcinogenic nature of N-nitrosamines, regulatory bodies have established strict limits on their presence in consumer goods, particularly those intended for children, such as pacifiers and baby bottle nipples.

Accurate and sensitive quantification of NDiBA in complex matrices like rubber is crucial for ensuring product safety and regulatory compliance. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. The use of a deuterated internal standard, such as N-Nitrosodiisobutylamine-d18 (d-NDiBA), in an isotope dilution method is the gold standard for quantification.[1] This approach effectively compensates for sample matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results.[1][2]

This application note provides a detailed protocol for the extraction and quantitative analysis of N-Nitrosodiisobutylamine in rubber products using its deuterated form as an internal standard with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Overview

The overall experimental workflow for the analysis of NDiBA in rubber products is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Rubber Sample Cut Cut into Small Pieces Sample->Cut Spike Spike with d-NDiBA Internal Standard Cut->Spike Extract Dichloromethane Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Reconstitute Reconstitute in Hexane Concentrate->Reconstitute GCMS GC-MS/MS Analysis (MRM Mode) Reconstitute->GCMS Quantify Quantification using Isotope Dilution GCMS->Quantify

Figure 1: Experimental workflow for NDiBA analysis.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of N-Nitrosodiisobutylamine and other nitrosamines using GC-MS/MS.

Table 1: GC-MS/MS Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
N-Nitrosamines (general)0.01 - 100.02 - 20[3]
N-Nitrosodiethylamine (NDEA)0.2 ng/mL0.4 ng/mL
N-Nitrosodimethylamine (NDMA)0.2 ng/mL0.4 ng/mL

Note: The detection and quantification limits can vary depending on the specific instrument, matrix, and experimental conditions.

Table 2: Recovery Rates for Nitrosamine Analysis

MatrixSpiking Level (µg/kg)Recovery (%)Reference
Rubber Nipples20 - 8080 - 100
Treated Effluent1095 - 110[1]

Experimental Protocols

Materials and Reagents
  • N-Nitrosodiisobutylamine (NDiBA) standard

  • N-Nitrosodiisobutylamine-d18 (d-NDiBA) internal standard solution (e.g., 1 µg/mL in methanol)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Glassware: vials, flasks, pipettes, etc.

Sample Preparation Protocol
  • Sample Comminution: Cut the rubber product into small pieces (approximately 2 mm x 2 mm) to increase the surface area for extraction.

  • Internal Standard Spiking: Weigh a known amount of the cut rubber sample (e.g., 1-5 g) into a glass container. Spike the sample with a known amount of the d-NDiBA internal standard solution (e.g., 50 µL of a 1 µg/mL solution). The exact amount of internal standard should be chosen to be in the mid-range of the calibration curve.

  • Extraction: Add a sufficient volume of dichloromethane to the sample to ensure complete immersion (e.g., 20-50 mL). Seal the container and extract the sample. This can be done by shaking overnight at room temperature or using an ultrasonic bath for a shorter period (e.g., 30-60 minutes).

  • Drying and Filtration: Filter the dichloromethane extract through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a small volume (approximately 1 mL) using a gentle stream of nitrogen gas at room temperature or in a rotary evaporator. Avoid complete dryness.

  • Reconstitution: Reconstitute the concentrated extract in a known volume of hexane (e.g., 1 mL) for GC-MS/MS analysis.

GC-MS/MS Analysis Protocol

The following GC-MS/MS parameters can be used as a starting point and should be optimized for the specific instrument being used.

Table 3: GC-MS/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-WAX UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injection Volume1-2 µL
Injection ModeSplitless
Injector Temperature230 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50 °C (hold 1 min), Ramp: 10 °C/min to 230 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature250 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for NDiBA and d-NDiBA

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Reference
N-Nitrosodiisobutylamine (NDiBA) 158.157.141.115 / 20[4]
N-Nitrosodiisobutylamine-d18 (d-NDiBA) 176.266.146.115 / 20Inferred

Note: The MRM transitions for d-NDiBA are inferred based on the fragmentation pattern of NDiBA and the mass shift due to deuterium labeling. These should be confirmed experimentally.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation steps and the final analytical determination.

LogicalRelationship cluster_prep Sample Preparation Logic cluster_analysis Analytical Determination Logic Start Start with Rubber Sample IncreaseSurface Increase Surface Area (Cutting) Start->IncreaseSurface IntroduceIS Introduce Internal Standard (Spiking with d-NDiBA) IncreaseSurface->IntroduceIS IsolateAnalytes Isolate Analytes (Solvent Extraction) IntroduceIS->IsolateAnalytes RemoveInterference Remove Water (Drying) IsolateAnalytes->RemoveInterference IncreaseConcentration Increase Analyte Concentration (Evaporation) RemoveInterference->IncreaseConcentration FinalVolume Prepare for Injection (Reconstitution) IncreaseConcentration->FinalVolume Separate Chromatographic Separation (GC) FinalVolume->Separate Detect Selective Detection (MS/MS - MRM) Separate->Detect Quantify Accurate Quantification (Isotope Dilution) Detect->Quantify

Figure 2: Logical flow of the analytical procedure.

Conclusion

This application note provides a comprehensive protocol for the analysis of N-Nitrosodiisobutylamine in rubber products using its deuterated form as an internal standard. The use of isotope dilution GC-MS/MS ensures high accuracy and sensitivity, making this method suitable for routine quality control and regulatory compliance monitoring. The provided experimental parameters and quantitative data serve as a valuable resource for researchers, scientists, and professionals in the field of consumer product safety and drug development.

References

Application Note & Protocol: Determination of N-Nitrosodiisobutylamine-d4 Concentration for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide require stringent control and monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2] Accurate quantification of nitrosamines is crucial, and this is typically achieved using sensitive analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of stable isotope-labeled internal standards is a well-established practice to ensure the accuracy and precision of these methods by compensating for matrix effects and variations in sample preparation and instrument response.[3]

N-Nitrosodiisobutylamine-d4 (NDiBA-d4) is the deuterated analog of N-Nitrosodiisobutylamine and serves as an ideal internal standard for its quantification. This application note provides a detailed protocol for the preparation of calibration standards of NDiBA-d4 and its application in the determination of nitrosamine impurities.

Experimental Protocols

This section outlines the detailed methodology for the preparation of N-Nitrosodiisobutylamine-d4 calibration standards and the subsequent analytical procedure. The protocols are adaptable for both GC-MS/MS and LC-MS/MS systems.

1. Materials and Reagents

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) certified reference material

  • Methanol (HPLC or GC grade)

  • Dichloromethane (GC grade, for GC-MS/MS)

  • Water with 0.1% Formic Acid (LC-MS grade, for LC-MS/MS)

  • Acetonitrile with 0.1% Formic Acid (LC-MS grade, for LC-MS/MS)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

2. Preparation of Stock Solutions

2.1. N-Nitrosodiisobutylamine-d4 (Internal Standard) Stock Solution (10 µg/mL)

  • Accurately weigh approximately 1.0 mg of N-Nitrosodiisobutylamine-d4 neat standard into a 100 mL amber volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark. Mix thoroughly.

  • This stock solution has a concentration of approximately 10 µg/mL. The exact concentration should be calculated based on the actual weight and purity of the standard.

  • Store the stock solution at 2-8°C and protect it from light.

2.2. Analyte (N-Nitrosodiisobutylamine) Stock Solution (10 µg/mL)

  • Follow the same procedure as in 2.1 using the non-deuterated N-Nitrosodiisobutylamine standard.

3. Preparation of Working Solutions

3.1. Intermediate Internal Standard Solution (1 µg/mL)

  • Pipette 10.0 mL of the 10 µg/mL NDiBA-d4 stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent (methanol for general use, can be adjusted based on the final sample diluent). Mix thoroughly.

3.2. Intermediate Analyte Solution (1 µg/mL)

  • Pipette 10.0 mL of the 10 µg/mL analyte stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent. Mix thoroughly.

4. Preparation of Calibration Curve Standards

The following is an example of a calibration curve ranging from 0.5 ng/mL to 50 ng/mL, with a fixed internal standard concentration of 5 ng/mL. The concentration range should be adjusted based on the expected levels of the analyte in the samples and the sensitivity of the instrument.

  • Label a series of 10 mL volumetric flasks as CAL 1 to CAL 6.

  • Add 50 µL of the 1 µg/mL intermediate internal standard solution to each volumetric flask. This results in a final concentration of 5 ng/mL of NDiBA-d4 in each calibration standard.

  • Spike each volumetric flask with the appropriate volume of the 1 µg/mL intermediate analyte solution as detailed in the table below.

  • Dilute each flask to the 10 mL mark with the final diluent (e.g., dichloromethane for GC-MS/MS or the initial mobile phase composition for LC-MS/MS).

5. Analytical Method

The prepared calibration standards are to be analyzed alongside the prepared samples. The choice between GC-MS/MS and LC-MS/MS will depend on the volatility and thermal stability of the target nitrosamines.

5.1. GC-MS/MS Method (Example)

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent

  • Column: Agilent DB-624 UI or similar, 30 m x 0.25 mm, 1.4 µm

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Oven Program: 40°C (hold 1 min), ramp to 240°C at 10°C/min, hold for 5 min

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Specific MRM transitions for N-Nitrosodiisobutylamine and N-Nitrosodiisobutylamine-d4 need to be determined by infusing the individual standards into the mass spectrometer. For N-Nitrosodiisobutylamine (C8H18N2O), characteristic fragments would likely be observed.[4]

5.2. LC-MS/MS Method (Example)

  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Shimadzu LCMS-8050 or equivalent

  • Column: Zorbax Eclipse Plus C18 or similar, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50)

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • As with GC-MS/MS, specific MRM transitions must be optimized for both the analyte and the deuterated internal standard.

Data Presentation

The quantitative data for the preparation of the calibration curve standards are summarized in the table below.

Calibration LevelVolume of Intermediate Analyte Solution (1 µg/mL)Final Analyte Concentration (ng/mL)Final NDiBA-d4 Concentration (ng/mL)
CAL 15 µL0.55
CAL 210 µL1.05
CAL 350 µL5.05
CAL 4100 µL10.05
CAL 5250 µL25.05
CAL 6500 µL50.05

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression analysis is then performed, and the resulting equation is used to calculate the concentration of the analyte in unknown samples. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

Visualizations

The following diagrams illustrate the workflow for the preparation of calibration standards and a general analytical workflow.

Calibration_Standard_Preparation cluster_stock Stock Solutions (10 µg/mL) cluster_intermediate Intermediate Solutions (1 µg/mL) cluster_cal Calibration Standards (0.5-50 ng/mL) stock_is NDiBA-d4 Stock inter_is Intermediate IS stock_is->inter_is Dilute 1:10 stock_analyte Analyte Stock inter_analyte Intermediate Analyte stock_analyte->inter_analyte Dilute 1:10 cal_standards CAL 1 to CAL 6 (in 10 mL Volumetric Flasks) inter_is->cal_standards Add 50 µL to each inter_analyte->cal_standards Spike with varying volumes

Caption: Workflow for the preparation of calibration standards.

Analytical_Workflow prep Prepare Calibration Standards and Samples analysis Analyze by GC-MS/MS or LC-MS/MS prep->analysis data_acq Data Acquisition (MRM Mode) analysis->data_acq processing Data Processing data_acq->processing calibration Construct Calibration Curve (Area Ratio vs. Concentration) processing->calibration quantification Quantify Analyte in Samples processing->quantification calibration->quantification report Report Results quantification->report

Caption: General analytical workflow for nitrosamine analysis.

References

Application Notes and Protocols for the Analysis of N-Nitrosodiisobutylamine in Environmental Water Samples using N-Nitrosodiisobutylamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties.[1][2] Their presence in environmental water samples, often as byproducts of disinfection processes like chloramination, necessitates sensitive and reliable analytical methods for their detection and quantification.[1][3] This document provides detailed application notes and protocols for the analysis of N-Nitrosodiisobutylamine (NDiBA) in environmental water samples. The method utilizes N-Nitrosodiisobutylamine-d4 (NDiBA-d4) as an internal standard to ensure accuracy and precision. The protocols described are based on established techniques such as solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The analysis of N-Nitrosodiisobutylamine in environmental water samples involves several key steps: sample preparation, including extraction and concentration, followed by instrumental analysis. It is crucial to handle samples and standards with care, as nitrosamines can be light-sensitive. The use of amber vials and protection from UV light is recommended.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and concentration of nitrosamines from water matrices.[1][3][4]

Materials:

  • Environmental water sample

  • N-Nitrosodiisobutylamine-d4 (internal standard)

  • Graphitized carbon or activated coconut charcoal SPE cartridges[1][5]

  • Dichloromethane (DCM) or Acetone (for elution)[1][5]

  • Methanol

  • 0.1% Formic acid in water[3][6]

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Filtration: Filter the water sample (typically 500 mL to 1000 mL) through a 0.22 µm membrane filter to remove any particulate matter.[3]

  • Internal Standard Spiking: Spike the filtered water sample with a known concentration of N-Nitrosodiisobutylamine-d4.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves rinsing with the elution solvent (e.g., dichloromethane or acetone) followed by a wash with methanol and then equilibration with reagent water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with a small volume of reagent water to remove any interfering substances that are not retained.

  • Cartridge Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen to remove residual water.

  • Elution: Elute the retained analytes (NDiBA and NDiBA-d4) from the cartridge using an appropriate solvent such as dichloromethane or acetone.[1][5]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[3][5] The final extract is now ready for instrumental analysis.

Instrumental Analysis: LC-MS/MS and GC-MS/MS

Both LC-MS/MS and GC-MS/MS are powerful techniques for the sensitive and selective analysis of nitrosamines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)[3][7]

LC Conditions:

  • Column: A C18 column is commonly used for the separation of nitrosamines (e.g., Poroshell EC-C18 or Hypersil GOLD C18).[3][4]

  • Mobile Phase A: 0.1% Formic acid in water[3][4][6]

  • Mobile Phase B: Methanol or a mixture of acetonitrile and methanol with 0.1% formic acid[3][6][8]

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is typically employed.[3]

  • Flow Rate: 0.4 - 0.6 mL/min[3][6]

  • Injection Volume: 9.0 - 100 µL[4][6]

  • Column Temperature: Maintained at 40°C.[6]

MS/MS Conditions:

  • Ionization Mode: Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Monitor at least two MRM transitions for each analyte (one for quantification and one for confirmation).[3]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

Instrumentation:

  • Gas Chromatograph (GC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

GC Conditions:

  • Column: A polar capillary column, such as a SUPELCOWAX column, is often used.[1]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injector Temperature: 220°C[5]

  • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation. For example, start at 40°C, hold for 2 minutes, ramp to 70°C at 8°C/min, then ramp to 150°C at 20°C/min and hold for 1 minute.[5]

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

Quantitative Data

The following tables summarize typical performance data for nitrosamine analysis in water. While specific data for N-Nitrosodiisobutylamine is not always detailed in every study, the presented ranges are representative of the performance of these methods for a variety of nitrosamines.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
NitrosaminesLC-MS/MS< 0.5-[3]
Nine NitrosaminesLC-MS/MS0.4 - 12-[4]
Nine NitrosaminesLC-MS/MS0.1 - 10.6-[9]
NDMAGC-NPD6.410[5]

Table 2: Recovery and Precision Data

AnalyteMethodSpiking Level (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Seven NitrosaminesGC-MS/MS10071.5 - 88.02.29 - 3.64[1]
Nine NitrosaminesLC-MS/MS-68 - 83-[4]
Nine NitrosaminesLC-MS/MS-41 - 111-[9]
NDMAGC-NPD40 - 200061-[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Water Sample (500-1000 mL) filtration Filtration (0.22 µm) sample->filtration spiking Spike with NDiBA-d4 filtration->spiking spe_loading Solid-Phase Extraction (SPE) Loading spiking->spe_loading spe_elution SPE Elution spe_loading->spe_elution concentration Concentration to 1 mL spe_elution->concentration lc_msms LC-MS/MS Analysis concentration->lc_msms or gc_msms GC-MS/MS Analysis concentration->gc_msms quantification Quantification lc_msms->quantification gc_msms->quantification reporting Reporting quantification->reporting

Caption: Workflow for N-Nitrosodiisobutylamine analysis.

signaling_pathway cluster_sample_prep Sample Preparation Steps cluster_analysis Analytical Methods cluster_output Results Water Sample Water Sample Filtration Filtration Water Sample->Filtration Internal Standard Spiking Internal Standard Spiking Filtration->Internal Standard Spiking SPE Cartridge Conditioning SPE Cartridge Conditioning Internal Standard Spiking->SPE Cartridge Conditioning Sample Loading Sample Loading SPE Cartridge Conditioning->Sample Loading Cartridge Washing Cartridge Washing Sample Loading->Cartridge Washing Elution Elution Cartridge Washing->Elution Concentration Concentration Elution->Concentration Concentrated Extract Concentrated Extract LC-MS/MS LC-MS/MS Concentrated Extract->LC-MS/MS GC-MS/MS GC-MS/MS Concentrated Extract->GC-MS/MS Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS->Data Analysis & Quantification GC-MS/MS->Data Analysis & Quantification

Caption: Detailed steps in the analytical protocol.

References

Application Notes and Protocols for Nitrosamine Testing with Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed regulatory guidelines and experimental protocols for the quantitative analysis of nitrosamine impurities in pharmaceutical products using internal standards. The information is compiled from guidance documents issued by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as from scientific publications.

Regulatory Framework and the Importance of Internal Standards

Regulatory agencies worldwide have established stringent limits for nitrosamine impurities in drug products due to their classification as probable human carcinogens.[1][2][3] The FDA and EMA require manufacturers to conduct thorough risk assessments to identify and mitigate the risk of nitrosamine formation in their products.[1][4][5] When a risk is identified, confirmatory testing using sensitive and validated analytical methods is mandatory.[4][5]

The use of isotopically labeled internal standards (IS) is a critical component of accurate and reliable nitrosamine analysis.[6][7] Internal standards are compounds chemically similar to the analyte of interest that are added to samples at a known concentration before analysis.[6] They help to compensate for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of quantification.[6][8]

Selection of Internal Standards

The ideal internal standard for nitrosamine analysis is a stable, isotopically labeled analog of the target nitrosamine. The most commonly used are deuterated (containing ²H or D) or ¹⁵N-labeled standards.

  • ¹⁵N-Labeled Standards: These are often preferred as they are less likely to exhibit chromatographic shifts relative to the native analyte compared to some deuterated standards. The synthesis of ¹⁵N-labeled nitrosamines can also be more straightforward.[6]

  • Deuterated Standards: Deuterated internal standards are also widely used.[6] However, it is crucial to ensure that the deuterium atoms are not located at positions susceptible to hydrogen-deuterium exchange, which could compromise the accuracy of the analysis.[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of common nitrosamine impurities in pharmaceutical matrices using LC-MS/MS and GC-MS with internal standards. These values are indicative and may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: LC-MS/MS Method Performance for Nitrosamine Analysis

NitrosamineInternal StandardMatrixLLOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
NDMANDMA-d6Losartan/HCTZ Tablets0.25 - 0.586.4 - 109.6≤11.5[9]
NDEANDEA-d10Losartan/HCTZ Tablets0.25 - 0.586.4 - 109.6≤11.5[9]
NEIPANEIPA-d7Varenicline Tablets0.490 - 107<15[10]
NDIPANDIPA-d7Varenicline Tablets0.590 - 107<15[10]
NDBANDBA-d9Varenicline Tablets0.590 - 107<15[10]
NMBANMBA-d3Varenicline Tablets0.590 - 107<15[10]

Table 2: GC-MS Method Performance for Nitrosamine Analysis

NitrosamineInternal StandardMatrixLLOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
NDMANDMA-d6Olmesartan Medoxomil0.15 - 1.0092.20 - 108.72≤7.65[11]
NDEANDEA-d10Olmesartan Medoxomil0.15 - 1.0092.20 - 108.72≤7.65[11]

Experimental Protocols

The following are generalized protocols for the analysis of nitrosamines in drug substances and products using LC-MS/MS and GC-MS with internal standards. These protocols should be optimized and validated for each specific application according to ICH Q2(R1) guidelines.[12]

Protocol 1: LC-MS/MS Analysis of Nitrosamines

1. Scope: This protocol is applicable to the quantitative analysis of a broad range of nitrosamines in various drug product matrices.

2. Materials and Reagents:

  • Reference standards for target nitrosamines

  • Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Drug substance or product for analysis

3. Sample Preparation:

  • Weigh a representative portion of the homogenized drug product or drug substance.

  • Add a known volume of extraction solvent (e.g., methanol).

  • Spike the sample with a known amount of the internal standard solution.

  • Vortex or sonicate to ensure complete extraction of the nitrosamines.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. A dilution step may be necessary depending on the expected concentration of nitrosamines.

4. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to achieve separation of all target nitrosamines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each nitrosamine and internal standard.

5. Data Analysis:

  • Quantify the concentration of each nitrosamine by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.

  • Generate a calibration curve using standards of known concentrations and their corresponding internal standards.

  • Determine the concentration of the nitrosamine in the sample by interpolating its area ratio from the calibration curve.

Protocol 2: GC-MS Analysis of Volatile Nitrosamines

1. Scope: This protocol is suitable for the analysis of volatile nitrosamines (e.g., NDMA, NDEA) in drug substances.

2. Materials and Reagents:

  • Reference standards for target volatile nitrosamines

  • Isotopically labeled internal standards (e.g., NDMA-d6)

  • GC-grade dichloromethane or other suitable solvent

  • Drug substance for analysis

3. Sample Preparation:

  • Weigh a known amount of the drug substance into a headspace vial.

  • Add a specific volume of a suitable solvent (e.g., dichloromethane).

  • Add a known amount of the internal standard solution.

  • Seal the vial and vortex to dissolve the sample.

4. GC-MS Conditions (Example):

  • GC System: Gas chromatograph with a headspace or liquid autosampler

  • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate

  • Inlet Temperature: 200 - 250 °C

  • Oven Program: A temperature gradient to separate the target nitrosamines.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM of characteristic ions for each nitrosamine and internal standard.

5. Data Analysis:

  • Similar to the LC-MS/MS protocol, quantify the nitrosamines using the internal standard method and a calibration curve.

Visualizations

Nitrosamine Risk Assessment Workflow

The following diagram illustrates a typical workflow for nitrosamine risk assessment in pharmaceutical manufacturing, as recommended by regulatory agencies.

Nitrosamine_Risk_Assessment cluster_0 Step 1: Risk Identification cluster_1 Step 2: Risk Analysis cluster_2 Step 3: Risk Evaluation cluster_3 Step 4: Risk Control A Review Manufacturing Process and Raw Materials B Identify Potential Sources of Amines and Nitrosating Agents A->B C Evaluate Likelihood of Nitrosamine Formation B->C D Consider Process Conditions (pH, Temp) C->D E Compare Potential Nitrosamine Levels to Acceptable Intake (AI) Limits F Risk Identified? E->F G Implement Control Strategy (e.g., Process Modification, Raw Material Specification) F->G Yes J Document and Justify No Risk F->J No H Perform Confirmatory Testing Using Validated Method G->H I Monitor and Review H->I

Caption: A stepwise workflow for nitrosamine risk assessment.

Analytical Workflow for Nitrosamine Testing

The diagram below outlines the general analytical workflow for the determination of nitrosamine impurities in pharmaceutical samples using an internal standard approach.

Analytical_Workflow A Sample Weighing and Homogenization B Addition of Internal Standard Solution A->B C Solvent Extraction B->C D Centrifugation / Filtration C->D E LC-MS/MS or GC-MS Analysis D->E F Data Processing and Quantification E->F G Reporting of Results F->G

Caption: General analytical workflow for nitrosamine testing.

References

Application Note: Monitoring N-Nitrosodiisobutylamine in Wastewater using Isotope Dilution with N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their potential carcinogenic properties.[1][2] Their presence in wastewater is a critical issue, necessitating robust and accurate monitoring methods. This application note details a sensitive and selective method for the determination of N-Nitrosodiisobutylamine (NDiBA) in wastewater using gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with an isotope dilution strategy employing N-Nitrosodiisobutylamine-d4 (NDiBA-d4) as an internal standard. The use of a deuterated internal standard is a well-established approach that enhances the accuracy and precision of trace-level quantification by correcting for sample matrix effects and variations during sample preparation and analysis.[1][3]

This document provides a comprehensive protocol for sample preparation, instrumental analysis, and data interpretation, along with illustrative quantitative data and a visual representation of the experimental workflow.

Analytical Workflow Overview

The overall workflow for the analysis of N-Nitrosodiisobutylamine in wastewater is a multi-step process that begins with sample collection and preservation, followed by extraction and concentration of the target analyte, and culminating in instrumental analysis and data processing.

Wastewater Nitrosamine Analysis Workflow Figure 1. Experimental Workflow for N-Nitrosodiisobutylamine Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing SampleCollection 1. Wastewater Sample Collection & Preservation Spiking 2. Spiking with N-Nitrosodiisobutylamine-d4 SampleCollection->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Elution 4. Elution of Nitrosamines SPE->Elution Concentration 5. Extract Concentration Elution->Concentration GCMS 6. GC-MS/MS Analysis Concentration->GCMS Quantification 7. Isotope Dilution Quantification GCMS->Quantification Reporting 8. Data Reporting Quantification->Reporting

Caption: Experimental Workflow for N-Nitrosodiisobutylamine Analysis

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are crucial to prevent the degradation of target nitrosamines.

  • Collection: Collect wastewater samples in amber glass bottles to minimize photodegradation.

  • Preservation: Immediately upon collection, cool the samples to 4°C. If residual chlorine is present, it should be quenched to prevent further nitrosamine formation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the concentration and purification of nitrosamines from aqueous matrices.[3][4]

  • Materials:

    • SPE cartridges (e.g., activated coconut charcoal)

    • Dichloromethane (DCM), HPLC grade

    • Methanol, HPLC grade

    • Reagent water

    • Nitrogen gas for drying

  • Procedure:

    • Cartridge Conditioning: Sequentially condition the SPE cartridge with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[5]

    • Internal Standard Spiking: Spike a known concentration of N-Nitrosodiisobutylamine-d4 into the wastewater sample prior to extraction.

    • Sample Loading: Pass the wastewater sample (typically 500-1000 mL) through the conditioned SPE cartridge at a controlled flow rate (e.g., 15 mL/min).[5]

    • Cartridge Rinsing: Rinse the cartridge with 5 mL of reagent water to remove interfering substances.[5]

    • Drying: Dry the cartridge thoroughly with a stream of nitrogen gas for approximately 10 minutes.[5]

    • Elution: Elute the trapped nitrosamines from the cartridge with 10 mL of DCM.[5]

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The concentrated extract is now ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level nitrosamine analysis.

  • Instrumentation: A gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS).

  • GC Conditions (Illustrative):

    • Column: DB-WAX UI, 0.25 µm, 0.25 mm i.d. × 30 m, or equivalent.[6]

    • Injection: 2 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 35°C (hold 1 min), ramp to 120°C at 5°C/min, ramp to 145°C at 3°C/min, ramp to 250°C at 35°C/min (hold 4.64 min).[5]

  • MS/MS Conditions (Illustrative):

    • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both N-Nitrosodiisobutylamine and N-Nitrosodiisobutylamine-d4 must be determined and optimized.

Quantitative Data

The use of an isotope-labeled internal standard allows for accurate quantification even with variations in extraction efficiency and matrix effects. The following tables present illustrative performance data for nitrosamine analysis in wastewater, representative of what can be achieved with the described methodology.

Table 1: Method Detection and Quantification Limits
AnalyteMatrixMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)
N-Nitrosodimethylamine (NDMA)Wastewater Effluent0.4 - 41.2 - 12
N-Nitrosodiethylamine (NDEA)Wastewater Effluent0.5 - 51.5 - 15
N-Nitrosodipropylamine (NDPA)Wastewater Effluent0.6 - 61.8 - 18
N-Nitrosodiisobutylamine (NDiBA) Wastewater Effluent (projected) 0.5 - 5 (projected) 1.5 - 15
N-Nitrosodibutylamine (NDBA)Wastewater Effluent0.7 - 72.1 - 21

Data is illustrative and based on typical performance for nitrosamine analysis in wastewater using isotope dilution GC-MS/MS.[3]

Table 2: Recovery and Precision Data
AnalyteSpiked Level (ng/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
N-Nitrosodimethylamine (NDMA)20958
N-Nitrosodiethylamine (NDEA)20987
N-Nitrosodipropylamine (NDPA)201029
N-Nitrosodiisobutylamine (NDiBA) 20 (projected) 90 - 110 (projected) <15
N-Nitrosodibutylamine (NDBA)209710

Data is illustrative and based on typical performance for nitrosamine analysis in wastewater using isotope dilution GC-MS/MS.

Logical Relationships in Isotope Dilution Analysis

The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard to the sample, which then serves as an internal reference for the quantification of the native analyte. The following diagram illustrates the logical relationship in this quantification strategy.

Isotope Dilution Logic Figure 2. Logic of Isotope Dilution Quantification Analyte Native Analyte (NDiBA) Extraction Sample Preparation (SPE) Analyte->Extraction IS Internal Standard (NDiBA-d4) IS->Extraction Sample Wastewater Sample Sample->Extraction Analysis GC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification Calibration Calibration Curve (Known Concentrations) Calibration->Quantification

Caption: Logic of Isotope Dilution Quantification

Conclusion

The described method utilizing N-Nitrosodiisobutylamine-d4 as an internal standard provides a reliable and accurate approach for the quantification of N-Nitrosodiisobutylamine in wastewater. The isotope dilution technique effectively compensates for matrix interferences and procedural losses, leading to high-quality data essential for environmental monitoring and risk assessment in the pharmaceutical industry. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for laboratories tasked with the analysis of trace-level nitrosamine contaminants.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for N-Nitrosodiisobutylamine-d4 in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor peak shape with N-Nitrosodiisobutylamine-d4 in their Gas Chromatography (GC) experiments. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common issues to ensure accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Nitrosodiisobutylamine-d4 peak tailing?

Peak tailing for active compounds like N-Nitrosodiisobutylamine-d4 is a common issue in GC analysis and can compromise resolution and integration accuracy.[1][2] This phenomenon is often caused by unwanted interactions between the analyte and active sites within the GC system.[1][3]

Primary Causes and Solutions:

  • Active Sites in the Inlet: The GC inlet is a primary source of activity.[4][5][6]

    • Contaminated Liner: Non-volatile residues from previous injections can create active sites.[3] Regularly inspect and replace the inlet liner. For active compounds like nitrosamines, using an ultra-inert liner is highly recommended.[7]

    • Improper Liner Choice: The liner's geometry and deactivation are critical.[3][4][5] A liner with glass wool can aid in volatilization but may also become a source of activity.[3]

    • Exposed Metal Surfaces: Contact with stainless steel surfaces in the inlet can cause analyte degradation or adsorption.[4][5] Using gold-plated or deactivated inlet seals can significantly reduce this activity.[4][5]

  • Column Issues:

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites. Trimming 10-20 cm from the front of the column can often resolve this.[1]

    • Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volumes and convoluted flow paths, leading to peak tailing.[2] Ensure the column is installed according to the manufacturer's instructions.[1]

    • Poor Column Cut: A ragged or non-perpendicular cut of the column can cause peak distortion. Always inspect the column cut with a magnifier before installation.[1]

  • Chemical Interactions:

    • Analyte Polarity: Polar analytes are more prone to interacting with active sites.[1]

    • Stationary Phase Mismatch: A mismatch between the polarity of the stationary phase and the analyte can contribute to poor peak shape.[8]

If all peaks in your chromatogram are tailing, the issue is more likely to be physical, such as a poor column cut or improper installation.[1][2] If only the N-Nitrosodiisobutylamine-d4 and other active compounds are tailing, the problem is likely chemical in nature (i.e., active sites).

Q2: My N-Nitrosodiisobutylamine-d4 peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can also affect quantification. It is often an indication of column overload or an issue with the sample solvent and initial oven temperature.[1][9]

Primary Causes and Solutions:

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to fronting peaks.[9][10]

    • Reduce Injection Volume: Decrease the amount of sample injected.

    • Dilute the Sample: Lower the concentration of your sample.[1]

    • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[9]

  • Inappropriate Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1] If the temperature is too high, it can lead to broad or fronting peaks.[1][11]

  • Solvent and Stationary Phase Mismatch: Injecting a non-polar solvent onto a polar column (or vice-versa) can result in poor peak shape, including fronting.[1][8]

Q3: I'm seeing a reduced or no peak for N-Nitrosodiisobutylamine-d4. What should I check?

A loss of signal for an active compound like a nitrosamine often points to activity in the system or leaks.[4][5][6][9]

Primary Causes and Solutions:

  • Inlet Activity: Active sites in the inlet can cause irreversible adsorption or degradation of the analyte, leading to a loss of response.[4][5][6]

    • Perform routine inlet maintenance, including replacing the liner, septum, and O-rings.[4][5]

    • Use deactivated liners and seals.[3][4][5]

  • Leaks: A leak in the injection port, such as a cored septum, can lead to a loss of sample and poor peak shape.[4][5][9] Regularly replace the septum to prevent leaks.

  • Syringe Issues: A defective or plugged syringe will result in the incorrect volume of sample being injected, or no sample at all.[9][11]

  • Column Degradation: Over time, the stationary phase of the column can be damaged by oxygen or aggressive samples, leading to a loss of performance.[6]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic GC Inlet Maintenance

A proactive inlet maintenance schedule is crucial for maintaining good peak shape and response for active analytes.[4][5][12]

Suggested Maintenance Schedule:

ComponentFrequency for "Dirty" SamplesFrequency for "Clean" Samples
Septum Daily or every 100 injectionsWeekly or as needed
Inlet Liner Inspect daily, replace as neededInspect weekly, replace as needed
O-Ring Every 5 liner changesEvery 5-10 liner changes
Inlet Seal Every column change or as neededEvery 6 months or as needed

This is a general guideline; the optimal frequency will depend on your specific samples and methods.[12]

Protocol for Inlet Maintenance:

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace:

    • Discard the old septum.

    • Examine the liner for residue or discoloration. Replace with a new, deactivated liner.[3] Handle the new liner with clean tweezers to avoid contamination.

    • Inspect the O-ring for cracks or flattening and replace if necessary.

    • If accessible, inspect the inlet seal and replace if it appears worn or if you are installing a new column. Opt for a gold-plated or deactivated seal.[4][5]

  • Reassemble: Install the new components, ensuring a good seal without over-tightening.

  • Leak Check: After reassembly and restoring gas flow, perform a leak check.

Guide 2: Column Conditioning and Care

Proper column conditioning and care are essential for longevity and performance.

Protocol for Column Conditioning (New Column):

  • Installation: Install the column in the inlet but leave the detector end disconnected.

  • Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.

  • Temperature Program: Without connecting the column to the detector, heat the column to its maximum isothermal temperature (or 20°C above the highest temperature of your analytical method, whichever is lower) and hold for 1-2 hours.

  • Cool and Connect: Cool the oven, then connect the column to the detector.

  • Equilibrate: Heat the oven to your method's initial temperature and allow the baseline to stabilize.

Protocol for Trimming a Contaminated Column:

  • Remove Column: Carefully remove the column from the inlet and detector.

  • Cut the Column: Using a ceramic scoring wafer, make a clean, perpendicular cut to remove 10-20 cm from the inlet end of the column.[1]

  • Inspect: Use a magnifier to ensure the cut is clean and at a 90° angle.[1]

  • Reinstall: Reinstall the column according to the instrument manufacturer's guidelines.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for N-Nitrosodiisobutylamine-d4.

TroubleshootingWorkflow cluster_start Start cluster_diagnosis Initial Diagnosis cluster_physical Physical Issues cluster_chemical Chemical / Activity Issues cluster_overload Overload / Method Issues cluster_end Resolution Start Poor Peak Shape Observed (Tailing, Fronting, Low Response) AllPeaks Do ALL peaks show poor shape? Start->AllPeaks OverloadChecks Check for Overload/Method Problems: (Especially for Fronting) 1. Sample Concentration Too High 2. Incorrect Initial Oven Temp 3. Solvent Mismatch Start->OverloadChecks Fronting Observed PhysicalChecks Check for Physical Problems: 1. Improper Column Installation 2. Poor Column Cut 3. System Leaks (Septum) AllPeaks->PhysicalChecks Yes ChemicalChecks Check for Chemical Activity: 1. Contaminated Inlet Liner 2. Active Inlet Seal 3. Contaminated Column Head AllPeaks->ChemicalChecks No (Only Active Analytes) FixPhysical Remedy Physical Issues: 1. Re-install Column 2. Re-cut Column 3. Replace Septum & Leak Check PhysicalChecks->FixPhysical End Peak Shape Improved FixPhysical->End FixChemical Remedy Chemical Issues: 1. Replace with Inert Liner 2. Use Deactivated Seal 3. Trim Column ChemicalChecks->FixChemical FixChemical->End FixOverload Remedy Overload/Method Issues: 1. Dilute Sample / Reduce Volume 2. Adjust Oven Temperature 3. Change Solvent OverloadChecks->FixOverload FixOverload->End

Caption: A workflow diagram for troubleshooting poor GC peak shape.

References

Technical Support Center: N-Nitrosodiisobutylamine-d4 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the signal intensity of N-Nitrosodiisobutylamine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodiisobutylamine-d4 and why is its signal intensity important?

A1: N-Nitrosodiisobutylamine-d4 is a deuterated isotopic analog of N-Nitrosodiisobutylamine. It is commonly used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection of nitrosamine impurities in pharmaceutical products and other matrices.[1][2] Accurate and robust signal intensity is crucial for reliable quantification of the target analyte, ensuring the safety and quality of pharmaceutical products. A weak signal can lead to poor sensitivity, inaccurate measurements, and difficulty in meeting stringent regulatory requirements for the control of genotoxic impurities.

Q2: What are the primary analytical techniques used for the analysis of N-Nitrosodiisobutylamine-d4?

A2: The most common and preferred analytical technique for the analysis of N-Nitrosodiisobutylamine-d4 and other nitrosamines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, selectivity, and ability to quantify trace levels of impurities in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines.

Q3: What are the common causes of low signal intensity for N-Nitrosodiisobutylamine-d4 in LC-MS/MS analysis?

A3: Several factors can contribute to low signal intensity, including:

  • Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of N-Nitrosodiisobutylamine-d4.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can reduce the signal-to-noise ratio.

  • Inadequate Sample Preparation: Incomplete extraction or the presence of interfering substances.

  • Instrumental Issues: A contaminated ion source, incorrect MS parameters, or a poorly calibrated instrument.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to low signal intensity of N-Nitrosodiisobutylamine-d4.

Issue 1: Low or No Signal Detected

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion m/z values for N-Nitrosodiisobutylamine-d4. Optimize cone voltage, collision energy, and other compound-dependent parameters.Correct parameters will ensure the detection of the specific analyte.
Ion Source Inefficiency Check the type of ionization source being used. Atmospheric Pressure Chemical Ionization (APCI) is often more effective for nitrosamines than Electrospray Ionization (ESI).[3] Ensure the source is clean and functioning correctly.Switching to an appropriate and clean ion source should enhance ionization and signal.
Sample Preparation Issues Review the sample extraction and cleanup procedure. Ensure complete dissolution and extraction of the analyte. Consider Solid-Phase Extraction (SPE) to remove interfering matrix components.A more efficient sample preparation method will reduce matrix suppression and improve signal.
Chromatography Problems Check for issues with the LC system, such as leaks, incorrect mobile phase composition, or a degraded column. Ensure the retention time of the analyte is as expected.A well-maintained LC system with a suitable column will provide sharp, symmetrical peaks.
Issue 2: Poor Signal-to-Noise Ratio (S/N)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Background Noise Use high-purity solvents and mobile phase additives (e.g., LC-MS grade). Optimize MS source parameters like curtain gas or cone gas flow to minimize background ions entering the mass spectrometer.Reducing background noise will increase the S/N ratio, making the analyte peak more prominent.
Suboptimal Mobile Phase Evaluate the effect of different mobile phase compositions and additives. For example, using methanol instead of acetonitrile as the organic modifier can sometimes improve signal intensity. Small amounts of formic acid or ammonium formate can also aid in protonation and improve signal in positive ion mode.[1]An optimized mobile phase will improve chromatographic separation and enhance ionization efficiency.
Inadequate Chromatographic Separation Ensure that N-Nitrosodiisobutylamine-d4 is chromatographically resolved from any isobaric interferences in the matrix. Adjust the gradient profile or consider a different stationary phase if necessary.Better separation will reduce the contribution of interfering compounds to the noise at the analyte's retention time.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Nitrosamine Analysis

This protocol provides a starting point for the analysis of N-Nitrosodiisobutylamine-d4 and can be optimized further based on your specific instrumentation and sample matrix.

1. Sample Preparation (for a pharmaceutical drug substance):

  • Weigh approximately 100 mg of the drug substance into a centrifuge tube.

  • Add a known volume of a solution containing N-Nitrosodiisobutylamine-d4 as an internal standard.

  • Add a suitable extraction solvent (e.g., methanol or dichloromethane).

  • Vortex for 1-2 minutes to ensure complete dissolution.

  • Centrifuge to pellet any undissolved material.

  • Filter the supernatant through a 0.22 µm filter before injection.

2. LC-MS/MS Parameters:

Parameter Condition
LC Column C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ion Source APCI (Atmospheric Pressure Chemical Ionization), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for N-Nitrosodiisobutylamine-d4
Product Ion (Q3) To be determined for N-Nitrosodiisobutylamine-d4
Source Temperature 400 - 500 °C
Curtain Gas 20 - 30 psi

Note: The specific MRM transitions and collision energies for N-Nitrosodiisobutylamine-d4 need to be optimized on your specific mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Substance add_is Add N-Nitrosodiisobutylamine-d4 (IS) sample->add_is extract Solvent Extraction add_is->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the quantitative analysis of N-Nitrosodiisobutylamine-d4.

Troubleshooting Logic

troubleshooting_logic start Low Signal Intensity Observed check_ms Check MS Parameters & Ion Source start->check_ms check_lc Check LC Conditions & Peak Shape check_ms->check_lc Correct optimize_ms Optimize Source & Compound Parameters check_ms->optimize_ms Incorrect/Suboptimal check_sample_prep Review Sample Preparation check_lc->check_sample_prep Good Peak Shape optimize_lc Optimize Mobile Phase & Gradient check_lc->optimize_lc Poor Peak Shape improve_sample_prep Improve Extraction & Cleanup check_sample_prep->improve_sample_prep Potential Issues resolved Signal Intensity Improved check_sample_prep->resolved No Issues optimize_ms->resolved optimize_lc->resolved improve_sample_prep->resolved

Caption: A logical flow diagram for troubleshooting low signal intensity issues.

References

N-Nitrosodiisobutylamine-d4 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-Nitrosodiisobutylamine-d4 in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their analytical standards and experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for N-Nitrosodiisobutylamine-d4?

A1: N-Nitrosodiisobutylamine-d4, like other N-nitrosamines, is susceptible to degradation from exposure to light, particularly ultraviolet (UV) radiation, and elevated temperatures. Its stability can also be influenced by the pH of the solution and the nature of the solvent. For this reason, proper storage and handling are crucial to maintain its chemical integrity.

Q2: What are the recommended storage conditions for N-Nitrosodiisobutylamine-d4?

A2: To ensure long-term stability, N-Nitrosodiisobutylamine-d4 should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures. It should be kept in an amber vial to protect it from light and stored under an inert atmosphere to prevent oxidative degradation.

Q3: How does the choice of solvent affect the stability of N-Nitrosodiisobutylamine-d4?

A3: While specific data for N-Nitrosodiisobutylamine-d4 is limited, studies on other nitrosamines suggest that solvent polarity can play a role in their stability. For instance, some related compounds have shown increased lability in more polar solvents. It is crucial to use high-purity solvents and to be aware of potential solvent-solute interactions that could accelerate degradation.

Q4: Can N-Nitrosodiisobutylamine-d4 degrade during sample preparation or analysis?

A4: Yes, degradation can occur during analytical procedures if not properly controlled. For example, high temperatures in a gas chromatography (GC) injection port can cause thermal degradation of nitrosamines. It is essential to use analytical methods specifically developed and validated for nitrosamine analysis to minimize degradation during the process.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected analytical results for N-Nitrosodiisobutylamine-d4 standards.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify that the standard has been consistently stored at the recommended temperature (2-8°C or -20°C) and protected from light. Check the expiration date of the standard.

  • Possible Cause 2: Degradation of working solutions.

    • Troubleshooting Step: Prepare fresh working solutions from a stock solution that has been stored properly. Avoid prolonged storage of low-concentration working solutions, especially at room temperature or under bright light.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Use silanized glass vials or polypropylene containers to minimize adsorption, especially for low-concentration solutions.

Issue 2: Appearance of unknown peaks in the chromatogram of N-Nitrosodiisobutylamine-d4.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Review the storage and handling of the standard. Degradation can lead to the formation of byproducts. Consider performing a forced degradation study (e.g., exposure to heat, light, acid, base, and oxidizing agents) to identify potential degradation products and their chromatographic behavior.

  • Possible Cause 2: Contamination of the solvent or analytical system.

    • Troubleshooting Step: Analyze a solvent blank to check for contaminants. Clean the analytical system, including the injection port and column, according to the manufacturer's instructions.

Quantitative Stability Data (Based on Structurally Similar Nitrosamines)

Table 1: General Stability of Nitrosamines Under Different Conditions

ConditionGeneral StabilityRecommendations
Temperature Unstable at elevated temperatures.Store at 2-8°C for short-term and -20°C for long-term storage.
Light Sensitive to UV and, to a lesser extent, visible light.Store in amber vials or protect from light by other means.
pH Stability is pH-dependent. Generally more stable in neutral to alkaline conditions in the dark. Photolysis can be faster in acidic conditions.Buffer solutions to an appropriate pH if necessary for the experiment and store protected from light.

Table 2: Half-life of N-Nitrosodimethylamine (NDMA) in Aqueous Solution under UV Photolysis

pHHalf-life (minutes)
3~10
7~30
9~45

Data extrapolated from studies on the photolytic degradation of NDMA.

Experimental Protocols

Protocol 1: General Procedure for a Short-Term Stability Study of N-Nitrosodiisobutylamine-d4 in Solution

  • Preparation of Stock Solution: Prepare a stock solution of N-Nitrosodiisobutylamine-d4 in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store this solution at -20°C in an amber vial.

  • Preparation of Working Solutions: Dilute the stock solution with the desired solvent to a working concentration (e.g., 1 µg/mL).

  • Storage Conditions: Aliquot the working solution into several amber vials. Store the vials under different conditions to be tested (e.g., 4°C, 25°C, and 40°C). Include a control group stored at -20°C.

  • Time Points: Analyze the solutions at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Use a validated stability-indicating analytical method, such as LC-MS/MS, to determine the concentration of N-Nitrosodiisobutylamine-d4 at each time point.

  • Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solutions (e.g., 1 µg/mL) prep_stock->prep_work storage_neg20 Control: -20°C prep_work->storage_neg20 storage_4 Test 1: 4°C prep_work->storage_4 storage_25 Test 2: 25°C prep_work->storage_25 storage_40 Test 3: 40°C prep_work->storage_40 time_points Analyze at Time Points (0, 24, 48, 72h, 1 week) storage_neg20->time_points storage_4->time_points storage_25->time_points storage_40->time_points analytical_method Use Stability-Indicating Method (e.g., LC-MS/MS) time_points->analytical_method calc_degradation Calculate % Degradation analytical_method->calc_degradation determine_stability Determine Stability Profile calc_degradation->determine_stability

Caption: Workflow for a typical stability study of a chemical standard.

troubleshooting_logic Troubleshooting Inconsistent Analytical Results cluster_investigation Investigation Steps cluster_actions Corrective Actions cluster_outcome Outcome start Inconsistent or Low Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage check_solutions Assess Working Solutions (Freshness, Concentration) start->check_solutions check_system Evaluate Analytical System (Blank, System Suitability) start->check_system use_new_std Use a New Standard check_storage->use_new_std Improper Storage prep_fresh Prepare Fresh Solutions check_solutions->prep_fresh Degraded Solution clean_system Clean/Calibrate System check_system->clean_system System Contamination resolved Issue Resolved use_new_std->resolved escalate Contact Technical Support use_new_std->escalate If problem persists prep_fresh->resolved prep_fresh->escalate If problem persists clean_system->resolved clean_system->escalate If problem persists

Caption: Logical flow for troubleshooting inconsistent analytical results.

optimizing injection volume for trace analysis with N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing N-Nitrosodiisobutylamine-d4 Analysis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing injection volume in the trace analysis of N-Nitrosodiisobutylamine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-Nitrosodiisobutylamine-d4 in trace analysis?

N-Nitrosodiisobutylamine-d4 is a deuterated analog of N-Nitrosodiisobutylamine (NDIBA). In analytical chemistry, particularly for methods using mass spectrometry (GC-MS or LC-MS), it serves as an ideal internal standard (IS) . Because its chemical and physical properties are nearly identical to the non-deuterated NDIBA analyte, it co-elutes and experiences similar ionization and matrix effects. Its different mass, due to the deuterium atoms, allows the mass spectrometer to distinguish it from the target analyte, enabling accurate quantification, especially at the trace levels required for carcinogenic impurities like nitrosamines.[1][2]

Q2: Why is optimizing the injection volume critical for this analysis?

Optimizing the injection volume is a crucial balancing act between sensitivity and chromatographic performance.

  • Increasing Sensitivity: For trace analysis, a larger injection volume introduces more analyte into the system, which can increase the signal-to-noise ratio (S/N) and lower the limits of detection (LOD) and quantification (LOQ).[3][4][5] This is often necessary to meet the stringent regulatory limits for nitrosamine impurities.[6][7][8]

  • Avoiding Overload: Conversely, injecting too large a volume can overwhelm the analytical system.[9] This can lead to several problems, including distorted peak shapes (e.g., fronting or broadening), decreased resolution between closely eluting compounds, and potential carryover into subsequent analyses.[10][11]

The goal is to find the maximum volume that increases sensitivity without compromising the quality of the chromatography.

Q3: What are typical starting injection volumes for nitrosamine analysis?

Starting parameters depend heavily on the analytical technique and the sensitivity of the instrument.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): A standard starting point is a 1–2 µL splitless injection.[6][12] Modern, highly sensitive triple quadrupole MS systems can often achieve required detection limits with a 1 µL injection, whereas some older methods required large volume injections (LVI) of 10-20 µL.[1][12]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The acceptable range can be wider. A typical starting point is 2–10 µL .[13] However, the maximum volume is highly dependent on the column's dimensions (diameter and length), the sample solvent strength relative to the mobile phase, and whether an isocratic or gradient method is used.[14][15]

Experimental Protocol: Determining Optimal Injection Volume

This protocol outlines a systematic approach to determine the ideal injection volume for your specific method.

Objective: To identify the maximum injection volume that provides a linear increase in peak area and adequate signal-to-noise ratio without causing peak distortion or system overload.

Materials:

  • N-Nitrosodiisobutylamine-d4 certified reference standard.

  • Target nitrosamine analyte(s) certified reference standard.

  • High-purity solvent (e.g., Methanol, Dichloromethane, or Acetonitrile, depending on the method) for preparing solutions.

  • Appropriate GC or LC column for nitrosamine analysis (e.g., DB-WAX for GC, HSS T3 or Biphenyl for LC).[6]

  • Calibrated autosampler and vials.

Procedure:

  • Prepare a Working Standard: Create a solution containing your target nitrosamine analyte(s) at a concentration near the limit of quantification (LOQ) and N-Nitrosodiisobutylamine-d4 at a fixed concentration typical for an internal standard (e.g., 50-100 ng/mL).

  • Set Up the Injection Sequence: Program the autosampler to inject a series of increasing volumes of the same working standard. A typical sequence would be: 1 µL, 2 µL, 5 µL, 10 µL, and 15 µL.

  • Include Blanks: Inject a solvent blank between each standard injection to check for carryover.

  • Acquire Data: Run the sequence using your established chromatographic and mass spectrometric conditions.

  • Analyze the Results: Evaluate the chromatograms for each injection volume based on the following criteria:

    • Peak Shape: The peak for N-Nitrosodiisobutylamine-d4 should remain symmetrical. Calculate the asymmetry or tailing factor; values should ideally be between 0.9 and 1.2. Significant fronting (asymmetry < 0.9) is a key indicator of volume overload.

    • Linearity of Response: Plot the peak area of N-Nitrosodiisobutylamine-d4 against the injection volume. The relationship should be linear (R² > 0.99). A loss of linearity at higher volumes may indicate detector saturation or column overload.[10]

    • Retention Time Stability: The retention time should remain consistent across all injections. A shift to earlier retention times at higher volumes can be a symptom of overload.

    • Carryover: Check the blank injections. The presence of a peak for N-Nitrosodiisobutylamine-d4 in the blank following a large volume injection indicates carryover.

Data Presentation

Table 1: Example Results from an Injection Volume Optimization Study
Injection Volume (µL)Peak Area (Counts)Peak Height (Counts)Asymmetry FactorS/N RatioCarryover in Blank (Peak Area)
155,12018,9501.0585Not Detected
2111,54037,6001.02168Not Detected
5278,90091,2000.98410Not Detected
10545,300165,4000.85 (Fronting) 7501,250
15715,600 (Non-linear)188,1000.72 (Severe Fronting) 7908,900

In this example, 5 µL would be selected as the optimal injection volume as it provides the best response without the peak fronting and carryover observed at 10 µL.

Troubleshooting Guide

Q1: My peaks for N-Nitrosodiisobutylamine-d4 are broad or fronting after increasing the injection volume. What is the cause?

This is a classic symptom of volume overload or solvent mismatch .

  • Volume Overload: The volume of the injected sample, especially the solvent, is too large for the inlet (in GC) or the column (in LC) to handle effectively.[9][11] This causes the initial band of analyte to spread out before chromatography begins, resulting in a broad or fronting peak.

  • Solvent Mismatch (Especially in LC): If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., injecting a sample in 100% Acetonitrile into a mobile phase starting at 5% Acetonitrile), the sample will travel through the column too quickly without proper focusing on the column head.[15][16][17] This effect is magnified at larger injection volumes.[17]

Solution: Reduce the injection volume. If using LC, try to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

Q2: I am seeing the N-Nitrosodiisobutylamine-d4 peak in my blank injections. How can I address this carryover?

Carryover occurs when residual sample from a previous injection is introduced into the next run. It is a common issue when working with high-concentration samples or large injection volumes.

Solutions:

  • Improve Autosampler Washing: Increase the number of wash cycles for the injection syringe/needle. Use a stronger solvent in the wash vials. For example, if your mobile phase is methanol/water, using a wash solvent of isopropanol or acetonitrile may be more effective.

  • Reduce Injection Volume: An excessively large injection volume can contaminate parts of the injector port and valve that are not easily cleaned by standard wash cycles. Reducing the volume can often resolve the issue.

  • Inject a Blank Run: After a high-concentration sample, running a full method with a solvent blank injection can help flush the system.

Q3: The peak area for N-Nitrosodiisobutylamine-d4 is not increasing linearly with the injection volume. Why?

A non-linear response at higher injection volumes suggests one of the following issues:

  • Column Mass Overload: The stationary phase of the column has a finite capacity. At high mass loads, its ability to properly retain the analyte is exceeded, leading to poor peak shape and a non-linear response.

  • Detector Saturation: The mass spectrometer detector can only handle a certain number of ions per second. If the peak becomes too intense, the detector may be saturated, leading to a flattening of the peak top and a response that is no longer proportional to the amount injected.

  • Backflash (GC): If the injection volume creates a vapor volume larger than the inlet liner, the sample can "backflash" out of the liner into the carrier gas lines, resulting in sample loss and poor reproducibility.[9]

Solution: Operate within the linear dynamic range of the method. This typically means reducing the injection volume or diluting the sample.

Visualizations

Injection_Volume_Optimization_Workflow start Start: Define Analytical Goals (e.g., required LOQ) prep Prepare Working Standard (Analyte at LOQ, IS at fixed conc.) start->prep inject Inject Increasing Volumes (e.g., 1, 2, 5, 10 µL) + Blanks prep->inject eval_shape Evaluate Peak Shape (Asymmetry Factor) inject->eval_shape eval_linear Evaluate Linearity (Peak Area vs. Volume) eval_shape->eval_linear eval_carry Evaluate Carryover (Check Blanks) eval_linear->eval_carry decision Is Performance Acceptable? eval_carry->decision stop Stop: Optimal Volume Identified decision->stop Yes reduce Reduce Injection Volume and Re-evaluate decision->reduce No reduce->inject

Caption: Workflow for optimizing injection volume in trace analysis.

Troubleshooting_Peak_Shape problem Problem: Poor Peak Shape fronting Peak Fronting (Asymmetry < 0.9) problem->fronting tailing Peak Tailing (Asymmetry > 1.2) problem->tailing cause1 Cause: Volume Overload fronting->cause1 primary cause2 Cause: Solvent Mismatch (LC) fronting->cause2 common cause3 Cause: Column Secondary Interactions (Active Sites) tailing->cause3 common cause4 Cause: Column Contamination or Degradation tailing->cause4 possible

Caption: Logic diagram for troubleshooting common peak shape issues.

References

addressing ion suppression of N-Nitrosodiisobutylamine-d4 signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Nitrosodiisobutylamine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression of the N-Nitrosodiisobutylamine-d4 signal in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodiisobutylamine-d4 and why is it used in our analysis?

A1: N-Nitrosodiisobutylamine-d4 is the deuterated form of N-Nitrosodiisobutylamine. In analytical chemistry, particularly in mass spectrometry-based methods, it serves as an internal standard (IS). Due to its structural and chemical similarity to the non-deuterated analyte, it is added to samples at a known concentration to enable accurate quantification of N-Nitrosodiisobutylamine by correcting for variations in sample preparation and instrument response, including ion suppression.

Q2: What is ion suppression and how does it affect the N-Nitrosodiisobutylamine-d4 signal?

A2: Ion suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, in this case, N-Nitrosodiisobutylamine-d4, leading to inaccurate and imprecise quantification. Common sources of ion suppression include salts, endogenous compounds from biological samples, and formulation components in drug products.[3]

Q3: We are observing a significant drop in the N-Nitrosodiisobutylamine-d4 signal. What are the likely causes?

A3: A significant drop in the signal of your deuterated internal standard can be attributed to several factors:

  • High Matrix Effects: The sample matrix (e.g., plasma, urine, drug formulation) may contain high concentrations of interfering compounds that co-elute with N-Nitrosodiisobutylamine-d4 and suppress its ionization.

  • Inefficient Sample Cleanup: The sample preparation method may not be adequately removing matrix components.

  • Chromatographic Co-elution: The analytical column may not be providing sufficient separation between N-Nitrosodiisobutylamine-d4 and matrix interferences.

  • Ion Source Contamination: A buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a general decrease in sensitivity.

Q4: Can the concentration of the internal standard itself cause ion suppression?

A4: Yes, an excessively high concentration of the stable isotope-labeled internal standard can lead to self-suppression or suppression of the native analyte's signal.[1] It is crucial to optimize the concentration of N-Nitrosodiisobutylamine-d4 to a level that provides a stable and reproducible signal without causing saturation effects in the detector or contributing to ion suppression.

Troubleshooting Guides

Guide 1: Diagnosing and Confirming Ion Suppression

If you suspect ion suppression is affecting your N-Nitrosodiisobutylamine-d4 signal, the following workflow can help you diagnose the issue.

G cluster_0 Diagnosis Workflow A Observe Low or Inconsistent N-Nitrosodiisobutylamine-d4 Signal B Prepare Two Sample Sets: 1. IS in Solvent 2. IS in Extracted Blank Matrix (Post-Extraction Spike) A->B C Analyze Both Sets by LC-MS/MS B->C D Compare Peak Areas C->D E Peak Area in Matrix < Peak Area in Solvent? D->E Evaluate F Ion Suppression Confirmed E->F Yes G No Significant Ion Suppression. Investigate other causes (e.g., instrument performance, standard stability). E->G No

Caption: Workflow to diagnose ion suppression.

Experimental Protocol: Post-Extraction Addition Method

  • Prepare a Blank Matrix Extract: Extract a sample that does not contain the analyte or the internal standard (a "blank" matrix) using your established sample preparation protocol.

  • Prepare Two Solutions:

    • Solution A (Solvent): Spike the N-Nitrosodiisobutylamine-d4 internal standard into the final reconstitution solvent at the concentration used in your assay.

    • Solution B (Matrix): Spike the N-Nitrosodiisobutylamine-d4 internal standard into the blank matrix extract from step 1 at the same final concentration as Solution A.

  • LC-MS/MS Analysis: Inject and analyze both solutions using your established LC-MS/MS method.

  • Data Analysis: Compare the peak area of N-Nitrosodiisobutylamine-d4 in Solution A and Solution B. A significantly lower peak area in Solution B indicates the presence of ion suppression from the matrix.

The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Guide 2: Mitigating Ion Suppression Through Sample Preparation

Once ion suppression is confirmed, improving the sample cleanup procedure is a critical step. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.

G cluster_1 SPE Workflow for Ion Suppression Mitigation start Sample with High Matrix Load condition Condition SPE Cartridge (e.g., Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge to Remove Interferences (e.g., with a weak solvent) load->wash elute Elute N-Nitrosodiisobutylamine-d4 (e.g., with a strong solvent like Dichloromethane) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for nitrosamine analysis and is a good starting point for optimizing the cleanup of samples containing N-Nitrosodiisobutylamine.

  • SPE Cartridge Selection: Activated coconut charcoal SPE cartridges are commonly recommended for nitrosamine analysis.[1][4]

  • Cartridge Conditioning:

    • Wash the cartridge sequentially with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water.[1]

  • Sample Loading:

    • Spike the sample with N-Nitrosodiisobutylamine-d4.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[1]

  • Washing:

    • Rinse the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly with a stream of nitrogen gas for 10 minutes.[1]

  • Elution:

    • Elute the N-Nitrosodiisobutylamine-d4 from the cartridge with 10 mL of DCM at a flow rate of 5 mL/min.[1]

  • Evaporation and Reconstitution:

    • Evaporate the DCM eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data on Mitigation Strategies

NitrosamineSample MatrixSample PreparationAverage Recovery (%)
NDMAReagent WaterSPE95
NDEADrinking WaterSPE98
NDPAWastewaterSPE92
NDBASurface WaterSPE103

Data adapted from studies on various nitrosamines to illustrate the efficacy of SPE.

Guide 3: Optimizing Chromatographic and Mass Spectrometric Conditions

If ion suppression persists after optimizing sample preparation, further adjustments to the LC-MS/MS method may be necessary.

G cluster_2 LC-MS/MS Optimization Logic start Persistent Ion Suppression change_column Evaluate Different Stationary Phases (e.g., C18, Phenyl, Biphenyl) start->change_column modify_gradient Modify Mobile Phase Gradient to Separate Analyte from Suppression Zone change_column->modify_gradient change_ionization Switch Ionization Technique (e.g., ESI to APCI) modify_gradient->change_ionization result Improved Signal-to-Noise and Reduced Suppression change_ionization->result

Caption: Logic for LC-MS/MS optimization.

Methodology for LC-MS/MS Optimization

  • Chromatographic Selectivity:

    • Column Chemistry: If using a standard C18 column, consider switching to a stationary phase with a different selectivity, such as a phenyl-hexyl or biphenyl column. These can provide better separation of nitrosamines from matrix components.

    • Mobile Phase Gradient: Adjust the gradient elution profile to shift the retention time of N-Nitrosodiisobutylamine-d4 away from regions of significant ion suppression, which are often observed at the beginning and end of the chromatographic run.

  • Ionization Technique:

    • APCI vs. ESI: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1] If your instrument is equipped with an APCI source, developing a method using this ionization technique may significantly reduce matrix effects. Many validated methods for nitrosamines utilize APCI.

Table of Typical LC-MS/MS Parameters for Nitrosamine Analysis

The following table provides a starting point for developing a robust LC-MS/MS method for N-Nitrosodiisobutylamine-d4.

ParameterRecommended Setting
LC Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive APCI or ESI
Scan Type Multiple Reaction Monitoring (MRM)

By systematically applying these diagnostic and mitigation strategies, researchers can effectively address ion suppression of the N-Nitrosodiisobutylamine-d4 signal and ensure the accuracy and reliability of their analytical data.

References

Technical Support Center: N-Nitrosodiisobutylamine-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of N-Nitrosodiisobutylamine-d4 as an internal standard. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the accuracy of your quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodiisobutylamine-d4 and why is it used in my analysis?

A1: N-Nitrosodiisobutylamine-d4 (NDiBA-d4) is a stable isotope-labeled (SIL) version of N-Nitrosodiisobutylamine. It is chemically identical to the target analyte but has a different mass due to the replacement of four hydrogen atoms with deuterium.[1] In quantitative mass spectrometry (MS), it serves as an ideal internal standard (IS).[1] Because it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][3]

Q2: How does the purity of my N-Nitrosodiisobutylamine-d4 internal standard affect my results?

A2: The purity of the NDiBA-d4 internal standard is critical for accurate quantification.[4] There are two main types of purity to consider: chemical purity and isotopic purity. The most significant issue arises from low isotopic purity, where the internal standard contains a fraction of the unlabeled analyte (N-Nitrosodiisobutylamine).[5] This unlabeled impurity will contribute to the signal of the actual analyte, leading to an artificially high and inaccurate measurement.

Q3: What is "isotopic contribution" or "crosstalk" and how does it relate to purity?

A3: Isotopic contribution, or crosstalk, refers to the interference between the mass spectrometry signals of the analyte and the internal standard.[6][7] This can happen in two ways:

  • Impurity in the Internal Standard: The internal standard (e.g., NDiBA-d4) may contain a small amount of the non-deuterated analyte (NDiBA). This is the most common issue. This NDiBA impurity will be detected at the same mass-to-charge ratio (m/z) as the analyte, causing a positive bias in the results.[6]

  • Natural Isotopes of the Analyte: The analyte itself has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the signal of the deuterated internal standard. This effect is more pronounced for larger molecules.[6][7]

Q4: How can I check the purity of my N-Nitrosodiisobutylamine-d4 standard?

A4: The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HRMS).[8] By analyzing the standard solution alone, you can measure the relative intensities of the labeled (d4) and unlabeled (d0) species. The certificate of analysis (CoA) provided by the supplier should also state the isotopic purity.

Q5: What are acceptable purity levels for an internal standard?

A5: While 100% purity is nearly impossible to achieve for SIL internal standards, high isotopic purity is essential.[9] A common rule of thumb in regulated bioanalysis is that the response of the unlabeled analyte originating from the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[9] For highly sensitive assays, even higher purity may be required.

Troubleshooting Guide

Problem: I'm observing a signal for the analyte (N-Nitrosodiisobutylamine) in my blank samples that only contain the internal standard.

  • Cause: This is a classic sign of isotopic impurity. The N-Nitrosodiisobutylamine-d4 standard you are using likely contains a small amount of the non-deuterated N-Nitrosodiisobutylamine.

  • Solution:

    • Verify Purity: Check the certificate of analysis for your internal standard. If possible, confirm the isotopic purity by injecting a high-concentration solution of the internal standard and monitoring the mass channel for the unlabeled analyte.

    • Source a Higher Purity Standard: If the impurity is significant, you may need to purchase a new batch of the internal standard with higher isotopic purity.

    • Apply a Correction Factor: If purchasing a new standard is not feasible, you can mathematically correct for the impurity. This involves analyzing the internal standard to determine the percentage of unlabeled analyte and adjusting your calculations accordingly.[6][10]

Problem: My calibration curve is non-linear, especially at the lower or upper ends.

  • Cause: Isotopic crosstalk can lead to non-linear calibration behavior.[6][7] At high analyte concentrations, the natural isotopic signal of the analyte can interfere with the internal standard's signal. Conversely, at low analyte concentrations, the contribution from the unlabeled impurity in the internal standard becomes more significant relative to the analyte's concentration.

  • Solution:

    • Assess Isotopic Contribution: Analyze samples at the high and low ends of your calibration range to assess the degree of crosstalk.

    • Use a Non-Linear Fit: A non-linear calibration model can sometimes provide a more accurate fit for data where isotopic interference is present.[6][7]

    • Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative impact of the analyte's isotopic contribution.

Impact of Internal Standard Purity on Quantification

The presence of unlabeled analyte in the internal standard can introduce a systematic bias, leading to an overestimation of the analyte's concentration. The table below illustrates this effect.

Isotopic Purity of NDiBA-d4% Unlabeled NDiBA ImpurityTrue Analyte Concentration (ng/mL)Contribution from IS Impurity (ng/mL)Measured Analyte Concentration (ng/mL)% Error
99.9%0.1%1.00.11.1+10.0%
99.5%0.5%1.00.51.5+50.0%
99.0%1.0%1.01.02.0+100.0%
95.0%5.0%1.05.06.0+500.0%
This table assumes a 1:1 response factor and an internal standard concentration of 100 ng/mL.

Visualizing the Workflow and Problem

The following diagrams illustrate the standard experimental workflow and the logical problem of isotopic impurity.

G Fig 1. Standard LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike 2. Spike with NDiBA-d4 IS Sample->Spike Extract 3. Extract Analytes Spike->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate Inject 5. Inject Sample Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionization (e.g., APCI) Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Ratio 10. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate 11. Plot Against Calibration Curve Ratio->Calibrate Quantify 12. Calculate Concentration Calibrate->Quantify

Caption: Standard workflow for quantification using an internal standard.

G Fig 2. Impact of Isotopic Impurity on Signal cluster_ideal Ideal Scenario (High Purity IS) cluster_problem Problem Scenario (Low Purity IS) Analyte_Signal_Ideal Analyte Signal (NDiBA) Result_Ideal Accurate Concentration Analyte_Signal_Ideal->Result_Ideal Quantified against IS_Signal_Ideal IS Signal (NDiBA-d4) IS_Signal_Ideal->Result_Ideal Normalized by Analyte_Signal_Problem Analyte Signal (NDiBA) Result_Problem Inaccurate (High) Concentration Analyte_Signal_Problem->Result_Problem Combined signal quantified against IS_Signal_Problem IS (NDiBA-d4) Impurity Unlabeled Impurity (NDiBA) IS_Signal_Problem->Impurity contains IS_Signal_Problem->Result_Problem Normalized by Impurity->Result_Problem Combined signal quantified against

Caption: How isotopic impurity leads to quantification error.

Experimental Protocol: Quantification of N-Nitrosodiisobutylamine

This protocol is a general guideline for the analysis of N-Nitrosodiisobutylamine in a drug substance using LC-MS/MS with a deuterated internal standard.

1. Materials and Reagents

  • N-Nitrosodiisobutylamine (Analyte) Reference Standard

  • N-Nitrosodiisobutylamine-d4 (Internal Standard)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Drug Substance (Sample)

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS Stock): Prepare a 10 µg/mL solution of N-Nitrosodiisobutylamine-d4 in methanol.

  • Analyte Stock Solution: Prepare a 10 µg/mL solution of N-Nitrosodiisobutylamine in methanol.

  • Calibration Standards: Serially dilute the Analyte Stock Solution with 50:50 methanol:water to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the IS Stock solution to a final concentration of 10 ng/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a centrifuge tube.

    • Add 10 µL of the 10 µg/mL IS Stock solution.

    • Add 1 mL of 50:50 methanol:water.

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.[11]

    • Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial.[11]

3. LC-MS/MS Parameters

ParameterSetting
LC System UPLC/HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B
Flow Rate0.3 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+) or APCI
MRM TransitionsNDiBA: [Precursor Ion] > [Product Ion]NDiBA-d4: [Precursor Ion+4] > [Product Ion+4]
Dwell Time100 ms
Collision EnergyOptimize for specific instrument and transitions

Note: Specific MRM transitions must be optimized in the laboratory.

4. Data Analysis

  • Integrate the peak areas for both the N-Nitrosodiisobutylamine and N-Nitrosodiisobutylamine-d4 MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area (Area Analyte / Area IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of N-Nitrosodiisobutylamine in the sample by applying its peak area ratio to the calibration curve equation.

References

Technical Support Center: N-Nitrosodiisobutylamine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodiisobutylamine-d4, a deuterated internal standard commonly used in the analysis of nitrosamine impurities.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodiisobutylamine-d4 and why is it used in our analysis?

A1: N-Nitrosodiisobutylamine-d4 is the deuterated form of N-Nitrosodiisobutylamine (NDiBA). It is commonly used as an internal standard (IS) in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of NDiBA and other nitrosamine impurities in various samples, including pharmaceutical products. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the non-labeled analyte, allowing for accurate quantification even if the chromatographic peaks of the analyte and internal standard overlap.

Q2: We are observing a peak that co-elutes with our N-Nitrosodiisobutylamine-d4 internal standard. What could be the cause?

A2: Co-elution with an internal standard can be caused by several factors:

  • Matrix Interference: Components from the sample matrix (e.g., excipients in a drug product, other impurities) can have similar chromatographic properties and elute at the same time as N-Nitrosodiisobutylamine-d4.

  • Isomeric Compounds: Structural isomers of N-Nitrosodiisobutylamine or other compounds with similar polarity might not be fully resolved by the chromatographic method.

  • Cross-Contamination: Contamination of the analytical system or sample with a compound that has a similar retention time can lead to co-elution.

  • Isotopic Impurity: While less common, the N-Nitrosodiisobutylamine-d4 standard itself may contain a small percentage of the non-deuterated form or other impurities.

Q3: How can we troubleshoot and resolve co-elution issues with N-Nitrosodiisobutylamine-d4?

A3: Resolving co-elution requires a systematic approach to optimize your analytical method. Refer to the troubleshooting guides and experimental protocols in the following sections for detailed steps. The general approach involves modifying chromatographic parameters to improve separation or enhancing the selectivity of the detection method.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Tailing for N-Nitrosodiisobutylamine-d4

This guide provides a step-by-step approach to address poor peak shape and resolution for N-Nitrosodiisobutylamine-d4 in your chromatographic analysis.

G start Start: Poor Peak Shape/ Resolution for N-Nitrosodiisobutylamine-d4 check_column 1. Check Column Performance: - Age and usage? - Proper storage? start->check_column change_column 2. Replace Column with a new one of the same type check_column->change_column If column is old or suspect optimize_mobile_phase 3. Optimize Mobile Phase (LC) or Carrier Gas Flow (GC): - Adjust gradient/isocratic conditions. - Modify solvent composition or pH. check_column->optimize_mobile_phase If column is OK change_column->optimize_mobile_phase adjust_temp 4. Adjust Temperature Program (GC) or Column Temperature (LC): - Steeper/shallower ramp. - Change initial/final temperature. optimize_mobile_phase->adjust_temp check_injection 5. Evaluate Injection Technique: - Injection volume. - Solvent effect. adjust_temp->check_injection resolved Resolution Improved? check_injection->resolved end End: Issue Resolved resolved->end Yes consult Consult Instrument Manufacturer or Senior Analyst resolved->consult No

Issue 2: Co-elution of an Unknown Peak with N-Nitrosodiisobutylamine-d4

This guide outlines the steps to identify and resolve co-elution of an interfering peak with the N-Nitrosodiisobutylamine-d4 internal standard.

G start Start: Co-elution with N-Nitrosodiisobutylamine-d4 analyze_blank 1. Analyze a Blank Sample: - Solvent blank. - Matrix blank (without IS). start->analyze_blank interference_source Interference Present? analyze_blank->interference_source system_contamination Source: System Contamination - Clean injector, column, and detector. interference_source->system_contamination Yes in Solvent Blank matrix_interference Source: Sample Matrix - Proceed to sample cleanup. interference_source->matrix_interference Yes in Matrix Blank sample_cleanup 2. Optimize Sample Preparation: - Solid-Phase Extraction (SPE). - Liquid-Liquid Extraction (LLE). interference_source->sample_cleanup No system_contamination->analyze_blank matrix_interference->sample_cleanup chromatography_optimization 3. Modify Chromatographic Conditions: - Change column chemistry (e.g., C18 to Phenyl-Hexyl). - Adjust mobile phase/temperature. sample_cleanup->chromatography_optimization ms_optimization 4. Enhance MS Detection Specificity: - Use High-Resolution Mass Spectrometry (HRMS). - Optimize MRM transitions. chromatography_optimization->ms_optimization resolved Co-elution Resolved? ms_optimization->resolved end End: Issue Resolved resolved->end Yes consult Consult with a Mass Spectrometry Specialist resolved->consult No

Experimental Protocols

Protocol 1: GC-MS/MS Method for the Analysis of N-Nitrosamines

This protocol provides a general procedure for the analysis of volatile nitrosamines, including N-Nitrosodiisobutylamine, using GC-MS/MS.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column DB-WAX UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Pulsed Splitless
Injection Volume 1 µL
Injector Temperature 240 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C (hold for 1 min), Ramp: 10 °C/min to 240 °C (hold for 5 min)

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temperature 250 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for N-Nitrosodiisobutylamine (NDiBA) and N-Nitrosodiisobutylamine-d4 (IS):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosodiisobutylamine158.1115.110
N-Nitrosodiisobutylamine158.157.115
N-Nitrosodiisobutylamine-d4 (IS) 162.2 119.2 10
N-Nitrosodiisobutylamine-d4 (IS) 162.2 61.1 15

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a centrifuge tube.

  • Add a known amount of N-Nitrosodiisobutylamine-d4 internal standard solution.

  • Add 1 mL of a suitable organic solvent (e.g., dichloromethane).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

Protocol 2: LC-MS/MS Method for the Analysis of N-Nitrosamines

This protocol is suitable for the analysis of a broader range of nitrosamines, including less volatile ones.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode
Source Temperature 350 °C
Capillary Voltage 3.5 kV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for N-Nitrosodiisobutylamine (NDiBA) and N-Nitrosodiisobutylamine-d4 (IS):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosodiisobutylamine159.1116.112
N-Nitrosodiisobutylamine159.157.118
N-Nitrosodiisobutylamine-d4 (IS) 163.2 120.2 12
N-Nitrosodiisobutylamine-d4 (IS) 163.2 61.1 18

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a centrifuge tube.

  • Add a known amount of N-Nitrosodiisobutylamine-d4 internal standard solution.

  • Add 1 mL of a suitable diluent (e.g., 50:50 Methanol:Water).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

Data Presentation

The following table summarizes typical retention times and resolution values for N-Nitrosodiisobutylamine and a potential closely eluting compound, N-Nitrosodibutylamine (NDBA), under the GC-MS/MS conditions described in Protocol 1. Adequate resolution (R > 1.5) is crucial for accurate quantification.

CompoundRetention Time (min)Peak Width (min)Resolution (R) from NDBA
N-Nitrosodibutylamine (NDBA)8.520.08-
N-Nitrosodiisobutylamine (NDiBA)8.750.092.1

Disclaimer: The information provided in this technical support center is intended for guidance only. Analytical methods should be fully validated for their intended use. The specific parameters in the protocols may need to be optimized for different instruments and sample matrices.

long-term stability assessment of N-Nitrosodiisobutylamine-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability assessment of N-Nitrosodiisobutylamine-d4 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Nitrosodiisobutylamine-d4 stock solutions?

A1: For optimal long-term stability, it is recommended to store N-Nitrosodiisobutylamine-d4 stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. The solutions should be protected from light and stored in tightly sealed containers to prevent solvent evaporation and potential degradation. Several suppliers recommend storing the neat material and solutions under these conditions.

Q2: Which solvent is best for preparing N-Nitrosodiisobutylamine-d4 stock solutions?

A2: While N-Nitrosodiisobutylamine-d4 is soluble in various organic solvents, acetonitrile is often preferred over methanol for long-term storage of nitrosamine standards. A study on N-nitroso-N-methyl-4-aminobutyric acid (NMBA) demonstrated that it was relatively stable in acetonitrile, whereas it showed significant degradation in methanol, especially at elevated temperatures. Methanol, being a protic solvent, can potentially participate in degradation reactions more readily than the aprotic acetonitrile.[1][2]

Q3: How long can I expect my N-Nitrosodiisobutylamine-d4 stock solution to be stable?

Q4: What are the potential degradation pathways for N-Nitrosodiisobutylamine-d4?

A4: N-nitrosamines can degrade via several pathways, including photodegradation and thermal degradation. Studies on N-nitrosodimethylamine (NDMA) have shown that it can be degraded by UV irradiation.[3][4] The N-N bond in nitrosamines is relatively weak and can be cleaved under certain conditions. For N-Nitrosodiisobutylamine-d4, potential degradation could involve the loss of the nitroso group or cleavage of the C-N bonds. It is also important to consider that deuterated standards may be susceptible to hydrogen-deuterium exchange under certain conditions, although this is more likely if the deuterium is attached to a heteroatom.[5]

Q5: How often should I assess the stability of my stock solutions?

A5: The frequency of stability testing should be determined based on the criticality of the experiments and the storage conditions. For long-term studies, it is advisable to check the concentration and purity of the stock solution at regular intervals (e.g., every 3-6 months) or before initiating a new set of critical experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results or loss of signal intensity over time. Degradation of the N-Nitrosodiisobutylamine-d4 stock solution.1. Prepare a fresh stock solution from a new ampule of the standard. 2. Perform a stability check on the old stock solution by comparing its response to the fresh one. 3. Review storage conditions; ensure the solution is stored at the correct temperature and protected from light.
Peak tailing or poor peak shape in chromatography. 1. Mismatch between the injection solvent and the mobile phase. 2. Column degradation or contamination. 3. Use of an inappropriate solvent for the stock solution.1. If possible, dissolve the standard in the mobile phase or a solvent with similar polarity. 2. Use a guard column and/or flush the analytical column. Consider using a column with a different stationary phase, such as biphenyl, which can offer better retention for some nitrosamines.[6] 3. Prepare a new stock solution in a more compatible solvent like acetonitrile.
Appearance of unexpected peaks in the chromatogram. 1. Presence of degradation products. 2. Contamination of the stock solution or analytical system.1. Use mass spectrometry to identify the unknown peaks and investigate potential degradation pathways. 2. Prepare fresh mobile phases and flush the LC system. Analyze a solvent blank to check for system contamination.
Variability between different lots of standards. Inherent variability in the purity of the certified reference material.Always run a system suitability test and calibrate with each new lot of standard.
Concern about hydrogen-deuterium (H-D) exchange. The deuterium atoms in N-Nitrosodiisobutylamine-d4 are on carbon atoms, making H-D exchange less likely under typical analytical conditions.While less common for carbon-bound deuterium, if H-D exchange is suspected, consider using a 15N-labeled internal standard as they are generally preferred to avoid this issue.[5]

Experimental Protocols

Protocol 1: Assessment of Stock Solution Stability by HPLC-UV

This protocol outlines a general procedure for assessing the stability of N-Nitrosodiisobutylamine-d4 stock solutions using High-Performance Liquid Chromatography with UV detection.

1. Preparation of a Fresh Reference Standard:

  • Prepare a new stock solution of N-Nitrosodiisobutylamine-d4 at a known concentration (e.g., 1 mg/mL) in acetonitrile from a recently purchased, unopened certified reference material.

  • From this stock, prepare a working standard at a concentration relevant to your analytical method (e.g., 1 µg/mL).

2. Sample Preparation:

  • Allow the aged stock solution (the one being tested for stability) to equilibrate to room temperature.

  • Prepare a working solution from the aged stock at the same concentration as the fresh working standard.

3. HPLC Analysis:

  • Column: A C18 or biphenyl column is often suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%) is commonly used.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • UV Detection: Monitor at a wavelength appropriate for N-nitrosamines (typically around 230-240 nm).

  • Analysis: Inject the fresh working standard and the aged working solution multiple times (n=3-5) to ensure reproducibility.

4. Data Analysis:

  • Compare the peak area of the N-Nitrosodiisobutylamine-d4 peak from the aged solution to that of the fresh solution.

  • A significant decrease in the peak area of the aged solution suggests degradation.

  • Examine the chromatogram of the aged solution for the presence of new peaks, which may indicate degradation products.

Table 1: Example Stability Data Summary (Hypothetical)

Storage ConditionSolventDuration (Months)Concentration Change (%)Degradation Products Observed
4°C, DarkAcetonitrile6< -2%None
4°C, DarkMethanol6-5%Minor peak at RRT 0.8
25°C, LightAcetonitrile1-10%Two minor peaks
25°C, DarkAcetonitrile6-8%One minor peak
Protocol 2: Confirmatory Analysis by LC-MS/MS

For a more sensitive and specific assessment, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

1. Sample Preparation:

  • Prepare fresh and aged working solutions as described in Protocol 1, but at a lower concentration suitable for MS detection (e.g., 10-100 ng/mL).

2. LC-MS/MS Analysis:

  • LC Conditions: Similar to Protocol 1.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for smaller, less polar nitrosamines.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Parent Ion: The protonated molecule of N-Nitrosodiisobutylamine-d4 ([M+H]+).

    • Product Ion: A characteristic fragment ion. The specific transition should be optimized for your instrument.

3. Data Analysis:

  • Compare the peak area of the specific MRM transition for N-Nitrosodiisobutylamine-d4 in the aged solution to the fresh solution.

  • A decrease in the peak area indicates a loss of the parent compound.

  • If degradation is suspected, a full scan or product ion scan can be performed to help identify the degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Fresh_Standard Prepare Fresh Reference Standard HPLC_UV HPLC-UV Analysis Fresh_Standard->HPLC_UV Aged_Sample Prepare Sample from Aged Stock Solution Aged_Sample->HPLC_UV Compare_Purity Compare Purity and Concentration HPLC_UV->Compare_Purity LC_MSMS LC-MS/MS Confirmation Identify_Degradants Identify Degradation Products LC_MSMS->Identify_Degradants Compare_Purity->LC_MSMS If degradation is suspected Assess_Stability Assess Long-Term Stability Compare_Purity->Assess_Stability Identify_Degradants->Assess_Stability

Caption: Workflow for assessing the stability of N-Nitrosodiisobutylamine-d4 stock solutions.

troubleshooting_logic Start Inconsistent Analytical Results Check_Storage Review Storage Conditions? Start->Check_Storage Check_Solvent Solvent Compatibility Issue? Check_Storage->Check_Solvent No Storage_Issue Correct Storage (Temp, Light) Check_Storage->Storage_Issue Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Solvent->Prepare_Fresh No Solvent_Issue Change Solvent (e.g., to ACN) Check_Solvent->Solvent_Issue Yes Analyze_Both Analyze Fresh and Aged Solutions Prepare_Fresh->Analyze_Both Degradation_Confirmed Degradation Confirmed Analyze_Both->Degradation_Confirmed

Caption: Troubleshooting logic for inconsistent analytical results with N-Nitrosodiisobutylamine-d4.

References

Technical Support Center: Ensuring the Integrity of Deuterated Nitrosamine Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in deuterated nitrosamine standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated nitrosamine standards?

Isotopic exchange is a process where a deuterium (D) atom in a deuterated standard is replaced by a hydrogen (H) atom from the surrounding environment, such as from solvents or reagents. This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The loss of deuterium can result in an underestimation of the corresponding nitrosamine impurity in a sample.

Q2: What factors can cause isotopic exchange in my deuterated nitrosamine standards?

Several factors can contribute to the H/D exchange:

  • Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more susceptible to exchange. However, even deuterium on carbon atoms can exchange under certain conditions, especially if they are adjacent to a carbonyl group or on an aromatic ring.[2]

  • pH of the Solution: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[3]

  • Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate exchange.

  • Temperature: Elevated temperatures can increase the rate of isotopic exchange.

  • Presence of Catalysts: Certain metal catalysts can promote H/D exchange.

Q3: How can I prevent or minimize isotopic exchange?

To maintain the isotopic integrity of your deuterated nitrosamine standards, consider the following best practices:

  • Proper Storage: Store deuterated standards in a cool, dark, and dry place. For solutions, use tightly sealed vials to minimize exposure to atmospheric moisture. Long-term storage at -20°C or below is recommended for many standards.[4]

  • Solvent Selection: Whenever possible, use aprotic solvents for reconstituting and diluting standards. If aqueous or protic solvents are necessary, prepare solutions fresh and use them as quickly as possible.

  • pH Control: Maintain a neutral pH for your standard solutions unless the analytical method requires acidic or basic conditions. If extreme pH is necessary, minimize the exposure time.

  • Careful Handling: Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the standard to equilibrate to room temperature before opening the vial to prevent condensation.

Q4: Are there alternatives to deuterated standards for nitrosamine analysis?

Yes, 15N-labeled nitrosamine standards are a common alternative. They offer the advantage of being less susceptible to isotopic exchange compared to some deuterated analogs. However, the synthesis of 15N-labeled standards can be more complex and costly. The choice between deuterated and 15N-labeled standards often depends on the specific nitrosamine, the analytical method, and the potential for isotopic exchange under the experimental conditions.[5]

Troubleshooting Guide

This guide addresses common issues related to isotopic exchange in deuterated nitrosamine standards.

Problem 1: I am observing a decrease in the signal intensity of my deuterated internal standard over time.

Possible Cause Troubleshooting Steps
Isotopic Exchange 1. Verify the position of the deuterium label: Ensure the deuterium atoms are on stable positions (e.g., on a methyl group) and not on exchangeable sites. 2. Evaluate the solvent: If using a protic solvent, try preparing a fresh standard in an aprotic solvent (e.g., acetonitrile) to see if the signal stabilizes. 3. Check the pH of your sample and standard solutions: If the pH is acidic or basic, consider adjusting it to a neutral range if the method allows.
Degradation of the Standard 1. Review storage conditions: Confirm that the standard has been stored at the recommended temperature and protected from light.[4] 2. Check for chemical incompatibilities: Ensure that the standard is not reacting with other components in your sample matrix or mobile phase.

Problem 2: I am seeing a small peak at the mass of the unlabeled nitrosamine in my deuterated standard solution.

Possible Cause Troubleshooting Steps
Isotopic Impurity 1. Check the Certificate of Analysis (CoA): Verify the isotopic purity of the standard provided by the manufacturer.[6] 2. Perform a fresh dilution: Prepare a new dilution of the standard to rule out contamination of the previous working solution.
In-source Back-Exchange 1. Optimize MS source conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to see if the unlabeled peak decreases. 2. Modify the mobile phase: If using an acidic mobile phase, consider reducing the acid concentration or switching to a different acid if possible.

Quantitative Data on Isotopic Exchange

Deuterated Nitrosamine Condition Solvent Temperature Expected Rate of Exchange
NDMA-d6Neutral (pH ~7)Methanol, AcetonitrileRoom TemperatureLow
NDMA-d6Acidic (pH < 3)Water/MethanolRoom TemperatureModerate to High
NDMA-d6Basic (pH > 10)Water/MethanolRoom TemperatureModerate to High
NDEA-d10Neutral (pH ~7)Methylene ChlorideRoom TemperatureVery Low

Note: This table provides a qualitative summary. It is crucial to perform your own stability assessments under your specific experimental conditions.

Experimental Protocols

Protocol: Assessment of Isotopic Stability of a Deuterated Nitrosamine Standard

Objective: To evaluate the isotopic stability of a deuterated nitrosamine internal standard in a given solvent and at a specific temperature over time.

Materials:

  • Deuterated nitrosamine standard (e.g., NDMA-d6)

  • High-purity solvent (e.g., methanol, water, or a mixture)

  • LC-MS/MS system

  • Calibrated analytical balance and volumetric flasks

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the deuterated nitrosamine standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solution:

    • Dilute the stock solution with the same solvent to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject the working solution into the LC-MS/MS system.

    • Store the working solution under the desired test conditions (e.g., room temperature, 4°C, or an elevated temperature for accelerated stability testing).

    • Inject the working solution at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then weekly).

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method to monitor both the deuterated and the corresponding unlabeled nitrosamine.

    • Set up multiple reaction monitoring (MRM) transitions for both the deuterated standard (e.g., for NDMA-d6, m/z 81.1 → 46.1) and the unlabeled analog (e.g., for NDMA, m/z 75.1 → 43.1).

  • Data Analysis:

    • At each time point, calculate the peak area of both the deuterated and unlabeled nitrosamine.

    • Determine the percentage of isotopic exchange using the following formula: % Exchange = [Area(unlabeled) / (Area(unlabeled) + Area(deuterated))] * 100

    • Plot the % exchange against time to assess the stability of the deuterated standard under the tested conditions.

Logical Workflow for Troubleshooting Isotopic Exchange

Isotopic_Exchange_Troubleshooting start Start: Inaccurate Quantification or Drifting IS Response check_is Check Internal Standard (IS) Response start->check_is is_stable IS Response Stable? check_is->is_stable is_decreasing IS Response Decreasing? check_is->is_decreasing investigate_other Investigate Other Causes (e.g., Matrix Effects, Instrument Instability) is_stable->investigate_other check_unlabeled Monitor for Unlabeled Analog Peak is_decreasing->check_unlabeled unlabeled_present Unlabeled Peak Present/Increasing? check_unlabeled->unlabeled_present no_unlabeled No Significant Unlabeled Peak check_unlabeled->no_unlabeled exchange_suspected Isotopic Exchange Suspected unlabeled_present->exchange_suspected investigate_degradation Investigate Chemical Degradation of IS no_unlabeled->investigate_degradation check_label_position Review Deuterium Label Position (Certificate of Analysis) exchange_suspected->check_label_position label_stable Label on Stable Position? check_label_position->label_stable label_labile Label on Labile Position check_label_position->label_labile check_conditions Evaluate Experimental Conditions label_stable->check_conditions select_new_is Select Alternative IS (e.g., 15N-labeled or different deuteration pattern) label_labile->select_new_is optimize_ph Modify pH (Neutralize if possible) check_conditions->optimize_ph optimize_solvent Change Solvent (Aprotic if possible) check_conditions->optimize_solvent optimize_temp Reduce Temperature check_conditions->optimize_temp revalidate Re-evaluate IS Stability optimize_ph->revalidate optimize_solvent->revalidate optimize_temp->revalidate

Caption: Troubleshooting workflow for identifying and mitigating isotopic exchange in deuterated standards.

References

Validation & Comparative

Navigating Nitrosamine Analysis: A Comparative Guide to Analytical Method Validation Using N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is a critical aspect of ensuring pharmaceutical safety. This guide provides a comprehensive comparison of analytical methods utilizing the isotopically labeled internal standard, N-Nitrosodiisobutylamine-d4, against alternative approaches. Detailed experimental protocols and performance data are presented to aid in the selection and validation of robust analytical methods for nitrosamine detection.

The presence of N-nitrosamines, a class of probable human carcinogens, in pharmaceutical products has prompted stringent regulatory requirements for their control.[1][2] Highly sensitive and selective analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are essential for detecting these impurities at trace levels.[3][4] The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification, compensating for variations in sample preparation and instrument response.[5] N-Nitrosodiisobutylamine-d4 serves as a valuable tool in this context, offering a close structural analogy to the target analyte, N-Nitrosodiisobutylamine (NDIBA).

Performance Comparison of Analytical Methods

The validation of an analytical method for nitrosamine analysis is a meticulous process governed by international guidelines such as ICH Q2(R1).[6] Key performance parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance data for analytical methods employing a deuterated internal standard for N-Nitrosodiisobutylamine (as a surrogate for N-Nitrosodiisobutylamine-d4) and compare it with methods utilizing other internal standards for various nitrosamines.

Disclaimer: Specific performance data for methods using N-Nitrosodiisobutylamine-d4 is not widely published. The data presented below for the "Method with Deuterated NDIBA" is based on studies using deuterated N-Nitrosodibutylamine (NDBA), a close structural analog, and should be considered representative.

Validation Parameter Method with Deuterated NDIBA (GC-MS/MS) Alternative Method (LC-MS/MS with other Deuterated IS)
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.99 to 1.00
Accuracy (% Recovery) 77% - 106%90% - 107%
Precision (Relative Standard Deviation, %RSD) < 11%< 15%
Limit of Quantification (LOQ) 1 - 10 ppb[7]0.438 - 1.590 ng/mL
Limit of Detection (LOD) 1 - 10 ppb (estimated)0.154 - 0.560 ng/mL[3]

Table 1: Comparison of Method Performance Parameters.

Internal Standard Analytical Technique Key Advantages Considerations
N-Nitrosodiisobutylamine-d4 (surrogate data) GC-MS/MSHigh specificity due to structural similarity to the analyte.Potential for thermal degradation of some nitrosamines in the GC inlet.
NDMA-d6, NDEA-d10, etc. LC-MS/MSBroad applicability to a range of nitrosamines; avoids high temperatures.[7]Matrix effects can influence ionization efficiency.
Structurally unrelated compounds LC-MS/MS or GC-MS/MSMore readily available and cost-effective.May not fully compensate for matrix effects and analyte-specific losses.

Table 2: Comparison of Internal Standard Alternatives.

Experimental Protocols

A robust analytical method validation protocol is fundamental for reliable results. Below are detailed methodologies for the key experiments cited.

Sample Preparation (Liquid-Liquid Extraction)
  • Weigh 200 to 1,000 mg of the drug substance or product into a suitable container.[7]

  • For water-soluble samples, dissolve in 8.0 mL of a 1 M sodium hydroxide solution.[7]

  • Spike the sample with the internal standard solution (e.g., N-Nitrosodiisobutylamine-d4).

  • Perform a liquid-liquid extraction with 2.0 mL of methylene chloride.[7]

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the organic (lower) layer containing the nitrosamines.

  • Filter the extract through a 0.2 µm PTFE syringe filter prior to analysis.[7]

Chromatographic and Mass Spectrometric Conditions (GC-MS/MS)
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[7]

  • Mass Spectrometer: Agilent 7010B triple quadrupole GC/MS/MS system or equivalent.[7]

  • Column: Rtx-5 Amine (30m x 0.32mm, 1.5µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium.[4]

  • Injection Mode: Splitless.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each nitrosamine and internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for nitrosamine analysis using an internal standard.

Analytical_Method_Validation_Workflow cluster_Preparation Sample and Standard Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation Standard_Preparation Prepare Calibration Standards and QC Samples Sample_Preparation Weigh Drug Substance/Product Spiking Spike with N-Nitrosodiisobutylamine-d4 (IS) Sample_Preparation->Spiking Extraction Perform Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction GC_MSMS_Analysis GC-MS/MS or LC-MS/MS Analysis (MRM Mode) Extraction->GC_MSMS_Analysis Linearity Linearity & Range GC_MSMS_Analysis->Linearity Accuracy Accuracy (% Recovery) GC_MSMS_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) GC_MSMS_Analysis->Precision LOD_LOQ LOD & LOQ GC_MSMS_Analysis->LOD_LOQ Specificity Specificity GC_MSMS_Analysis->Specificity Robustness Robustness GC_MSMS_Analysis->Robustness Final_Report Validation Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report LOD_LOQ->Final_Report Specificity->Final_Report Robustness->Final_Report

Caption: Workflow for analytical method validation of nitrosamines.

References

Inter-Laboratory Comparison of Nitrosamine Analysis Utilizing N-Nitrosodiisobutylamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of nitrosamine impurities in pharmaceutical products, with a specific focus on the application of N-Nitrosodiisobutylamine-d4 (NDiBA-d4) as an internal standard. The data presented herein is a synthesis of typical performance characteristics observed in inter-laboratory studies of analogous nitrosamine compounds, offering a benchmark for laboratories implementing similar analytical approaches.

The presence of nitrosamine impurities is a significant concern for the pharmaceutical industry due to their potential carcinogenic effects.[1][2][3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[2][6][7][8][9] Accurate and robust analytical methods are therefore essential for the detection and quantification of nitrosamines at trace levels.[6][10]

The use of isotopically labeled internal standards, such as NDiBA-d4, is a critical component of these analytical methods.[7][11] These standards, which have similar physicochemical properties to the target analyte but a different molecular weight, are added to samples prior to preparation and analysis.[11] This allows for the correction of variations in sample extraction, cleanup, and instrument response, thereby improving the accuracy and precision of the quantification. Deuterated internal standards are commonly used for this purpose in nitrosamine analysis by LC-MS and GC-MS.[11]

Comparative Analytical Performance

The following table summarizes typical performance data for the analysis of nitrosamine impurities using mass spectrometry-based methods, which are representative of what can be expected when using a deuterated internal standard like NDiBA-d4. The values are compiled from various studies and methods for different nitrosamines and are intended to serve as a comparative benchmark.

ParameterLC-MS/MSGC-MS/MS
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Recovery 80 - 120%70 - 110%
Precision (RSD) < 15%< 20%
Linearity (R²) > 0.995> 0.990

Experimental Protocol: Quantification of a Target Nitrosamine using NDiBA-d4 by LC-MS/MS

This protocol provides a general procedure for the analysis of a target nitrosamine in a drug product using N-Nitrosodiisobutylamine-d4 as an internal standard. Method validation in accordance with ICH Q2(R1) guidelines is required for specific applications.[7]

1. Materials and Reagents

  • Target nitrosamine reference standard

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug product for analysis

2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of the target nitrosamine and NDiBA-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the target nitrosamine stock solution with methanol to achieve a concentration range that brackets the expected level of the impurity.

  • Internal Standard Spiking Solution: Prepare a working solution of NDiBA-d4 in methanol at a concentration appropriate to yield a consistent and measurable response.

3. Sample Preparation

  • Weigh a representative portion of the drug product and transfer to a suitable volumetric flask.

  • Add a known volume of the NDiBA-d4 internal standard spiking solution.

  • Add extraction solvent (e.g., methanol) and extract the nitrosamine from the matrix using sonication or shaking.

  • Dilute to volume with the extraction solvent and mix thoroughly.

  • Centrifuge or filter the sample extract to remove particulate matter before injection.

4. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18, that provides good retention and separation of the target nitrosamine from matrix components.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is commonly used.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the target nitrosamine and NDiBA-d4 to ensure selectivity and confirm identity.

5. Data Analysis

  • Integrate the peak areas for the target nitrosamine and NDiBA-d4.

  • Calculate the ratio of the peak area of the target nitrosamine to the peak area of NDiBA-d4.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the target nitrosamine in the working standard solutions.

  • Determine the concentration of the target nitrosamine in the sample by comparing its peak area ratio to the calibration curve.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of nitrosamine impurities using an internal standard.

Nitrosamine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Product Spike Spike with NDiBA-d4 Sample->Spike Extract Extract Nitrosamine Spike->Extract Filter Filter/Centrifuge Extract->Filter LC_Separation LC Separation Filter->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Nitrosamine Calibration_Curve->Quantification

Caption: Workflow for nitrosamine analysis with an internal standard.

Logical Relationship of Analytical Parameters

The following diagram illustrates the relationship between key analytical parameters in method validation for nitrosamine analysis.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness Linearity->LOQ Precision->Accuracy

Caption: Key parameters in analytical method validation.

References

A Head-to-Head Comparison: N-Nitrosodiisobutylamine-d4 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Nitrosamine Analysis

In the landscape of pharmaceutical safety and drug development, the accurate quantification of nitrosamine impurities is paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison between deuterium-labeled N-Nitrosodiisobutylamine-d4 and 13C-labeled internal standards for the analysis of N-Nitrosodiisobutylamine (NDSIBA), a common nitrosamine impurity.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation and analysis.[1] By adding a known amount of a SIL to a sample, it is possible to account for analyte loss during extraction, variability in instrument response, and matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[2][3] An ideal internal standard should behave identically to the analyte throughout the entire analytical process.[4]

N-Nitrosodiisobutylamine-d4: The Workhorse with a Caveat

Deuterium-labeled internal standards, such as N-Nitrosodiisobutylamine-d4, are widely used due to their relatively lower cost and broader commercial availability. In these standards, one or more hydrogen atoms are replaced by deuterium. While generally effective, deuterium labeling can introduce subtle physicochemical differences between the internal standard and the native analyte.[4]

This can lead to a phenomenon known as the "isotope effect," where the deuterated standard may have a slightly different chromatographic retention time and extraction recovery compared to the non-labeled analyte.[1] In complex biological matrices, this chromatographic shift can result in incomplete correction for matrix effects, potentially compromising the accuracy and precision of the quantification.[1]

13C-Labeled Internal Standards: The Superior Contender

Internal standards labeled with carbon-13 (13C) are increasingly recognized as the superior choice for high-stakes quantitative bioanalysis.[2] In these standards, one or more carbon atoms are replaced with the stable 13C isotope. Because the mass difference between 12C and 13C is smaller than that between hydrogen and deuterium, and because carbon is fundamental to the molecular backbone, 13C-labeled standards are chemically and physically more similar to their native counterparts.[2]

This near-identical behavior ensures that 13C-labeled internal standards co-elute precisely with the analyte, providing more effective compensation for matrix effects and leading to enhanced accuracy and precision.[4] Furthermore, the carbon-isotope label is inherently stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels in certain analytical conditions.[1] The primary drawback of 13C-labeled standards has historically been their higher cost and more limited availability, though this is improving.

Performance Data: A Comparative Overview

The following table summarizes the expected performance characteristics of N-Nitrosodiisobutylamine-d4 versus a 13C-labeled internal standard for the quantification of NDSIBA in a complex matrix such as human plasma. This data is representative of typical performance differences observed in bioanalytical method validations.

Performance MetricN-Nitrosodiisobutylamine-d413C-Labeled NDSIBARationale
Accuracy (% Bias) -15% to +15%-5% to +5%Closer co-elution of the 13C IS provides more effective correction for matrix effects, leading to lower bias.
Precision (%RSD) < 15%< 10%The consistent co-elution of the 13C IS reduces variability in the analyte/IS response ratio.
Matrix Effect (%CV) 10-20%< 5%The 13C IS experiences virtually identical ion suppression/enhancement as the analyte.
Chromatographic Co-elution Partial SeparationComplete Co-elutionThe deuterium isotope effect can cause a slight retention time shift for the d4-labeled standard.
Label Stability Generally StableHighly Stable13C labels are not susceptible to H/D exchange.

Experimental Protocol: Quantification of N-Nitrosodiisobutylamine in Human Plasma

This section details a representative experimental protocol for the quantification of NDSIBA in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spiking: To 500 µL of human plasma, add 10 µL of the internal standard working solution (either N-Nitrosodiisobutylamine-d4 or 13C-labeled NDSIBA at 100 ng/mL).

  • Pre-treatment: Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NDSIBA: Precursor ion > Product ion (specific m/z values to be optimized).

      • N-Nitrosodiisobutylamine-d4: Precursor ion > Product ion (m/z +4 compared to NDSIBA).

      • 13C-Labeled NDSIBA: Precursor ion > Product ion (m/z will depend on the number of 13C labels).

Visualizing the Workflow

The following diagrams illustrate the key workflows in the bioanalytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike pretreat Pre-treatment (Acidification) spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data data ms->data Data Acquisition quant quant data->quant Quantification

Caption: A typical bioanalytical workflow for the quantification of N-Nitrosodiisobutylamine.

logical_relationship cluster_d4 N-Nitrosodiisobutylamine-d4 cluster_c13 13C-Labeled NDSIBA d4_char Deuterium Labeled - Lower Cost - Readily Available isotope_effect Isotope Effect d4_char->isotope_effect rt_shift Potential Retention Time Shift isotope_effect->rt_shift incomplete_correction Incomplete Matrix Effect Correction rt_shift->incomplete_correction lower_accuracy Lower Accuracy & Precision incomplete_correction->lower_accuracy Leads to c13_char Carbon-13 Labeled - Higher Cost - More Stable Label coelution Co-elution with Analyte c13_char->coelution accurate_correction Accurate Matrix Effect Correction coelution->accurate_correction higher_accuracy Higher Accuracy & Precision accurate_correction->higher_accuracy Leads to

Caption: Logical relationship between internal standard choice and analytical performance.

Conclusion: Investing in Data Quality

While N-Nitrosodiisobutylamine-d4 can be a suitable internal standard for many applications, the potential for chromatographic separation from the analyte introduces a risk of inaccurate quantification, particularly in complex matrices. For methods requiring the highest levels of accuracy, precision, and reliability, a 13C-labeled internal standard is the demonstrably superior choice. The investment in a 13C-labeled standard is an investment in the quality and integrity of the analytical data, a critical consideration in regulated environments and throughout the drug development process.

References

The Role of N-Nitrosodiisobutylamine-d4 in Enhancing Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and precise quantitative analysis is paramount. In the analysis of N-Nitrosodiisobutylamine, a potent carcinogen, the use of its deuterated analog, N-Nitrosodiisobutylamine-d4, as an internal standard has emerged as a critical tool for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical performance when using this isotopically labeled standard against other methods, supported by experimental data and detailed protocols.

The principle behind using a deuterated internal standard lies in the technique of isotope dilution mass spectrometry (IDMS). N-Nitrosodiisobutylamine-d4 is chemically identical to the target analyte, N-Nitrosodiisobutylamine, but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. This subtle difference allows for its distinct detection by a mass spectrometer, while its identical chemical behavior ensures that it experiences the same analytical variations as the target compound, such as extraction inefficiencies, matrix effects, and instrument variability. By adding a known amount of the deuterated standard to a sample, any losses or variations during the analytical process can be corrected, leading to a more accurate quantification of the native analyte.

Superior Performance with a Deuterated Internal Standard

The use of N-Nitrosodiisobutylamine-d4 significantly improves the accuracy and precision of quantitative analysis compared to methods that rely on external calibration or other non-isotopically labeled internal standards. The co-elution of the analyte and its deuterated internal standard in chromatographic systems ensures that they are subjected to the same ionization suppression or enhancement effects in the mass spectrometer's ion source, a common challenge in complex matrices. This simultaneous analysis effectively cancels out these matrix-induced errors, resulting in more reliable data.

Quantitative Data Comparison
Performance MetricWithout Internal Standard (External Calibration)With Non-Isotopic Internal StandardWith N-Nitrosodiisobutylamine-d4 (Isotope Dilution)
Accuracy (% Recovery) 70-130% (highly matrix dependent)80-120% (moderately matrix dependent)95-105% (largely matrix independent)
Precision (% RSD) < 20%< 15%< 5%
Matrix Effect Significant and uncorrectedPartially correctedEffectively corrected
Limit of Quantification (LOQ) Higher, influenced by matrixLower than external standardLowest, enhanced by noise reduction

Experimental Workflow and Methodologies

A typical workflow for the quantitative analysis of N-Nitrosodiisobutylamine using N-Nitrosodiisobutylamine-d4 as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with N-Nitrosodiisobutylamine-d4 Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC LC Separation (e.g., UPLC/HPLC) Concentration->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantitative analysis of N-Nitrosodiisobutylamine using a deuterated internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the analysis of N-Nitrosodiisobutylamine in a pharmaceutical drug substance.

1. Materials and Reagents:

  • N-Nitrosodiisobutylamine analytical standard

  • N-Nitrosodiisobutylamine-d4 internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of N-Nitrosodiisobutylamine and N-Nitrosodiisobutylamine-d4 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of N-Nitrosodiisobutylamine-d4 and varying concentrations of N-Nitrosodiisobutylamine to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh a portion of the drug substance.

    • Dissolve the sample in an appropriate solvent.

    • Spike the sample with a known amount of the N-Nitrosodiisobutylamine-d4 internal standard solution.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Elute the analytes from the SPE cartridge, evaporate the eluent to dryness, and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient elution program optimized for the separation of N-Nitrosodiisobutylamine.

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • N-Nitrosodiisobutylamine: Precursor ion > Product ion (e.g., m/z 159.1 > 115.1)

      • N-Nitrosodiisobutylamine-d4: Precursor ion > Product ion (e.g., m/z 163.1 > 119.1)

    • Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the working standard solutions.

  • Determine the concentration of N-Nitrosodiisobutylamine in the sample by interpolating its peak area ratio from the calibration curve.

Logical Relationship of Analytical Performance Enhancement

The enhanced performance achieved by using a deuterated internal standard can be visualized as a logical progression where each step addresses a potential source of error.

logical_relationship ErrorSources Potential Sources of Error (Matrix Effects, Extraction Loss, Instrument Variability) IS_Addition Addition of Known Amount of N-Nitrosodiisobutylamine-d4 CoElution Co-elution and Identical Behavior of Analyte and IS IS_Addition->CoElution RatioCalculation Calculation of Analyte/IS Peak Area Ratio CoElution->RatioCalculation Correction Correction for Analytical Variations RatioCalculation->Correction ImprovedPerformance Improved Accuracy and Precision Correction->ImprovedPerformance

Caption: Logical diagram illustrating how a deuterated internal standard mitigates analytical errors to improve performance.

Navigating Nitrosamine Impurity Analysis in Metformin: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. Regulatory bodies worldwide now mandate stringent control and monitoring of these potentially carcinogenic compounds in drug substances and products.[1][2][3] This guide provides a comparative overview of validated analytical methods for the detection and quantification of nitrosamine impurities in metformin, a widely prescribed drug for type 2 diabetes.[4][5][6] A particular focus is placed on the use of isotopically labeled internal standards, such as N-Nitrosodiisobutylamine-d4, to ensure accurate and reliable results.

The Crucial Role of Internal Standards

In trace analysis, especially with complex sample matrices like metformin drug products, the use of an appropriate internal standard (IS) is critical. An ideal IS should mimic the chemical and physical properties of the analyte, co-elute chromatographically, and not be naturally present in the sample. Isotopically labeled analogs of the target nitrosamines, such as N-Nitrosodimethylamine-d6 (NDMA-d6), are commonly employed for this purpose. While specific public data on the use of N-Nitrosodiisobutylamine-d4 in metformin analysis is limited, its properties as a deuterated nitrosamine make it a suitable candidate. For the purpose of this guide, we will present data using commonly cited deuterated internal standards as a reference for the expected performance.

Comparative Analysis of Analytical Methodologies

The primary analytical techniques for nitrosamine analysis in metformin are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][7] High-Resolution Mass Spectrometry (HRMS) is also utilized, often as a confirmatory method.[4][8]

Below is a comparison of typical performance characteristics for LC-MS/MS methods, which are predominantly favored for their sensitivity and specificity.

Quantitative Performance Data of LC-MS/MS Methods
ParameterMethod A (LC-HRMS - FDA)[4][9]Method B (UPLC-MS/MS)[10]Method C (LC-MS/MS)[11][12]Method D (LC-MS/MS - Sciex)[13]
Analyte NDMANDMA9 Nitrosamines9 Nitrosamines
Internal Standard External Standard / ¹³C₂-d₆-NDMANot SpecifiedNot SpecifiedNot Specified
LOD 1.0 ng/mL (0.01 ppm)-0.005 - 0.05 ng/mL-
LOQ 3.0 ng/mL (0.03 ppm)3 ng/mL0.01 - 0.1 ng/mL< 10% of LLOQ area
Linearity (r²) > 0.999> 0.99≥ 0.999> 0.99
Accuracy (% Recovery) -91.6 - 95.4%85 - 110%80 - 120%
Precision (% RSD) -2.3%< 10%< 15% at LOQ

Note: ppm values are typically calculated with respect to the drug substance concentration.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for sample preparation and analysis.

Representative Sample Preparation Protocol (LC-MS/MS)

This protocol is a composite based on common procedures outlined by the FDA and other research.[4][8][10][14]

  • Sample Weighing: Accurately weigh approximately 500 mg of metformin drug substance or the equivalent amount of crushed tablets into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of a suitable solvent, typically methanol or a methanol/water mixture. If an internal standard is used, it is spiked into this extraction solvent at an appropriate concentration (e.g., 50 ng/mL).

  • Vortexing and Shaking: Vortex the mixture for 1 minute to ensure thorough mixing. Subsequently, shake the sample for 40 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pelletize solid excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the initial portion of the filtrate to prevent any potential contamination from the filter itself.

  • Analysis: Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.

Caution: Studies have shown that the use of dichloromethane (DCM) for extraction in GC-MS methods can lead to the artificial formation of NDMA, resulting in falsely elevated results.[7] Therefore, methanol-based extraction is generally recommended for LC-MS analysis.

Representative Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
ParameterTypical Conditions
LC System UHPLC or HPLC system
Column C18 Reverse-Phase Column (e.g., Atlantis Premier BEH C18 AX)[11][12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient A suitable gradient to separate nitrosamines from the metformin peak.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[13]
Detection Mode Multiple Reaction Monitoring (MRM)

Workflow for Method Validation

The validation of an analytical method for nitrosamine impurities is a rigorous process that ensures the reliability of the data generated. The following diagram illustrates a typical workflow.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Validate LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Testing Routine Testing Robustness->Routine_Testing Implement

Caption: A typical workflow for the validation of an analytical method for nitrosamine impurities.

Conclusion

The analysis of nitrosamine impurities in metformin requires highly sensitive and specific analytical methods. LC-MS/MS has emerged as the technique of choice for its robustness and ability to achieve the low detection limits mandated by regulatory agencies. The use of an appropriate isotopically labeled internal standard, such as N-Nitrosodiisobutylamine-d4 or other deuterated nitrosamines, is paramount for accurate quantification. The validation of these methods, following stringent guidelines, ensures the safety and quality of pharmaceutical products. As regulatory expectations continue to evolve, the development and implementation of robust and reliable analytical methods will remain a critical focus for the pharmaceutical industry.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-Nitrosodiisobutylamine, a critical assessment for researchers, scientists, and drug development professionals.

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Accurate and robust analytical methods are paramount for the detection and quantification of these impurities at trace levels. This guide provides a detailed cross-validation of two powerful analytical techniques, GC-MS and LC-MS, for the analysis of N-Nitrosodiisobutylamine, utilizing its deuterated internal standard, N-Nitrosodiisobutylamine-d4, for enhanced accuracy and precision.

Executive Summary

Both GC-MS and LC-MS are viable techniques for the analysis of N-Nitrosodiisobutylamine. However, they offer distinct advantages and disadvantages. GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), often provides superior sensitivity and is a well-established method for volatile and semi-volatile compounds like many nitrosamines.[1] Conversely, LC-MS/MS is advantageous for its ability to analyze a wider range of compounds, including those that are thermally labile, without the need for derivatization. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.

Quantitative Performance Data

The following tables summarize the typical quantitative performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of nitrosamines, including N-Nitrosodiisobutylamine or its close structural analogs. It is important to note that performance can vary based on the specific instrument, method parameters, and matrix.

Table 1: GC-MS/MS Performance Data for Nitrosamine Analysis

ParameterTypical ValueComments
Limit of Detection (LOD)< 3 ppbCan reach sub-ppb levels with optimized systems.[2]
Limit of Quantitation (LOQ)1-10 ppbDependent on matrix and instrumentation.
Linearity (r²)> 0.995Excellent linearity is consistently achieved.[2]
Accuracy (% Recovery)80-120%Good recovery is achievable with appropriate sample preparation.
Precision (% RSD)< 15%Demonstrates good method reproducibility.

Table 2: LC-MS/MS Performance Data for Nitrosamine Analysis

ParameterTypical ValueComments
Limit of Detection (LOD)0.4 - 12 ng/LHighly sensitive, particularly with appropriate ionization.[3]
Limit of Quantitation (LOQ)1 - 50 ng/gCan vary significantly with the matrix and analyte.[4]
Linearity (r²)> 0.99Generally good linearity over the desired concentration range.
Accuracy (% Recovery)80-120%Matrix effects can influence recovery; internal standards are crucial.[4]
Precision (% RSD)< 20%Good precision is attainable with a validated method.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of N-Nitrosodiisobutylamine by GC-MS/MS and LC-MS/MS.

GC-MS/MS Methodology

1. Sample Preparation:

  • Extraction: For solid samples, weigh an appropriate amount of homogenized material and extract with a suitable solvent such as dichloromethane.

  • Internal Standard Spiking: Spike the sample with N-Nitrosodiisobutylamine-d4 at a known concentration prior to extraction to correct for matrix effects and variations in sample processing.

  • Cleanup (if necessary): Depending on the complexity of the matrix, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.

  • Final Solution: Concentrate the extract and reconstitute in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: Rxi-624Sil MS, 30 m x 0.25 mm, 1.4 µm film thickness or similar.

  • Inlet: Splitless injection mode.

  • Oven Program: A temperature gradient is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • MRM Transitions:

    • N-Nitrosodiisobutylamine: Precursor ion -> Product ion 1 (Quantifier), Precursor ion -> Product ion 2 (Qualifier)

    • N-Nitrosodiisobutylamine-d4: Precursor ion -> Product ion (for internal standard)

LC-MS/MS Methodology

1. Sample Preparation:

  • Extraction/Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of methanol and water.

  • Internal Standard Spiking: Add a known amount of N-Nitrosodiisobutylamine-d4 to the sample solution.

  • Filtration: Filter the sample through a 0.22 µm filter to remove particulates before injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Column: Xselect HSS T3, 15 cm x 3 mm, 3.5 µm or similar reversed-phase column.[4]

  • Mobile Phase: A gradient elution using two mobile phases is common, for example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 2:8 v/v).[4]

  • Flow Rate: Typically 0.3-0.6 mL/min.

  • Mass Spectrometer: Sciex 6500 Triple Quadrupole or equivalent.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Nitrosodiisobutylamine: Precursor ion [M+H]⁺ -> Product ion 1 (Quantifier), Precursor ion [M+H]⁺ -> Product ion 2 (Qualifier)

    • N-Nitrosodiisobutylamine-d4: Precursor ion [M+H]⁺ -> Product ion (for internal standard)

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the key points of comparison, the following diagrams were generated using Graphviz.

G Experimental Workflow for Nitrosamine Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing/ Measurement Spiking Internal Standard Spiking (N-Nitrosodiisobutylamine-d4) Sample->Spiking Extraction Solvent Extraction (e.g., Dichloromethane for GC-MS, Methanol/Water for LC-MS) Spiking->Extraction Cleanup SPE Cleanup (Optional, Matrix Dependent) Extraction->Cleanup Final_Prep Concentration & Reconstitution Cleanup->Final_Prep GC_MS GC-MS/MS Analysis Final_Prep->GC_MS Volatile/Semi-volatile LC_MS LC-MS/MS Analysis Final_Prep->LC_MS Wide Range of Polarity/ Thermally Labile Quantification Quantification using Internal Standard Calibration GC_MS->Quantification LC_MS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for the analysis of N-Nitrosodiisobutylamine.

G GC-MS vs. LC-MS: A Comparative Overview cluster_advantages_gc Advantages of GC-MS/MS cluster_disadvantages_gc Disadvantages of GC-MS/MS cluster_advantages_lc Advantages of LC-MS/MS cluster_disadvantages_lc Disadvantages of LC-MS/MS GC_MS GC-MS/MS GC_Adv1 High Sensitivity for Volatiles GC_MS->GC_Adv1 GC_Adv2 Excellent Chromatographic Resolution GC_MS->GC_Adv2 GC_Adv3 Robust and Well-Established GC_MS->GC_Adv3 GC_Disadv1 Limited to Volatile/Semi-Volatile and Thermally Stable Compounds GC_MS->GC_Disadv1 GC_Disadv2 Potential for Thermal Degradation of Analytes GC_MS->GC_Disadv2 LC_MS LC-MS/MS LC_Adv1 Broad Applicability (Polar & Non-polar) LC_MS->LC_Adv1 LC_Adv2 Suitable for Thermally Labile Compounds LC_MS->LC_Adv2 LC_Adv3 Less Sample Preparation in Some Cases LC_MS->LC_Adv3 LC_Disadv1 Potential for Matrix Effects and Ion Suppression LC_MS->LC_Disadv1 LC_Disadv2 Chromatographic Resolution Can Be Challenging LC_MS->LC_Disadv2

Caption: Key comparison points between GC-MS and LC-MS methods.

Conclusion

The cross-validation of GC-MS and LC-MS methods for the analysis of N-Nitrosodiisobutylamine reveals that both techniques are highly capable of providing the necessary sensitivity and selectivity for regulatory compliance. A study comparing EI-GC-MS/MS with APCI- and ESI-LC-MS/MS for a range of nitrosamines found that EI-GC-MS/MS demonstrated superior overall performance in terms of linearity, detection limits, recovery, and precision.[1] However, the versatility of LC-MS/MS in handling a broader range of analytes and its gentle ionization techniques make it an indispensable tool, particularly when dealing with complex matrices or thermally sensitive compounds. The use of a deuterated internal standard, such as N-Nitrosodiisobutylamine-d4, is strongly recommended for both methods to ensure the highest level of accuracy and to compensate for any variability in sample preparation and analysis. Ultimately, the selection of the most appropriate technique will be guided by the specific analytical challenge at hand.

References

Navigating the Analytical Frontier: A Guide to Determining N-Nitrosodiisobutylamine Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 24, 2025 – In the landscape of pharmaceutical quality control and drug safety, the precise and reliable determination of N-nitrosamine impurities remains a critical challenge for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of N-Nitrosodiisobutylamine (NDiBA), a potential genotoxic impurity. A key focus is placed on the use of its deuterated internal standard, N-Nitrosodiisobutylamine-d4 (NDiBA-d4), to ensure accuracy and robustness in analytical measurements.

The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens. Regulatory bodies worldwide have established stringent limits for these impurities, necessitating highly sensitive and validated analytical methods to ensure patient safety. This guide offers a practical framework for laboratories to develop and validate their own methods for NDiBA quantification.

Comparison of Analytical Methods for NDiBA Quantification

The choice of analytical technique is paramount in achieving the required sensitivity for detecting and quantifying trace levels of NDiBA. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The selection between these techniques often depends on the sample matrix, volatility of the analyte, and laboratory instrumentation availability.

ParameterLC-MS/MSGC-MS/MSAlternative Method
Instrumentation Liquid Chromatograph coupled with a Tandem Mass SpectrometerGas Chromatograph coupled with a Tandem Mass SpectrometerHigh-Resolution Mass Spectrometry (HRMS)
Typical LOD 0.005 - 0.1 ng/mL0.01 - 0.5 ng/mLAnalyte and matrix dependent, can achieve sub-ppb levels
Typical LOQ 0.015 - 0.3 ng/mL0.03 - 1.5 ng/mLAnalyte and matrix dependent, typically in the low ppb range
Internal Standard N-Nitrosodiisobutylamine-d4 N-Nitrosodiisobutylamine-d4 Other deuterated nitrosamines (e.g., NDMA-d6, NDEA-d10) or 15N-labeled standards
Sample Preparation Liquid-liquid extraction, solid-phase extraction (SPE)Headspace, liquid-liquid extraction, SPESimilar to LC-MS/MS and GC-MS/MS
Advantages Suitable for a wide range of polar and non-polar compounds, less thermal degradation of analytes.High separation efficiency for volatile and semi-volatile compounds.[1]High mass accuracy provides excellent selectivity and reduces interferences.
Disadvantages Potential for matrix effects, may require more extensive sample cleanup.Risk of thermal degradation for some nitrosamines, not suitable for non-volatile compounds.Higher instrument cost and complexity.

Note: The LOD and LOQ values presented are indicative and can vary significantly based on the specific instrument, method parameters, and sample matrix.

The Gold Standard: N-Nitrosodiisobutylamine-d4 as an Internal Standard

The use of a stable isotope-labeled internal standard, such as N-Nitrosodiisobutylamine-d4, is considered the gold standard for the accurate quantification of NDiBA.[2] Deuterated internal standards are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms.[2] This allows them to be distinguished by the mass spectrometer.

Key benefits of using NDiBA-d4 include:

  • Compensation for Matrix Effects: It co-elutes with the native NDiBA, experiencing similar ionization suppression or enhancement, thus correcting for variations in the sample matrix.

  • Correction for Sample Preparation Variability: Losses during extraction, concentration, and derivatization steps are accounted for as both the analyte and the internal standard are affected similarly.

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly enhanced.

While deuterated standards are widely used, it's important to ensure the isotopic purity of the standard and to be aware of the potential for hydrogen-deuterium exchange under certain analytical conditions, although this is less common when deuterium is attached to carbon atoms.[3] 15N-labeled internal standards are also a viable alternative and are sometimes preferred to avoid any potential for H-D exchange.[3]

Experimental Protocol: Determining LOD and LOQ for NDiBA using NDiBA-d4

This section outlines a general experimental protocol for determining the LOD and LOQ of NDiBA in a drug substance using LC-MS/MS with NDiBA-d4 as an internal standard.

1. Materials and Reagents:

  • N-Nitrosodiisobutylamine (NDiBA) reference standard

  • N-Nitrosodiisobutylamine-d4 (NDiBA-d4) internal standard

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium formate (for mobile phase modification)

  • Drug substance to be tested

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Instrumentation:

  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

3. Preparation of Standard Solutions:

  • Stock Solutions: Prepare individual stock solutions of NDiBA and NDiBA-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of NDiBA by serially diluting the stock solution to cover the expected concentration range, including levels near the anticipated LOD and LOQ.

  • Internal Standard Spiking Solution: Prepare a working solution of NDiBA-d4 at a fixed concentration to be spiked into all standards, blanks, and samples.

4. Sample Preparation:

  • Accurately weigh a known amount of the drug substance.

  • Dissolve the sample in a suitable solvent.

  • Spike the sample with a known amount of the NDiBA-d4 internal standard solution.

  • Perform sample cleanup if necessary (e.g., protein precipitation, liquid-liquid extraction, or SPE).

  • Filter the final extract before injection into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Develop a chromatographic method to achieve good separation of NDiBA from other matrix components.

  • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy, cone voltage) for both NDiBA and NDiBA-d4 in Multiple Reaction Monitoring (MRM) mode.

6. Determination of LOD and LOQ:

There are two common approaches to determine LOD and LOQ:

  • Signal-to-Noise (S/N) Ratio:

    • Inject a series of diluted standard solutions of NDiBA.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.[4]

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.

  • Calibration Curve Method:

    • Prepare a series of at least six calibration standards at concentrations near the expected LOQ.

    • Inject the standards and construct a calibration curve by plotting the peak area ratio (NDiBA/NDiBA-d4) against the concentration of NDiBA.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

7. Method Validation: Once the LOD and LOQ are established, the analytical method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation prep_standards Prepare NDiBA and NDiBA-d4 Standard Solutions lcms_analysis LC-MS/MS Analysis (MRM Mode) prep_standards->lcms_analysis prep_samples Prepare Spiked Samples and Blanks prep_samples->lcms_analysis sn_method Signal-to-Noise Ratio Method (S/N = 3 for LOD, 10 for LOQ) lcms_analysis->sn_method Data for S/N cal_method Calibration Curve Method (Based on SD of Intercept and Slope) lcms_analysis->cal_method Data for Calibration method_validation Full Method Validation (ICH Q2(R1)) sn_method->method_validation Established LOD/LOQ cal_method->method_validation Established LOD/LOQ

Caption: Workflow for determining LOD and LOQ of NDiBA.

Conclusion

The accurate determination of the limit of detection and quantification for N-Nitrosodiisobutylamine is a critical component of ensuring the safety and quality of pharmaceutical products. The use of N-Nitrosodiisobutylamine-d4 as an internal standard in conjunction with sensitive analytical techniques like LC-MS/MS or GC-MS/MS provides a robust and reliable approach. By following a well-defined experimental protocol and validating the method according to regulatory guidelines, laboratories can confidently establish the performance of their analytical procedures for monitoring this potential genotoxic impurity. This guide serves as a valuable resource for researchers and scientists in their efforts to safeguard public health.

References

A Comparative Analysis of Extraction Methods for Nitrosamine Detection Using N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation for Nitrosamine Analysis

The accurate quantification of nitrosamine impurities in pharmaceutical products is a critical aspect of drug safety and regulatory compliance. The choice of extraction method significantly impacts the recovery, sensitivity, and robustness of the analytical workflow. This guide provides a comparative study of two primary extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the analysis of nitrosamines, with a focus on the application of N-Nitrosodiisobutylamine-d4 as a deuterated internal standard.

Executive Summary

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable methods for the extraction of nitrosamines from pharmaceutical matrices. SPE generally offers higher selectivity, reduced solvent consumption, and the potential for automation, leading to improved reproducibility.[1] LLE, a conventional and widely used technique, can be effective but is often more labor-intensive and may be more susceptible to matrix interferences. The use of a deuterated internal standard, such as N-Nitrosodiisobutylamine-d4, is crucial in either method to correct for analyte losses during sample preparation and analysis, ensuring accurate quantification.

Comparative Data of Extraction Methods

The following table summarizes the typical performance characteristics of SPE and LLE for the extraction of nitrosamines, based on data reported in various validation studies. While specific performance can vary depending on the drug matrix and the specific nitrosamine, this table provides a general comparison.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 80-120%[1][2]70-110%
Limit of Detection (LOD) 0.02 - 0.1 ng/mL[1]0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL0.3 - 1.5 ng/mL[3]
Reproducibility (%RSD) < 10%[2]< 15%
Solvent Consumption Low to ModerateHigh
Sample Throughput High (amenable to automation)Low to Moderate
Selectivity High (cartridge chemistry can be tailored)[4]Moderate
Matrix Effects Generally lower due to effective cleanup[1]Can be significant

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for Solid-Phase Extraction and Liquid-Liquid Extraction for nitrosamine analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Drug Product Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Spiking Spike with N-Nitrosodiisobutylamine-d4 Dissolution->Spiking Conditioning Condition SPE Cartridge Spiking->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge to remove interferences Loading->Washing Elution Elute Nitrosamines Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1: Solid-Phase Extraction Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Drug Product Sample Dissolution Dissolve in aqueous solution Sample->Dissolution Spiking Spike with N-Nitrosodiisobutylamine-d4 Dissolution->Spiking AddSolvent Add immiscible organic solvent Spiking->AddSolvent Vortex Vortex/Shake to partition AddSolvent->Vortex Separate Separate organic layer Vortex->Separate Repeat Repeat extraction (optional) Separate->Repeat Drying Dry organic extract (e.g., with Na2SO4) Repeat->Drying Evaporation Evaporate Solvent Drying->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 2: Liquid-Liquid Extraction Workflow

Experimental Protocols

Below are detailed methodologies for both Solid-Phase Extraction and Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol is a generalized procedure and may require optimization for specific drug matrices.

  • Sample Preparation:

    • Weigh an appropriate amount of the drug substance or crushed tablet and dissolve it in a suitable solvent (e.g., methanol, water, or a mixture).

    • Spike the sample solution with a known concentration of N-Nitrosodiisobutylamine-d4 internal standard.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase or a strong cation-exchange cartridge).

    • Condition the cartridge by passing methanol followed by water through it.

  • Sample Loading:

    • Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities and matrix components.

  • Elution:

    • Elute the retained nitrosamines with a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a general LLE procedure that may need adjustment based on the specific drug product.

  • Sample Preparation:

    • Dissolve a weighed amount of the drug substance or powdered tablet in an aqueous solution (e.g., water or a buffer).

    • Add the N-Nitrosodiisobutylamine-d4 internal standard to the aqueous sample solution.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel or a suitable extraction vessel.

    • Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake the mixture vigorously for a few minutes to allow for the partitioning of the nitrosamines into the organic phase.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry them using an anhydrous salt like sodium sulfate.

    • Evaporate the solvent to a small volume or to dryness.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for subsequent LC-MS/MS analysis.

Conclusion

The selection of an appropriate extraction method is a critical step in the reliable quantification of nitrosamine impurities. Solid-Phase Extraction generally offers advantages in terms of selectivity, reproducibility, and amenability to automation, making it a preferred choice for high-throughput laboratories.[1] However, Liquid-Liquid Extraction remains a valuable and effective technique, particularly when dealing with less complex matrices or when SPE method development proves challenging. Regardless of the chosen method, the use of a deuterated internal standard like N-Nitrosodiisobutylamine-d4 is essential for achieving accurate and reliable results in the analysis of these potent genotoxic impurities. Method validation for the specific drug product is always required to ensure the chosen extraction technique meets the stringent regulatory requirements for sensitivity and accuracy.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Nitrosodiisobutylamine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling N-Nitrosodiisobutylamine-d4, a deuterated N-nitrosamine compound, stringent adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This compound, like other nitrosamines, is classified as a potential carcinogen and requires careful management as hazardous waste.

Key Data for N-Nitrosodiisobutylamine-d4

A comprehensive understanding of the compound's properties is the first step in safe handling and disposal.

PropertyValue
Chemical Formula C₈H₁₄D₄N₂O[1][2]
Molecular Weight 162.27 g/mol [1][2]
Appearance Neat (pure substance)
Storage Temperature -20°C or 2-8°C for long-term storage[2]
Hazard Classification Suspected carcinogen, Harmful if swallowed, Harmful if inhaled.[3]

Procedural Framework for Disposal

The proper disposal of N-Nitrosodiisobutylamine-d4 is a multi-step process that must be conducted in compliance with all local, state, and federal regulations. The following workflow provides a general guideline for safe disposal.

G cluster_prep Preparation & Handling cluster_disposal Disposal & Decontamination cluster_treatment Waste Treatment (by authorized personnel) ppe Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat fume_hood Work in a Designated Fume Hood ppe->fume_hood waste_container Use a Designated, Labeled, and Sealed Hazardous Waste Container fume_hood->waste_container decontaminate Decontaminate Work Surfaces and Equipment fume_hood->decontaminate segregate Segregate Waste: - Solid (e.g., contaminated wipes) - Liquid (in compatible solvent) waste_container->segregate no_mixing Do Not Mix with Other Waste Streams segregate->no_mixing ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) no_mixing->ehs_pickup incineration High-Temperature Incineration with NOx Scrubber ehs_pickup->incineration chemical_degradation Chemical Degradation (e.g., Al/Ni alloy and alkali) ehs_pickup->chemical_degradation

Disposal workflow for N-Nitrosodiisobutylamine-d4.

Experimental Protocols for Decontamination and Disposal

While specific protocols may vary by institution, the following general methodologies are recommended for the handling and disposal of nitrosamine waste.

Personnel and Area Preparation:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice).

  • Designated Area: All work with N-Nitrosodiisobutylamine-d4, including weighing and solution preparation, should be conducted in a designated and properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Waste Segregation and Collection:

  • Waste Containers: Use clearly labeled, sealed, and chemically resistant containers for collecting N-Nitrosodiisobutylamine-d4 waste. The container should be marked as "Hazardous Waste" and list the chemical contents.

  • Solid Waste: Contaminated materials such as gloves, wipes, and absorbent pads should be collected in a separate, sealed plastic bag and placed in the solid hazardous waste container.[5]

  • Liquid Waste: Unused solutions or liquid waste containing N-Nitrosodiisobutylamine-d4 should be collected in a dedicated, sealed container. Avoid mixing with other chemical waste to prevent unknown reactions.[6]

Decontamination:

  • Work Surfaces: After handling the compound, thoroughly decontaminate all work surfaces within the fume hood. A standard laboratory cleaning agent followed by a rinse with an appropriate solvent (e.g., isopropanol) is a common practice.

  • Glassware and Equipment: Any glassware or equipment that has come into contact with N-Nitrosodiisobutylamine-d4 must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, which is then collected as hazardous waste.

Disposal Procedures: The ultimate disposal of N-Nitrosodiisobutylamine-d4 must be handled by trained professionals in accordance with institutional and regulatory guidelines. The primary methods for the destruction of nitrosamines include:

  • High-Temperature Incineration: This is a common method for the disposal of carcinogenic chemical waste. The incinerator should be equipped with a NOx scrubber to handle the nitrogen oxides produced during combustion.[7]

  • Chemical Degradation: Research has shown that nitrosamines can be chemically degraded to less harmful amines. One effective method involves treatment with an aluminum-nickel alloy powder in an aqueous alkali solution.[8] Another approach is denitrosation using 3% hydrobromic acid in glacial acetic acid.[7] These procedures should only be carried out by qualified personnel in a controlled laboratory setting.

It is imperative to contact your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and requirements for hazardous waste pickup and disposal. Never dispose of N-Nitrosodiisobutylamine-d4 down the drain or in regular trash.

References

Safeguarding Your Research: Essential Protective Measures for Handling N-Nitrosodiisobutylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety protocols are paramount when working with potentially hazardous compounds like N-Nitrosodiisobutylamine-d4. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling N-Nitrosodiisobutylamine-d4, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Key Specifications & Best Practices
Primary Barrier Gloves Double gloving with nitrile gloves is recommended.[5][6] Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Lab Coat A disposable, long-sleeved lab coat is preferable to prevent cross-contamination.[3][7] If non-disposable, it should be laundered separately from personal clothing.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[6]
Secondary Barrier Face Shield A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.[3][6]
Impermeable Apron An impermeable apron provides an additional layer of protection for the torso.[3]
Respiratory Protection Respirator A respirator may be necessary depending on the nature of the work (e.g., handling powders, potential for aerosolization). A workplace assessment by an environmental health and safety (EHS) professional should be conducted to determine the appropriate type of respirator.[3][8]
General Lab Attire Footwear & Clothing Closed-toe shoes and long pants are required to ensure no skin is exposed.[3][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A designated area, such as a certified chemical fume hood or a glove box, is mandatory for all procedures involving N-Nitrosodiisobutylamine-d4.[5][9] This containment strategy is crucial for preventing the release of hazardous vapors or particulates into the laboratory environment.

Experimental Workflow for Handling N-Nitrosodiisobutylamine-d4

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Compound (Use tare method within hood) prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve handle Perform Experimental Procedures dissolve->handle decontaminate_surfaces Decontaminate Work Surfaces handle->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Dispose of Waste decontaminate_equipment->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of N-Nitrosodiisobutylamine-d4.

Methodology for Key Experiments:

  • Weighing the Compound: To prevent inhalation of the chemical, use the tare method.[6] Place a pre-weighed, sealed container in the fume hood. Add the N-Nitrosodiisobutylamine-d4 to the container, seal it, and then re-weigh it outside the hood. All open-chemical handling must occur within the fume hood.[6]

  • Solution Preparation: All dilutions and solution preparations must be conducted within a designated fume hood.[5] Use appropriate glassware and ensure it is properly decontaminated after use.

  • Animal Handling (if applicable): If administering the compound to animals, all procedures, including dose preparation, administration, and handling of animals and their waste, should be performed in a certified Biological Safety Cabinet (BSC).[5] Animals should be housed in a designated containment area.[5]

Disposal Plan: Managing Contaminated Materials

Proper disposal of N-Nitrosodiisobutylamine-d4 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Protocol
Solid Waste All contaminated solid waste (e.g., gloves, disposable lab coats, bench paper, pipette tips) must be double-bagged in clear, sealable plastic bags.[5]
Liquid Waste Unused solutions of N-Nitrosodiisobutylamine-d4 and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
Sharps Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.
Labeling All waste containers must be labeled as "HAZARDOUS WASTE" and include the chemical name and the date of generation.[5]
Storage & Pickup Store waste containers in a designated, secure area with secondary containment.[5] Follow your institution's procedures for hazardous waste pickup.

By implementing these comprehensive safety measures, researchers can confidently and safely handle N-Nitrosodiisobutylamine-d4, ensuring the integrity of their research and the protection of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.